Inotersen sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C230H299N69Na19O121P19S19 |
|---|---|
Molecular Weight |
7601 g/mol |
IUPAC Name |
nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-sulfidophosphoryl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C230H318N69O121P19S19.19Na/c1-98-53-280(219(312)262-178(98)231)140-43-110(121(382-140)66-364-425(328,444)406-114-47-144(292-90-254-150-183(236)244-85-249-188(150)292)387-126(114)71-368-423(326,442)404-112-45-142(282-59-104(7)197(303)274-225(282)318)383-122(112)67-363-421(324,440)403-111-44-141(281-58-103(6)196(302)273-224(281)317)385-124(111)69-366-427(330,446)410-119-52-149(297-95-260-156-194(297)268-217(242)271-204(156)310)391-130(119)75-372-431(334,450)419-167-139(401-215(177(167)362-42-32-352-22)299-97-261-157-195(299)269-218(243)272-205(157)311)84-381-438(341,457)418-165-136(398-213(175(165)360-40-30-350-20)291-64-109(12)202(308)279-230(291)323)82-379-437(340,456)417-163-135(397-211(173(163)358-38-28-348-18)289-62-107(10)200(306)277-228(289)321)81-378-435(338,454)414-161-132(394-209(171(161)356-36-26-346-16)286-56-101(4)181(234)265-222(286)315)78-375-433(336,452)412-159-120(65-300)392-207(169(159)354-34-24-344-14)288-61-106(9)199(305)276-227(288)320)402-422(325,441)367-70-125-115(48-145(386-125)293-91-255-151-184(237)245-86-250-189(151)293)407-426(329,445)365-68-123-113(46-143(384-123)283-60-105(8)198(304)275-226(283)319)405-424(327,443)371-74-129-118(51-148(390-129)296-94-259-155-193(296)267-216(241)270-203(155)309)409-429(332,448)370-72-127-116(49-146(388-127)294-92-256-152-185(238)246-87-251-190(152)294)408-428(331,447)369-73-128-117(50-147(389-128)295-93-257-153-186(239)247-88-252-191(153)295)411-430(333,449)374-77-138-166(176(361-41-31-351-21)214(400-138)298-96-258-154-187(240)248-89-253-192(154)298)420-439(342,458)380-83-137-164(174(359-39-29-349-19)212(399-137)290-63-108(11)201(307)278-229(290)322)416-436(339,455)377-80-134-162(172(357-37-27-347-17)210(396-134)287-57-102(5)182(235)266-223(287)316)415-434(337,453)376-79-133-160(170(355-35-25-345-15)208(395-133)285-55-100(3)180(233)264-221(285)314)413-432(335,451)373-76-131-158(301)168(353-33-23-343-13)206(393-131)284-54-99(2)179(232)263-220(284)313;;;;;;;;;;;;;;;;;;;/h53-64,85-97,110-149,158-177,206-215,300-301H,23-52,65-84H2,1-22H3,(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H,329,445)(H,330,446)(H,331,447)(H,332,448)(H,333,449)(H,334,450)(H,335,451)(H,336,452)(H,337,453)(H,338,454)(H,339,455)(H,340,456)(H,341,457)(H,342,458)(H2,231,262,312)(H2,232,263,313)(H2,233,264,314)(H2,234,265,315)(H2,235,266,316)(H2,236,244,249)(H2,237,245,250)(H2,238,246,251)(H2,239,247,252)(H2,240,248,253)(H,273,302,317)(H,274,303,318)(H,275,304,319)(H,276,305,320)(H,277,306,321)(H,278,307,322)(H,279,308,323)(H3,241,267,270,309)(H3,242,268,271,310)(H3,243,269,272,311);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,206+,207+,208+,209+,210+,211+,212+,213+,214+,215+,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?;;;;;;;;;;;;;;;;;;;/m0.................../s1 |
InChI Key |
QHNLHIXTRPKKQN-QKZXOKHWSA-A |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@@H](O[C@@H]4COP(=S)([O-])O[C@@H]5[C@H](O[C@H]([C@@H]5OCCOC)N6C=NC7=C6N=C(NC7=O)N)COP(=S)([O-])O[C@@H]8[C@H](O[C@H]([C@@H]8OCCOC)N9C=C(C(=O)NC9=O)C)COP(=S)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)(O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)([O-])O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5C(OC(C5OCCOC)N6C=NC7=C6N=C(NC7=O)N)COP(=S)([O-])OC8C(OC(C8OCCOC)N9C=C(C(=O)NC9=O)C)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)(OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of Inotersen Sodium in Hereditary Transthyretin Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hereditary Transthyretin Amyloidosis (hATTR)
Hereditary transthyretin amyloidosis (hATTR) is a rare, autosomal dominant, and fatal disease characterized by the misfolding of the transthyretin (TTR) protein.[1] Mutations in the TTR gene lead to the production of unstable TTR proteins that dissociate, aggregate, and deposit as amyloid fibrils in various tissues, including the peripheral nerves, heart, and gastrointestinal tract.[2][3] This progressive accumulation of amyloid deposits results in debilitating polyneuropathy, cardiomyopathy, and a significant decline in quality of life.[1][4] The core of hATTR pathophysiology is the continuous production of both mutant and wild-type TTR protein, primarily by the liver, which contributes to amyloid fibril formation.[2][3] Inotersen (marketed as Tegsedi®) represents a targeted therapeutic strategy designed to interrupt this pathogenic process at its source.[3]
Core Mechanism of Action: Antisense Oligonucleotide-Mediated mRNA Degradation
Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO).[1] Its mechanism of action is to specifically target and reduce the production of the TTR protein.[3] This is achieved through a precise, RNA-targeted approach that leverages a naturally occurring cellular enzyme, Ribonuclease H1 (RNase H1).[2][3]
The process unfolds in several distinct steps:
-
Hybridization: Inotersen is designed to be complementary to a specific sequence within the 3' untranslated region of the human TTR messenger RNA (mRNA).[1] This sequence is conserved across both mutant and wild-type TTR gene variants, allowing inotersen to target all forms of TTR mRNA.[5] Upon administration, inotersen enters hepatocytes and binds with high specificity to the target TTR mRNA, forming an RNA-DNA heteroduplex.[2][6]
-
RNase H1 Recruitment: The formation of this RNA-DNA hybrid duplex creates a substrate that is recognized by the endogenous enzyme RNase H1.[2][6][7]
-
mRNA Cleavage and Degradation: RNase H1 selectively cleaves the RNA strand of the heteroduplex, effectively destroying the TTR mRNA transcript.[2][6][8]
-
Inhibition of Protein Synthesis: The degradation of the TTR mRNA prevents it from being translated into TTR protein by the cellular ribosome machinery.[5][8]
-
Reduction of Amyloid Burden: By substantially reducing the synthesis of both mutant and wild-type TTR protein, inotersen decreases the pool of available protein for misfolding and amyloid fibril formation, thereby slowing the progression of the disease.[2][4]
Pharmacodynamic Effects and Clinical Efficacy
The clinical efficacy of inotersen was rigorously evaluated in the Phase 3 NEURO-TTR trial, a randomized, double-blind, placebo-controlled study in patients with hATTR polyneuropathy. The trial met both of its co-primary endpoints, demonstrating a significant reduction in the progression of neurologic impairment and an improvement in patient-reported quality of life.
Quantitative Outcomes from the NEURO-TTR Study
The key quantitative results from the NEURO-TTR study at 15 months are summarized below.
| Endpoint | Inotersen Group | Placebo Group | Treatment Benefit | p-value |
| Change in mNIS+7 | Improvement/Stabilization | Worsening | 19.73-point difference | p < 0.00000004 |
| Change in Norfolk QoL-DN | Improvement/Stabilization | Worsening | 11.68-point difference | p = 0.0006 |
| Reduction in Serum TTR | Median ~79% reduction | No significant change | --- | --- |
Data sourced from the NEURO-TTR clinical trial results.
Key Experimental Methodologies
The assessment of inotersen's efficacy relies on validated and standardized protocols for measuring TTR protein levels and clinical neuropathy endpoints.
Quantification of Serum Transthyretin
-
Methodology: Serum TTR concentrations are typically measured using a laboratory-based immunoturbidimetric assay.[9] Mass spectrometry (MS), particularly matrix-assisted laser desorption-ionization time-of-flight (MALDI-TOF) MS, can also be employed for rapid and specific detection of both wild-type and variant TTR proteins in serum.[10]
-
Protocol Overview (Immunoturbidimetric Assay):
-
Sample Collection: A serum sample is obtained from the patient.
-
Assay Principle: The assay uses antibodies specific to human TTR (often referred to as prealbumin). When the patient's serum is mixed with the antibody reagent, the TTR in the serum binds to the antibodies, forming immune complexes.
-
Turbidity Measurement: The formation of these complexes causes the solution to become turbid (cloudy). The degree of turbidity is proportional to the concentration of TTR in the sample.
-
Quantification: A turbidimeter or a clinical chemistry analyzer measures the turbidity and compares it to a standard curve generated from samples with known TTR concentrations to determine the TTR level in the patient's serum.[9]
-
Assessment of Neuropathic Impairment (mNIS+7)
-
Methodology: The modified Neuropathy Impairment Score +7 (mNIS+7) is a composite, quantitative measure of neurologic impairment specifically designed and validated for hATTR polyneuropathy trials.[11][12] It assesses muscle weakness, sensory loss, reflexes, and autonomic function through a combination of physical examination and neurophysiological tests.[11][13]
-
Protocol Components:
-
Neuropathy Impairment Score (NIS): A clinician-assessed score based on a physical examination of cranial nerves, muscle strength (weakness), muscle stretch reflexes, and sensation.[13][14]
-
"+7" Neurophysiological Tests: A battery of seven quantitative, standardized tests providing objective measures of nerve function.[11] This includes:
-
Nerve Conduction Studies: Assessing attributes like amplitude and velocity in motor (e.g., ulnar, fibular, tibial) and sensory (e.g., sural) nerves.[14]
-
Quantitative Sensory Testing (QST): Measures thresholds for detecting touch-pressure and heat-pain, providing insight into small fiber nerve function.[11][14]
-
Autonomic Function Testing: Typically involves measuring the heart rate response to deep breathing (HRDB) to assess cardiovagal function.[11]
-
-
Scoring: The total mNIS+7 score ranges from -22.32 to 346.32, with higher scores indicating more severe neuropathic impairment.[13]
-
Assessment of Quality of Life (Norfolk QoL-DN)
-
Methodology: The Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) questionnaire is a patient-reported outcome measure used to assess the impact of neuropathy on a patient's daily life and overall quality of life.[15]
-
Protocol Overview:
-
Administration: It is a self-administered questionnaire.[15]
-
Content: The questionnaire consists of items divided into several domains that cover large fiber neuropathy, small fiber neuropathy, autonomic symptoms, activities of daily living, and general symptoms.[15][16][17]
-
Scoring: A total score is calculated, with higher scores indicating a worse quality of life. The validation of this tool has shown it can effectively differentiate between various stages of neuropathy.[16][18]
-
Conclusion
Inotersen sodium employs a highly specific and potent mechanism of action, functioning as an antisense oligonucleotide that halts the production of TTR protein at the mRNA level. By recruiting the endogenous enzyme RNase H1 to degrade TTR mRNA, it effectively reduces the synthesis of both mutant and wild-type TTR. This targeted "gene silencing" approach directly addresses the root cause of hATTR. As demonstrated in pivotal clinical trials, this mechanism translates into significant clinical benefits, slowing the progression of neurologic disability and improving the quality of life for patients with this devastating disease.
References
- 1. Inotersen for the Treatment of Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting RNA: A Transformative Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomolther.org [biomolther.org]
- 8. researchgate.net [researchgate.net]
- 9. Utility of Serum Transthyretin as a Prognostic Indicator and Predictor of Outcome in Cardiac Amyloid Disease Associated With Wild-Type Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New simple and quick method to analyze serum variant transthyretins: direct MALDI method for the screening of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mNIS+7 and lower limb function in inotersen treatment of hereditary transthyretin‐mediated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of measures of polyneuropathy impairment in hATTR amyloidosis: From NIS to mNIS + 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Assessing mNIS+7Ionis and International Neurologists’ Proficiency in a FAP Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quality of Life and Objective Measures of Diabetic Neuropathy in a Prospective Placebo-Controlled Trial of Ruboxistaurin and Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The development and validation of the Norfolk QOL-DN, a new measure of patients' perception of the effects of diabetes and diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Norfolk Quality of Life-Diabetic Neuropathy (QOL-DN ) | hATTR Evaluation Tools [hattrevaluationtools.eu]
A Technical Guide to the Design and Synthesis of Inotersen for Hereditary Transthyretin Amyloidosis
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the design, synthesis, mechanism of action, and key experimental data for Inotersen (marketed as Tegsedi). Inotersen is an antisense oligonucleotide (ASO) therapeutic developed for the treatment of polyneuropathy associated with hereditary transthyretin-mediated amyloidosis (hATTR).
Introduction to Hereditary Transthyretin Amyloidosis (hATTR)
Hereditary transthyretin amyloidosis is a rare, progressive, and life-threatening genetic disorder.[1] It is caused by mutations in the transthyretin (TTR) gene, which leads to the production of unstable TTR proteins.[2][3] These misfolded proteins aggregate into amyloid fibrils that deposit in various tissues and organs, including the peripheral nerves, heart, and kidneys, causing debilitating symptoms and organ dysfunction.[3][4] The disease is inherited in an autosomal dominant pattern, meaning a single copy of the mutated gene is sufficient to cause the disorder.[5][6] Inotersen is a therapeutic agent designed to inhibit the hepatic production of both mutant and wild-type TTR, thereby reducing the formation of amyloid deposits and slowing disease progression.[7][8]
Inotersen: Core Design and Rationale
Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[7][9] Its design is optimized for stability, target affinity, and a specific intracellular mechanism of action.
The "Gapmer" Architecture
Inotersen employs a "gapmer" design, which consists of a central block of deoxynucleotides (the "gap") flanked by blocks of modified ribonucleotides (the "wings").[7][10] This chimeric structure is crucial to its function:
-
The DNA "Gap": The central region, typically 10 nucleotides long, is composed of standard DNA. When this segment binds to the target RNA, it forms a DNA/RNA heteroduplex, which is a substrate for the endogenous enzyme RNase H1.[7][11]
-
The Modified "Wings": The 5' and 3' ends of the oligonucleotide, each five nucleotides long, are chemically modified. These wings protect the internal DNA gap from degradation by nucleases and increase the binding affinity of the ASO to its target mRNA.[7][10]
Key Chemical Modifications
The stability and efficacy of Inotersen are significantly enhanced by specific chemical modifications to its structure.
-
2'-O-Methoxyethyl (2'-MOE) RNA: The ribose sugars in the "wings" are modified at the 2' position with a methoxyethyl group.[7] This modification increases nuclease resistance, enhances binding affinity for complementary RNA, and reduces toxicity.[11][12]
-
Phosphorothioate (B77711) (PS) Backbone: Throughout the entire oligonucleotide, one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced with a sulfur atom. This phosphorothioate linkage dramatically increases resistance to nuclease degradation, extending the drug's half-life in vivo.[11][13]
-
Sequence and Targeting: Inotersen's sequence is 5'-TCTTG GTTACATGAA ATCCC-3' , with all cytosine residues being 5-methylcytidine.[14] It is designed to be perfectly complementary to a sequence in the 3' untranslated region (3'-UTR) of the human TTR messenger RNA (mRNA).[9][15] This target site is highly conserved and lacks known mutations, allowing Inotersen to degrade both wild-type and mutant TTR mRNA transcripts effectively.[4][15]
Mechanism of Action: RNase H1-Mediated Degradation
Inotersen reduces TTR protein production through a precise, RNA-targeted mechanism involving the enzyme RNase H1.[4][7]
-
Cellular Uptake and Nuclear Targeting: Following subcutaneous administration, Inotersen is distributed to the liver and enters hepatocytes.[16] It then localizes to the nucleus, where TTR mRNA is transcribed.[9][15]
-
Hybridization to TTR mRNA: Inotersen binds with high specificity to its complementary sequence on the TTR mRNA via standard Watson-Crick base pairing.[7][15]
-
RNase H1 Recruitment and Cleavage: The DNA/RNA hybrid formed by the central "gap" of Inotersen and the TTR mRNA is recognized and bound by the nuclear enzyme RNase H1.[7][15] RNase H1 then selectively cleaves the mRNA strand of the heteroduplex.[8][10]
-
Inhibition of Protein Synthesis: The cleavage of the TTR mRNA transcript leads to its rapid degradation by cellular machinery, preventing it from being translated into TTR protein by ribosomes in the cytoplasm.[4][16] This process effectively silences the TTR gene post-transcriptionally, reducing the production of both forms of the TTR protein and thus limiting the progression of amyloid deposition.[4][8]
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. arci.org [arci.org]
- 3. The Crucial Role of Genetic Testing in Amyloidosis [astrazeneca-us.com]
- 4. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 5. Transthyretin amyloidosis: MedlinePlus Genetics [medlineplus.gov]
- 6. Hereditary Amyloidosis - Australian Amyloidosis Network [aan.org.au]
- 7. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Inotersen for the Treatment of Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microsynth.com [microsynth.com]
- 11. 2'-MOE-A Oligo Modifications from Gene Link [genelink.com]
- 12. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 13. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inotersen - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Inotersen - PubChem [pubchem.ncbi.nlm.nih.gov]
Inotersen sodium molecular formula and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotersen sodium, marketed under the brand name Tegsedi®, is an antisense oligonucleotide (ASO) therapeutic designed to treat polyneuropathy caused by hereditary transthyretin-mediated amyloidosis (hATTR). This technical guide provides an in-depth overview of the molecular formula, chemical properties, and mechanism of action of this compound. It also outlines key experimental methodologies relevant to its characterization.
Core Molecular and Chemical Properties
Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified, phosphorothioate-linked antisense oligonucleotide. The sodium salt form enhances its stability and formulation.
Quantitative Physicochemical Data
Precise experimental values for properties such as melting point and pKa for this compound are not widely available in public literature, likely due to their proprietary nature. However, the fundamental molecular and formulation details are well-documented.
| Property | Value | Source |
| Molecular Formula | C230H299N69O121P19S19Na19 | [1] |
| Molecular Weight | ~7600.8 g/mol | [1] |
| Appearance | White to pale-yellow solid | [2] |
| Solubility | Freely soluble in water and phosphate (B84403) buffer (pH 7.5-8.5). Soluble in PBS at 100 mg/mL. | [2][3] |
| Formulation | Supplied as a sterile, preservative-free, aqueous solution for subcutaneous injection. | [1] |
Mechanism of Action: Targeting Transthyretin (TTR) mRNA
Inotersen is designed to specifically target and degrade the messenger RNA (mRNA) that encodes for both wild-type and mutant transthyretin (TTR) protein.[4][5] The accumulation of misfolded TTR protein is the underlying cause of hATTR.
The mechanism involves the following key steps:
-
Cellular Uptake: Following subcutaneous administration, inotersen distributes to various tissues, with the highest concentrations observed in the liver and kidneys, the primary sites of TTR production.[6]
-
Hybridization: Within the cell, inotersen binds with high specificity to a conserved sequence in the 3' untranslated region of the TTR mRNA. This binding follows Watson-Crick base pairing rules.[1]
-
RNase H1 Recruitment: The DNA-RNA heteroduplex formed by the binding of inotersen to the TTR mRNA is a substrate for Ribonuclease H1 (RNase H1), an endogenous enzyme.
-
mRNA Degradation: RNase H1 cleaves the mRNA strand of the heteroduplex, leading to its degradation.[5]
-
Inhibition of TTR Protein Synthesis: The degradation of TTR mRNA prevents it from being translated into TTR protein by the ribosome. This results in a significant reduction of both mutant and wild-type TTR protein levels in circulation.[4][6]
By reducing the overall amount of TTR protein, inotersen slows the deposition of amyloid fibrils, thereby mitigating the progression of polyneuropathy in patients with hATTR.
Experimental Protocols
Detailed proprietary protocols for the synthesis and manufacturing of this compound are not publicly available. However, this section outlines the general methodologies for the characterization and in vitro activity assessment of antisense oligonucleotides like inotersen, based on regulatory guidance and scientific literature.
Physicochemical Characterization
To ensure the identity, purity, and structural integrity of inotersen, a suite of analytical techniques is employed. The U.S. Food and Drug Administration (FDA) recommends several methods for establishing the sameness of a generic ASO active pharmaceutical ingredient (API) to the reference product.
Recommended Characterization Methods:
-
Circular Dichroism (CD) Spectroscopy: To assess the secondary structure and conformational properties of the oligonucleotide.
-
Differential Scanning Calorimetry (DSC): To determine thermal stability and identify any higher-order structural transitions.
-
Size Exclusion Chromatography (SEC): To determine the size and purity of the oligonucleotide and to detect the presence of aggregates.
-
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): To provide information on the size, shape, and aggregation state of the molecule in solution.
In Vitro Activity Assessment
The biological activity of inotersen is primarily determined by its ability to reduce the expression of TTR.
1. Cell Culture:
-
Hepatocyte-derived cell lines (e.g., HepG2) that endogenously express TTR are commonly used.
2. Oligonucleotide Treatment:
-
Cells are treated with varying concentrations of this compound to determine a dose-response relationship.
-
Essential Controls:
-
Untreated Control: To establish baseline TTR expression.
-
Mismatch Control ASO: An oligonucleotide with a similar chemical composition to inotersen but with several base mismatches to the TTR mRNA target sequence. This control helps to demonstrate the sequence specificity of inotersen's effect.
-
Scrambled Control ASO: An oligonucleotide with the same base composition as inotersen but in a randomized sequence that does not target any known mRNA. This control accounts for potential non-specific effects of ASO treatment.
-
3. Assessment of Target Knockdown:
-
Quantitative PCR (qPCR): Following treatment, total RNA is extracted from the cells. qPCR is then performed using primers specific for TTR mRNA to quantify the level of target mRNA reduction compared to controls.
-
Western Blot Analysis: Cell lysates are collected, and Western blotting is performed using an antibody specific for the TTR protein. This analysis confirms that the reduction in mRNA levels translates to a decrease in TTR protein expression.
Conclusion
This compound is a precisely engineered antisense oligonucleotide that effectively reduces the production of transthyretin protein, offering a targeted therapeutic approach for hereditary transthyretin-mediated amyloidosis. Its chemical modifications enhance its stability and binding affinity, leading to a potent and durable clinical effect. The methodologies outlined in this guide provide a framework for the robust characterization and in vitro evaluation of inotersen and similar ASO-based therapeutics.
References
- 1. New Oligonucleotide 2'-O-Alkyl N3'→P5' (Thio)-Phosphoramidates as Potent Antisense Agents: Physicochemical Properties and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inotersen - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Gene Silencer: An In-depth Technical Guide to the Discovery and Development of Inotersen
Introduction
Inotersen, marketed under the brand name Tegsedi®, represents a significant milestone in the treatment of hereditary transthyretin-mediated amyloidosis (hATTR), a rare, progressive, and fatal genetic disease.[1][2] This debilitating condition arises from mutations in the transthyretin (TTR) gene, leading to the production of unstable TTR protein that misfolds and aggregates as amyloid fibrils.[2][3] These deposits accumulate in various tissues, including peripheral nerves, the heart, and kidneys, causing severe organ damage and a decline in quality of life.[1][3] Inotersen is an antisense oligonucleotide (ASO) designed to inhibit the hepatic production of the TTR protein, thereby targeting the root cause of the disease.[4][5] Developed by Ionis Pharmaceuticals and its affiliate Akcea Therapeutics, Inotersen's journey from a novel chemical entity to an approved therapeutic provides a compelling case study in modern drug development.[4] This guide provides a detailed technical overview of its discovery, mechanism of action, preclinical and clinical development, and regulatory approvals for researchers, scientists, and drug development professionals.
Discovery and Preclinical Development
The development of Inotersen, also known as IONIS-TTRRx or ISIS 420915, was born out of the advancement of antisense technology.[4][6] The core concept was to design a molecule that could specifically intercept the genetic instructions for producing the TTR protein before it could be made.
Lead Candidate Selection
The discovery process involved the screening of approximately 400 second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotides.[6] These candidates were evaluated for their ability to suppress TTR production in a variety of preclinical models.
Experimental Protocol: ASO Screening
-
In Vitro Screening : The initial screening was conducted using cultured cells, including human hepatoma HepG2 cells, as well as mouse and monkey primary hepatocytes.[6] The primary endpoint was the dose-dependent reduction of TTR mRNA levels.
-
In Vivo Screening : Promising candidates were then tested in a transgenic mouse model engineered to express the human TTR Ile84Ser mutation, a variant associated with hATTR.[6] ASOs were administered, and their effect on hepatic TTR mRNA and serum TTR protein levels was quantified.
-
Lead Optimization : From the initial 400 ASOs, 36 were selected for further evaluation.[6] These were assessed for potency, with eight demonstrating significant suppression of serum TTR levels in non-human primates.[6] Inotersen (ISIS 420915) was ultimately selected as the lead candidate due to its optimal profile of activity and safety.[6] It was shown to reduce human TTR mRNA and protein levels by up to 80% in the transgenic mouse model.[6]
Preclinical Efficacy and Safety
Preclinical studies in both transgenic mice and cynomolgus monkeys established the efficacy of Inotersen. Subcutaneously administered Inotersen led to robust, dose-dependent reductions in liver TTR mRNA levels, which correlated with significant decreases in circulating plasma TTR protein.[2][4] In monkeys, this resulted in an approximate 90% reduction in hepatic TTR mRNA and an 80% reduction in plasma TTR protein levels.[2] These promising results paved the way for human clinical trials.[2]
Mechanism of Action
Inotersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[2][4][6] It is a 20-nucleotide "gapmer" with a phosphorothioate (B77711) backbone, which consists of a central ten-nucleotide DNA segment flanked by five 2'-MOE-modified nucleotides on each end.[2][4][7] This chemical structure is crucial to its function and stability.
The mechanism proceeds as follows:
-
Cellular Uptake : Following subcutaneous injection, Inotersen is distributed to the liver.[4][8]
-
Target Binding : Inside hepatocytes, Inotersen specifically binds to the 3'-untranslated region of the TTR messenger RNA (mRNA) via Watson-Crick base pairing.[5][6][8] This binding site is conserved across both wild-type and known mutant forms of TTR mRNA.[2][5][6]
-
RNase H1-Mediated Degradation : The resulting RNA-DNA hybrid duplex is a substrate for Ribonuclease H1 (RNase H1), an endogenous enzyme.[3][4] RNase H1 selectively cleaves the mRNA strand of the hybrid, leading to its degradation.[4][6]
-
Inhibition of Protein Synthesis : The degradation of TTR mRNA prevents it from being translated into the TTR protein by ribosomes.[5][8]
-
Reduction of Amyloid Deposits : By reducing the synthesis of both mutant and wild-type TTR protein, Inotersen decreases the total circulating TTR levels, which in turn reduces the formation of amyloid fibril deposits in tissues.[3][9]
// Annotations X_Translation [label="Translation Blocked", shape=plaintext, fontcolor="#EA4335", fontsize=12]; Hybrid -> X_Translation [style=invis]; X_Translation -> Ribosome [style=dashed, color="#EA4335", arrowhead=tee, label="X"]; } } Caption: Inotersen's RNase H-mediated Mechanism of Action.
Clinical Development
The clinical development program for Inotersen was designed to evaluate its pharmacokinetics, pharmacodynamics, safety, and efficacy in both healthy volunteers and patients with hATTR.
Phase 1 Studies
A Phase 1, double-blind, placebo-controlled, dose-escalation study was conducted in healthy volunteers.[10] The study demonstrated that subcutaneous administration of Inotersen resulted in dose- and exposure-dependent reductions in plasma TTR levels with an acceptable safety and tolerability profile.[10]
Phase 3 Pivotal Trial (NEURO-TTR)
The cornerstone of Inotersen's clinical development was the NEURO-TTR study (NCT01737398), a Phase 3, randomized, double-blind, placebo-controlled, international trial.[11][12][13]
Experimental Protocol: NEURO-TTR Study
-
Objective : To evaluate the efficacy and safety of Inotersen in patients with hATTR with polyneuropathy (hATTR-PN).[14][15]
-
Patient Population : The study enrolled 172 adult patients with stage 1 (ambulatory) or stage 2 (ambulatory with assistance) hATTR-PN.[6][13]
-
Design : Patients were randomized in a 2:1 ratio to receive either 300 mg of Inotersen or a placebo.[6][13][16]
-
Administration : The drug was administered via subcutaneous injection once weekly for 15 months (65 weeks).[11][16][17]
-
Primary Endpoints : The two co-primary endpoints were the change from baseline in:
-
Modified Neuropathy Impairment Score +7 (mNIS+7) : A composite measure of neurologic impairment across tests of muscle weakness, sensation, nerve conduction, and autonomic function. Scores range from -22.3 to 346.3, with higher scores indicating worse neuropathy.[11][13]
-
Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire : A patient-reported outcome measuring quality of life. Scores range from -4 to 136, with higher scores indicating poorer quality of life.[11][13]
-
-
Statistical Analysis : The primary analysis was the difference in the least-squares mean change from baseline to week 66 between the Inotersen and placebo groups.[13]
Clinical Efficacy and Pharmacodynamics
The NEURO-TTR study successfully met both of its primary endpoints, demonstrating statistically significant and clinically meaningful benefits for patients treated with Inotersen compared to placebo.[11][18] Patients receiving Inotersen experienced a substantial reduction in the progression of neurologic disease and an improvement in their quality of life.[13][19] These clinical benefits were observed as early as eight months and were sustained through the 15-month study period.[12]
The clinical benefits were directly associated with robust, dose-dependent reductions in circulating TTR protein. The median nadir reduction in serum TTR levels was 79%.[6][12] Nearly 90% of patients achieved a greater than 50% reduction in TTR, and almost 50% of patients achieved a reduction of over 75% by the end of the study.[12]
| Endpoint | Inotersen Group (n=112) | Placebo Group (n=60) | LS Mean Difference (95% CI) | p-value |
| Change in mNIS+7 from Baseline | +5.8 | +25.5 | -19.7 (-26.4 to -13.0) | <0.001 |
| Change in Norfolk QoL-DN from Baseline | -0.99 | +12.67 | -11.7 (-18.3 to -5.1) | <0.001 |
| Median TTR Reduction at Week 65 | 79% | N/A | N/A | N/A |
| Data from the NEURO-TTR Phase 3 Study.[6][12][13] LS Mean = Least-Squares Mean. A negative difference favors Inotersen. |
Safety and Tolerability
The most frequent adverse events observed with Inotersen treatment were nausea, fatigue, diarrhea, and headache.[5] However, the clinical development program also identified serious safety risks, specifically glomerulonephritis and thrombocytopenia (a significant decrease in platelet count).[1][13] In the NEURO-TTR study, there were three serious adverse events of each condition.[13] One case of grade 4 thrombocytopenia led to a fatal intracranial hemorrhage.[13] Following these events, an enhanced monitoring protocol for renal function and platelet counts was implemented, which has been effective in mitigating these risks.[13] Due to these potential toxicities, Inotersen is available in the USA only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program.[1]
Regulatory Milestones
The robust data from the NEURO-TTR study formed the basis for regulatory submissions worldwide.
-
November 2017 : A Marketing Authorization Application (MAA) was submitted to the European Medicines Agency (EMA), which was reviewed under an Accelerated Assessment program.[20] A New Drug Application (NDA) was submitted to the U.S. Food and Drug Administration (FDA).[21] The FDA granted Inotersen Orphan Drug Designation, Fast Track Status, and Priority Review.[20][21][22]
-
July 2018 : The European Commission granted marketing authorization for Inotersen for the treatment of stage 1 or 2 polyneuropathy in adult patients with hATTR.[4][23]
-
October 2018 : The U.S. FDA approved Inotersen for the treatment of the polyneuropathy of hereditary transthyretin-mediated amyloidosis in adults.[4][9][18][24]
// Nodes P1 [label="Phase 1\n(Healthy Volunteers)\nDose-dependent TTR reduction"]; P3 [label="Phase 3: NEURO-TTR\n(NCT01737398)\n172 hATTR-PN Patients"]; OLE [label="Open-Label Extension\n(NCT02175004)\nLong-term Safety & Efficacy"]; NDA_Sub [label="Nov 2017\nNDA Submitted to FDA\nMAA Submitted to EMA"]; EMA_App [label="July 2018\nApproved by EMA"]; FDA_App [label="Oct 2018\nApproved by FDA"];
// Edges P1 -> P3 [label="Demonstrates Safety & PD Effect", color="#34A853"]; P3 -> OLE [label="Patients Rolled Over", style=dashed]; P3 -> NDA_Sub [label="Positive Results", color="#34A853"]; NDA_Sub -> EMA_App [label="Accelerated Assessment", color="#4285F4"]; NDA_Sub -> FDA_App [label="Priority Review", color="#4285F4"];
// Grouping for timeline {rank=same; P1;} {rank=same; P3;} {rank=same; OLE; NDA_Sub;} {rank=same; EMA_App; FDA_App;} } } Caption: Inotersen Clinical Development and Regulatory Timeline.
Conclusion
The discovery and development of Inotersen is a testament to the power of targeted genetic medicine. By leveraging antisense oligonucleotide technology, researchers were able to design a drug that directly inhibits the synthesis of the disease-causing TTR protein. The well-designed preclinical program and the pivotal NEURO-TTR clinical trial provided clear evidence of its efficacy in slowing neuropathy progression and improving the quality of life for patients with hATTR. While significant safety concerns require careful patient monitoring, Inotersen offers a valuable therapeutic option that has fundamentally changed the treatment landscape for this devastating disease. Its development story provides a clear roadmap and valuable lessons for the future of ASO-based therapeutics.
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 4. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inotersen (Tegsedi) | Oligowiki [oligowizard.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA approves new treatment for hereditary transthyretin-mediated amyloidosis | MDedge [mdedge.com]
- 10. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionis Pharmaceuticals Announces Phase 3 NEURO-TTR Study of Inotersen (IONIS-TTR Rx) Meets Both Primary Endpoints [prnewswire.com]
- 12. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 13. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. FDA OKs Inotersen for Hereditary ATTR With Polyneuropathy [medscape.com]
- 17. Inotersen - Wikipedia [en.wikipedia.org]
- 18. arci.org [arci.org]
- 19. Ionis Presents New Data from NEURO-TTR Study at European ATTR Amyloidosis Meeting | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 20. Ionis Announces Submission of Marketing Authorization Application for Inotersen to the European Medicines Agency | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 21. Ionis Announces Submission of New Drug Application (NDA) for Inotersen to the U.S. FDA | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Inotersen: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
Inotersen's Precision Targeting of Transthyretin mRNA: A Technical Guide
For Immediate Release
CARLSBAD, CA – December 15, 2025 – This technical guide provides an in-depth analysis of the binding site and mechanism of action of Inotersen, a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO), on transthyretin (TTR) messenger RNA (mRNA). Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, quantitative efficacy, and the experimental basis for Inotersen's therapeutic effect in hereditary transthyretin-mediated amyloidosis (hATTR).
Executive Summary
Inotersen represents a significant advancement in the treatment of hATTR, a progressive and fatal disease. It operates through a highly specific gene silencing mechanism, targeting the mRNA of the TTR protein to prevent its synthesis. This guide elucidates the precise binding location of Inotersen on the TTR mRNA, the subsequent molecular events leading to mRNA degradation, and the quantitative outcomes of this intervention. Detailed experimental workflows and signaling pathways are presented to provide a comprehensive understanding of Inotersen's pharmacology.
Inotersen's Binding Site on TTR mRNA
Inotersen is designed to bind with high specificity to a designated sequence within the 3' untranslated region (3' UTR) of the human TTR mRNA.[1][2][3][4][5][6] This strategic targeting is crucial as the 3' UTR is a region devoid of known disease-causing mutations, enabling Inotersen to effectively reduce the production of both wild-type and mutant TTR protein.[1][2][3]
The specific target sequence for Inotersen on the human TTR pre-messenger RNA (NM_000371.3) spans base pairs 618 to 637 and is as follows:
5'-TCTTGGTTACATGAAATCCC-3' [7]
Inotersen itself is a 20-nucleotide antisense oligonucleotide with the complementary sequence, engineered with chemical modifications to enhance its stability and binding affinity.[7]
Mechanism of Action: RNase H1-Mediated Degradation
Inotersen's mechanism of action is predicated on the recruitment of the endogenous enzyme Ribonuclease H1 (RNase H1).[3][8][9] Inotersen is a "gapmer," a chimeric antisense oligonucleotide featuring a central "gap" of ten 2'-deoxynucleotides, flanked on both the 5' and 3' ends by five 2'-O-methoxyethyl (2'-MOE) modified ribonucleotides.[1][7]
The binding of Inotersen to the target TTR mRNA sequence occurs via Watson-Crick hybridization, forming a DNA-RNA heteroduplex.[2][10] This hybrid duplex is a substrate for RNase H1, which selectively cleaves the RNA strand of the complex.[1][11] This targeted degradation of the TTR mRNA effectively prevents its translation into the TTR protein, thereby reducing the circulating levels of both the pathogenic mutant and wild-type TTR.[8][10][12]
References
- 1. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper of the month: Improving neuropathy in hereditary transthyretin amyloidosis by targeting mRNA transcription - eanNews [eanpages.org]
- 5. Introduction - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ligand conjugated antisense oligonucleotide for the treatment of transthyretin amyloidosis: preclinical and phase 1 data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 12. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Ribonuclease H in Inotersen-Mediated mRNA Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inotersen, an antisense oligonucleotide (ASO), represents a significant therapeutic advancement for hereditary transthyretin amyloidosis (hATTR). Its mechanism of action hinges on the specific degradation of transthyretin (TTR) messenger RNA (mRNA), thereby reducing the production of both wild-type and mutant TTR protein. This guide provides an in-depth technical overview of the pivotal role of Ribonuclease H (RNase H) in the therapeutic effect of Inotersen. It details the molecular interactions, presents quantitative data from key clinical trials, and offers comprehensive experimental protocols for studying this process.
Introduction: The Molecular Basis of Inotersen Therapy
Hereditary transthyretin amyloidosis is a progressive and life-threatening disease caused by mutations in the TTR gene, leading to the production of unstable TTR protein that misfolds and aggregates as amyloid deposits in various tissues.[1] Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide designed to inhibit the hepatic production of TTR.[2] It operates through an RNA-targeted mechanism, specifically leveraging the endogenous enzyme RNase H to achieve its therapeutic effect.[1]
Inotersen is a "gapmer" ASO, a chimeric construction featuring a central "gap" of deoxynucleotides flanked by "wings" of modified ribonucleotides.[3] This design is crucial for its function: the modified wings provide increased stability and binding affinity to the target mRNA, while the DNA-like gap is essential for recruiting RNase H1.[3]
The Signaling Pathway: Inotersen-Mediated RNase H1 Recruitment and mRNA Cleavage
The therapeutic action of Inotersen follows a precise molecular pathway, culminating in the degradation of TTR mRNA. This process can be initiated in both the nucleus, targeting pre-mRNA, and the cytoplasm, targeting mature mRNA.[4]
-
Hybridization: Inotersen, administered subcutaneously, is taken up by hepatocytes. Within the cell, it binds with high specificity to a complementary sequence in the 3' untranslated region of the TTR mRNA through Watson-Crick base pairing. This binding forms a DNA-RNA heteroduplex.
-
RNase H1 Recruitment: The DNA-RNA hybrid structure is recognized and bound by the ubiquitously expressed cellular enzyme, RNase H1.[5] Mammalian cells contain two forms of RNase H, but it is specifically RNase H1 that is responsible for the pharmacological activity of gapmer ASOs like Inotersen.[5][6]
-
mRNA Cleavage: Upon binding, RNase H1 catalyzes the cleavage of the phosphodiester backbone of the RNA strand within the heteroduplex.[7] This action leaves the Inotersen ASO intact, allowing it to hybridize to another TTR mRNA molecule, thus acting catalytically.
-
mRNA Degradation: The cleavage of the TTR mRNA by RNase H1 generates RNA fragments that are subsequently degraded by cellular exonucleases, effectively preventing the translation of the TTR protein.
Quantitative Data on Inotersen Efficacy
The efficacy of Inotersen in reducing TTR mRNA and protein levels has been demonstrated in both preclinical and clinical studies. The pivotal NEURO-TTR clinical trial provided robust quantitative data on its therapeutic effects.
Table 1: Preclinical Efficacy of Inotersen
| Animal Model | Administration | Dose | TTR mRNA Reduction (Liver) | Serum TTR Protein Reduction | Reference |
| Transgenic Mice | Subcutaneous | High Dose | >90% | >90% | [3] |
| Cynomolgus Monkeys | Subcutaneous | - | ~90% | ~80% | [3] |
Table 2: Clinical Efficacy of Inotersen in the NEURO-TTR Trial
| Parameter | Inotersen Group | Placebo Group | Difference (Inotersen - Placebo) | p-value | Reference |
| Primary Endpoints (Change from Baseline to Week 66) | |||||
| mNIS+7 Score | +5.8 | +25.5 | -19.7 (95% CI: -26.4 to -13.0) | <0.001 | [4] |
| Norfolk QOL-DN Score | +1.0 | +12.7 | -11.7 (95% CI: -18.3 to -5.1) | <0.001 | [4] |
| TTR Protein Reduction | |||||
| Median TTR Reduction (Nadir) | 79% | - | - | - | |
| Mean TTR Reduction (Nadir) | 74% | - | - | - |
mNIS+7: modified Neuropathy Impairment Score +7; Norfolk QOL-DN: Norfolk Quality of Life–Diabetic Neuropathy. A lower score indicates less impairment or better quality of life.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Inotersen.
Quantification of TTR mRNA Degradation by RT-qPCR
This protocol outlines the steps to quantify the reduction in TTR mRNA levels in liver tissue or cultured hepatocytes following Inotersen treatment.
References
- 1. Preclinical evaluation of RNAi as a treatment for transthyretin-mediated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of Inotersen in Animal Models of Amyloidosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Inotersen in animal models of transthyretin amyloidosis (ATTR). Inotersen, a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO), is designed to inhibit the production of transthyretin (TTR), the protein responsible for ATTR. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows to support further research and development in this field.
Mechanism of Action
Inotersen targets the 3' untranslated region (3'-UTR) of the human TTR messenger RNA (mRNA). This binding event forms a DNA-RNA heteroduplex, which is a substrate for Ribonuclease H1 (RNase H1). RNase H1-mediated degradation of the TTR mRNA prevents its translation into both wild-type and mutant TTR proteins, thereby reducing the circulating levels of the amyloidogenic protein.[1][2] This targeted approach effectively decreases the substrate available for amyloid fibril formation.[1]
Quantitative Data from Preclinical Studies
Preclinical efficacy of Inotersen was primarily evaluated in transgenic mouse models expressing human TTR mutations and in non-human primates (cynomolgus monkeys). These studies consistently demonstrated a dose-dependent reduction in TTR mRNA in the liver and circulating TTR protein in the plasma.
Table 1: TTR Reduction in Transgenic Mouse Models
| Animal Model | Inotersen Dose | Treatment Duration | TTR mRNA Reduction (Liver) | Plasma TTR Protein Reduction | Reference(s) |
| Transgenic Mice (hTTR Ile84Ser) | 10 - 100 mg/kg/week | 4 weeks | >90% (at highest doses) | >90% (at highest doses) | [2] |
| Transgenic Mice (hTTR V30M) | Not specified | Not specified | Significant reduction | Significant reduction | [3] |
Table 2: TTR Reduction in Cynomolgus Monkeys
| Animal Model | Inotersen Dose | Treatment Duration | TTR mRNA Reduction (Liver) | Plasma TTR Protein Reduction | Reference(s) |
| Cynomolgus Monkeys | 25 mg/kg (3x week 1, 2x weekly thereafter) | 12 weeks | ~90% | ~80% | [2] |
| Cynomolgus Monkeys | Higher doses | Not specified | ~90% | ~80% | [4] |
Experimental Protocols
Animal Models
-
Transgenic Mice: Preclinical studies utilized various transgenic mouse models expressing human TTR mutations, including the Ile84Ser and V30M variants.[2][3] These models are designed to recapitulate key aspects of human ATTR amyloidosis, including the production of mutant human TTR.
-
Cynomolgus Monkeys: As a non-human primate model, cynomolgus monkeys were used to assess the pharmacokinetics, pharmacodynamics, and toxicology of Inotersen in a species more closely related to humans.[2][4]
Drug Administration
Inotersen was administered via subcutaneous (SC) injection in both mouse and monkey studies.[2] Dosing regimens varied between studies, with weekly or multiple weekly injections being common.
Quantification of TTR mRNA and Protein
-
TTR mRNA Quantification: Liver tissue samples were collected, and TTR mRNA levels were quantified using methods such as quantitative real-time polymerase chain reaction (qRT-PCR) or branched DNA (bDNA) assays.[5]
-
TTR Protein Quantification: Plasma or serum samples were analyzed to determine the concentration of circulating TTR protein. Enzyme-linked immunosorbent assay (ELISA) was a commonly employed method for this quantification.[5]
Histopathological Analysis of Amyloid Deposition
-
Congo Red Staining: Tissue sections from various organs, such as the liver, nerves, and gastrointestinal tract, were stained with Congo red to visualize amyloid deposits. Amyloid deposits exhibit a characteristic apple-green birefringence under polarized light.[6]
-
Immunohistochemistry (IHC): IHC with antibodies specific for human TTR was used to confirm the presence of TTR within the amyloid deposits.[6]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of an antisense oligonucleotide like Inotersen in animal models of amyloidosis.
Conclusion
The preclinical studies of Inotersen in transgenic mouse and cynomolgus monkey models of amyloidosis have provided a strong foundation for its clinical development. The data consistently demonstrate that Inotersen effectively reduces the production of TTR protein, the root cause of ATTR amyloidosis. The detailed methodologies and quantitative outcomes summarized in this guide offer valuable insights for researchers and professionals working on novel therapies for this devastating disease.
References
- 1. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gov.br [gov.br]
- 3. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of RNAi as a treatment for transthyretin-mediated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacodynamic Profile of Inotersen Sodium in Healthy Volunteers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inotersen sodium, an antisense oligonucleotide, represents a targeted therapeutic approach for the treatment of hereditary transthyretin-mediated amyloidosis (hATTR). This technical guide provides an in-depth analysis of the pharmacodynamics of Inotersen in healthy volunteers, focusing on its mechanism of action and its effects on serum transthyretin (TTR) levels. The information presented herein is synthesized from key clinical trial data and pharmacological studies, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction
Inotersen is a 2'-O-methoxyethyl-modified antisense oligonucleotide designed to inhibit the synthesis of transthyretin (TTR). In individuals with hereditary transthyretin-mediated amyloidosis (hATTR), mutations in the TTR gene lead to the production of unstable TTR proteins that misfold and aggregate as amyloid fibrils in various tissues, causing progressive and debilitating polyneuropathy and cardiomyopathy.[1][2] Inotersen offers a therapeutic strategy by reducing the production of both mutant and wild-type TTR, thereby mitigating the progression of the disease.[3][4] This document focuses on the foundational pharmacodynamic studies conducted in healthy volunteers that established the clinical viability of this approach.
Mechanism of Action
Inotersen's mechanism of action is centered on the specific inhibition of TTR protein synthesis at the messenger RNA (mRNA) level.[3] As an antisense oligonucleotide, Inotersen is a synthetic strand of nucleic acids designed to be complementary to the mRNA sequence of the human TTR gene.[4]
Upon subcutaneous administration, Inotersen binds to the TTR mRNA in the nucleus of hepatocytes.[3] This binding event forms a DNA-RNA hybrid duplex. This hybrid is recognized and subsequently cleaved by Ribonuclease H1 (RNase H1), an endogenous enzyme.[2][3] The degradation of the TTR mRNA prevents it from being translated into the TTR protein by the ribosomal machinery.[4] By targeting the mRNA, Inotersen effectively reduces the production of both the mutated and the normal, wild-type TTR protein.[3]
Pharmacodynamics in Healthy Volunteers
The primary pharmacodynamic effect of Inotersen is the reduction of serum TTR concentrations. This was evaluated in a Phase 1, placebo-controlled, dose-escalation study involving healthy volunteers.[5][6]
Study Design and Experimental Protocol
A Phase 1 clinical trial was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of Inotersen in healthy volunteers.[5][6]
-
Study Population: 65 healthy volunteers were enrolled. 16 subjects participated in the single-dose cohorts and 49 in the multiple-dose cohorts.[6]
-
Dosing Regimen (Multiple-Dose Cohorts): Subjects received a total of six subcutaneous (SC) injections. Doses were administered on days 1, 3, and 5, followed by once-weekly injections on days 8, 15, and 22.[6][7]
-
Dose Levels (Multiple-Dose Cohorts): The study evaluated doses of 50 mg, 100 mg, 200 mg, 300 mg, and 400 mg.[7]
-
Pharmacodynamic Assessment: Serum TTR levels were measured at baseline and at various time points throughout the study to determine the extent of TTR reduction.[6]
Quantitative Pharmacodynamic Data
The administration of Inotersen in healthy volunteers led to a dose-dependent reduction in serum TTR levels. The mean percentage reductions from baseline to day 29 in the multiple-dose cohorts are summarized in the table below.
| Dose Level | Mean Percent Reduction in Serum TTR |
| 50 mg | 8% |
| 100 mg | Not explicitly stated in the provided results |
| 200 mg | Not explicitly stated in the provided results |
| 300 mg | 76% |
| 400 mg | 76% |
| Data sourced from a Phase 1 clinical study in healthy volunteers.[6][7] |
These results demonstrated a robust and dose-dependent reduction in TTR levels, with a plateau effect observed at the 300 mg and 400 mg dose levels.[7] The pharmacodynamic effects of Inotersen were observed to last for more than 30 days after the final dose.[7]
Clinical Significance and Implications
The findings from the Phase 1 study in healthy volunteers were pivotal in establishing the proof of concept for Inotersen as a TTR-lowering agent. The significant and sustained reduction in serum TTR levels provided the rationale for advancing Inotersen into further clinical development for the treatment of hATTR. The data from healthy volunteers were instrumental in selecting the 300 mg weekly subcutaneous dose for the subsequent Phase 3 NEURO-TTR trial in patients with hATTR.[2][5] In that pivotal trial, a mean reduction in TTR levels of 68% to 74% was observed from week 13 to 65 of treatment.[5]
Conclusion
The pharmacodynamic studies of this compound in healthy volunteers have clearly demonstrated its ability to potently and selectively reduce the production of transthyretin. The mechanism of action, involving RNase H1-mediated degradation of TTR mRNA, provides a targeted approach to disease modification in hATTR. The quantitative data from these early-phase clinical trials have been foundational to the successful development and approval of Inotersen for the treatment of polyneuropathy associated with hATTR. This technical guide serves as a concise repository of this critical pharmacodynamic information for the scientific and drug development communities.
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Initial Clinical Trial Results of Inotersen for Hereditary Transthyretin Amyloidosis (hATTR): A Technical Overview
This technical guide provides a comprehensive analysis of the initial clinical trial data for Inotersen, an antisense oligonucleotide, in the treatment of hereditary transthyretin amyloidosis (hATTR) with polyneuropathy. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the pivotal NEURO-TTR trial and its open-label extension (OLE) study.
Quantitative Data Summary
The efficacy and safety of Inotersen were primarily evaluated in the NEURO-TTR study, a Phase 3, randomized, double-blind, placebo-controlled trial involving 172 patients with hATTR polyneuropathy.[1] The study's duration was 15 months, with patients receiving either Inotersen or a placebo.[1] Following the main study, patients had the option to enroll in an open-label extension study to assess long-term outcomes.
Patient Demographics and Baseline Characteristics
The NEURO-TTR trial enrolled a diverse patient population with regard to age, disease severity, and TTR mutation. The baseline characteristics of the study participants are summarized in the table below.
| Characteristic | Inotersen (n=112) | Placebo (n=60) |
| Mean Age (years) | 58.4 | 59.8 |
| Male (%) | 70.5 | 65.0 |
| Mean Disease Duration (years) | 5.2 | 5.6 |
| TTR Mutation: Val30Met (%) | 52.7 | 50.0 |
| Disease Stage 1 (%) | 64.3 | 68.3 |
| Disease Stage 2 (%) | 35.7 | 31.7 |
| Cardiomyopathy (%) | 59.8 | 63.3 |
| Mean mNIS+7 Score | 77.2 | 80.7 |
| Mean Norfolk QoL-DN Score | 57.8 | 61.9 |
Data sourced from the NEURO-TTR clinical trial baseline characteristics.
Efficacy Outcomes
The co-primary endpoints of the NEURO-TTR study were the change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) score at 15 months.[1][2]
| Efficacy Endpoint | Inotersen | Placebo | Treatment Difference | p-value |
| Mean Change in mNIS+7 at 15 Months | -5.8 | +13.9 | -19.7 | <0.0001 |
| Mean Change in Norfolk QoL-DN at 15 Months | +0.99 | +12.67 | -11.68 | 0.0006 |
| Median TTR Reduction at Week 65 | 79% | - | - | - |
Data reflects the outcomes of the NEURO-TTR trial at 15 months.[2]
Statistically significant benefits for Inotersen-treated patients were observed as early as 8 months for both primary endpoints.[2] Long-term data from the open-label extension study showed that patients who continued on Inotersen sustained their clinical benefits, while those who switched from placebo to Inotersen experienced a slowing of disease progression.[3]
Safety Profile
The primary safety concerns identified in the NEURO-TTR trial were thrombocytopenia and renal dysfunction.
| Adverse Event | Inotersen (%) | Placebo (%) |
| Thrombocytopenia | 39.3 | 1.7 |
| Nausea | 29.5 | 11.7 |
| Pyrexia | 20.5 | 8.3 |
| Vomiting | 17.0 | 6.7 |
| Glomerulonephritis | 2.7 | 0 |
Frequency of common adverse events reported in the NEURO-TTR study.
Enhanced monitoring protocols for platelets and renal function were implemented during the trial to manage these risks effectively.
Experimental Protocols
Modified Neuropathy Impairment Score +7 (mNIS+7)
The mNIS+7 is a composite measure of neurologic impairment that evaluates muscle weakness, sensory function, reflexes, nerve conduction, and autonomic function.[4]
-
Administration: The assessment is performed by a trained neurologist.
-
Components:
-
Neuropathy Impairment Score (NIS): A physician-assessed score based on a standardized neurological examination of muscle weakness, sensation, and reflexes. The total possible score ranges from 0 to 244, with higher scores indicating greater impairment.[4]
-
+7 Tests: A battery of seven quantitative, objective tests that include:
-
Nerve conduction studies (amplitude and velocity) of the ulnar, peroneal, and sural nerves.
-
Quantitative sensory testing (vibration, cooling, and heat-pain thresholds).
-
Heart rate response to deep breathing (a measure of autonomic function).
-
-
-
Scoring: The scores from the NIS and the +7 tests are combined to generate the mNIS+7 score, which has a range of -22.32 to 346.32. A higher score reflects more severe neuropathy.[4]
Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) Questionnaire
The Norfolk QoL-DN is a patient-reported outcome measure designed to assess the quality of life in individuals with diabetic neuropathy, which has been validated for use in hATTR polyneuropathy.[5]
-
Administration: The questionnaire is self-administered by the patient.
-
Domains: It consists of 35 items that cover five domains:
-
Physical functioning/large-fiber neuropathy
-
Activities of daily living
-
Symptoms
-
Small-fiber neuropathy
-
Autonomic neuropathy
-
-
Scoring: The total score ranges from -4 to 136, with higher scores indicating a poorer quality of life.[4]
Visualizations
Inotersen's Mechanism of Action
Caption: Inotersen's mechanism of action in reducing TTR protein production.
NEURO-TTR Clinical Trial Workflow
References
- 1. Ionis Pharmaceuticals Announces Phase 3 NEURO-TTR Study of Inotersen (IONIS-TTR Rx) Meets Both Primary Endpoints [prnewswire.com]
- 2. Ionis Presents New Data from NEURO-TTR Study at European ATTR Amyloidosis Meeting | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ashpublications.org [ashpublications.org]
Methodological & Application
Quantifying Serum Transthyretin Level Reduction with Inotersen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotersen (marketed as Tegsedi®) is an antisense oligonucleotide therapeutic designed to treat hereditary transthyretin-mediated amyloidosis (hATTR). This condition is characterized by the misfolding and aggregation of transthyretin (TTR) protein, leading to systemic amyloid deposits. Inotersen targets the root cause of the disease by reducing the production of both wild-type and mutant TTR.[1][2] This document provides detailed application notes on the quantification of serum TTR level reduction with Inotersen, including data from pivotal clinical trials and protocols for key experimental assays.
Mechanism of Action
Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide that is designed to selectively bind to the messenger RNA (mRNA) that codes for the TTR protein.[1][3] This binding event creates an RNA-DNA duplex, which is a substrate for RNase H1, an intracellular enzyme.[2][4] RNase H1 cleaves the TTR mRNA, leading to its degradation and thereby preventing the translation of the TTR protein.[3][4] This reduction in TTR protein synthesis leads to a decrease in circulating serum TTR levels, which in turn is expected to reduce the formation of amyloid deposits and slow or halt disease progression.[2]
Quantitative Data on Serum TTR Reduction
Clinical trials have demonstrated that Inotersen leads to a rapid, robust, and sustained reduction in serum TTR levels. The pivotal Phase 3 NEURO-TTR study and its open-label extension (OLE) have provided key quantitative data on this pharmacodynamic effect.
Table 1: Percentage Reduction in Serum TTR Levels in the NEURO-TTR Phase 3 Study
| Timepoint | Inotersen Group (Median % Reduction from Baseline) | Placebo Group (Median % Reduction from Baseline) |
| Week 13 | ~79% | Minimal Change |
| Week 29 | ~79% | Minimal Change |
| Week 65 | ~79% | Minimal Change |
| Weeks 13-65 (Nadir) | 79.0% | N/A |
Data from the NEURO-TTR Phase 3 clinical trial.[5]
Table 2: Long-Term Percentage Reduction in Serum TTR Levels in the Open-Label Extension (OLE) Study
| Treatment Group | Timepoint in OLE | Median % Reduction from NEURO-TTR Baseline |
| Inotersen -> Inotersen | Week 104 | 77% |
| Inotersen -> Inotersen | Week 156 | 73% |
| Placebo -> Inotersen | Week 104 | 66% (from OLE baseline) |
| Placebo -> Inotersen | Week 156 | 66% (from OLE baseline) |
Data from the open-label extension of the NEURO-TTR study.[1][6]
Experimental Protocols for Serum TTR Quantification
The accurate quantification of serum TTR is crucial for assessing the pharmacodynamic effects of Inotersen. The following are generalized protocols for two common methods used for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
Protocol 1: Quantification of Serum TTR by Sandwich ELISA
This protocol provides a general workflow for a sandwich ELISA to determine total TTR concentration in serum samples.
1. Materials:
-
Microtiter plate pre-coated with a capture antibody specific for human TTR.
-
Human TTR standard of known concentration.
-
Patient serum samples.
-
Biotinylated detection antibody specific for human TTR.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Microplate reader capable of measuring absorbance at 450 nm.
2. Procedure:
-
Sample and Standard Preparation:
-
Prepare a serial dilution of the human TTR standard in assay diluent to generate a standard curve (e.g., ranging from ng/mL to µg/mL).
-
Dilute patient serum samples in assay diluent. The dilution factor will need to be optimized but is typically high due to the abundance of TTR in serum.
-
-
Binding:
-
Add 100 µL of the prepared standards and diluted samples to the appropriate wells of the pre-coated microtiter plate.
-
Incubate for 1-2 hours at room temperature or as specified by the kit manufacturer.
-
-
Washing:
-
Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
-
Detection Antibody:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Enzyme Conjugate:
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Substrate Reaction:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TTR in the patient samples by interpolating their absorbance values from the standard curve, accounting for the dilution factor.
-
Protocol 2: Quantification of Serum TTR by Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for TTR quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and the ability to differentiate between TTR variants.
1. Materials:
-
Patient serum samples.
-
Stable isotope-labeled TTR internal standard.
-
Denaturing and reducing agents (e.g., urea, dithiothreitol (B142953) - DTT).
-
Alkylating agent (e.g., iodoacetamide (B48618) - IAM).
-
Proteolytic enzyme (e.g., trypsin).
-
LC-MS/MS system (a high-performance liquid chromatograph coupled to a tandem mass spectrometer).
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid).
2. Procedure:
-
Sample Preparation:
-
Spike a known amount of the stable isotope-labeled TTR internal standard into the serum samples.
-
Denature the proteins in the sample using a denaturing agent.
-
Reduce the disulfide bonds in the TTR protein using DTT.
-
Alkylate the free cysteine residues with IAM to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Digest the TTR protein into smaller peptides using a specific protease like trypsin. This is typically done overnight at 37°C.
-
-
Sample Clean-up:
-
Perform a solid-phase extraction (SPE) or other clean-up method to remove salts and other interfering substances from the peptide mixture.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up peptide mixture into the LC-MS/MS system.
-
Separate the peptides using a reversed-phase liquid chromatography column with a gradient of organic solvent.
-
As the peptides elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer is set to monitor for specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) for both the endogenous TTR peptides and the stable isotope-labeled internal standard peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the specific transitions of the endogenous and internal standard peptides.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard peptide.
-
Quantify the concentration of TTR in the original sample by comparing this ratio to a standard curve generated from samples with known concentrations of TTR.
-
Conclusion
Inotersen has been shown to be a potent inhibitor of TTR protein production, leading to significant and sustained reductions in serum TTR levels. The quantification of this reduction is a key measure of the drug's pharmacodynamic effect. Both ELISA and mass spectrometry are reliable methods for measuring serum TTR concentrations, with the choice of method depending on the specific requirements of the study, such as the need to differentiate between TTR variants. The data and protocols presented here provide a valuable resource for researchers and clinicians involved in the study and application of Inotersen for the treatment of hATTR.
References
- 1. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inotersen for the Treatment of Polyneuropathy in Hereditary Transthyretin-Mediated Amyloidosis (hATTR)
Introduction
Hereditary transthyretin-mediated amyloidosis (hATTR) is a rare, progressive, and debilitating genetic disorder caused by mutations in the transthyretin (TTR) gene.[1][2] These mutations lead to the misfolding of the TTR protein, which then aggregates and deposits as amyloid fibrils in various tissues, including the peripheral nervous system, heart, and kidneys.[1] Polyneuropathy is a common and severe manifestation of hATTR, significantly impacting a patient's quality of life.[1][3] Inotersen is an antisense oligonucleotide designed to inhibit the production of TTR protein, thereby reducing amyloid deposition and slowing disease progression.[1][2][4] These application notes provide a comprehensive overview of Inotersen, including its mechanism of action, clinical efficacy and safety data, and detailed protocols for its use and monitoring in a research and clinical setting.
Mechanism of Action
Inotersen is a 2'-O-methoxyethyl-modified antisense oligonucleotide that targets the messenger RNA (mRNA) for both wild-type and mutant TTR.[5] By binding to the TTR mRNA in the nucleus of hepatocytes, Inotersen facilitates its degradation by RNase H1.[2] This action prevents the translation of TTR mRNA into protein, leading to a significant reduction in circulating TTR levels and subsequently, a decrease in amyloid fibril formation and deposition.[2][5]
Clinical Efficacy
The efficacy of Inotersen was primarily evaluated in the Phase 3 NEURO-TTR study, a randomized, double-blind, placebo-controlled trial involving 172 patients with hATTR polyneuropathy.[5] Patients received either 284 mg of Inotersen or a placebo via subcutaneous injection once weekly for 15 months.[6] The study's co-primary endpoints were the change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score.
Table 1: Efficacy Outcomes from the NEURO-TTR Study at 15 Months
| Endpoint | Inotersen Group | Placebo Group | Treatment Difference | p-value |
| mNIS+7 | ||||
| Mean Change from Baseline | - | - | -19.73 | <0.00000004[7] |
| Norfolk QoL-DN | ||||
| Mean Change from Baseline | 0.99[7] | 12.67[7] | -11.68[7] | 0.0006[7] |
| SF-36 Physical Component Score | ||||
| Mean Change from Baseline | - | - | 3.59[7] | 0.006[7] |
Long-term efficacy was assessed in the open-label extension (OLE) of the NEURO-TTR study.[8][9] Patients who completed the initial study were eligible to receive Inotersen.[9] The results demonstrated a sustained benefit in patients who continued on Inotersen and a slowing of disease progression in those who switched from placebo.[9][10]
Table 2: Long-Term Efficacy in the NEURO-TTR Open-Label Extension
| Group | Efficacy Measure | Observation |
| Inotersen-Inotersen | mNIS+7 | Sustained benefit compared to estimated natural history and the placebo-inotersen group.[9] |
| Norfolk QoL-DN | Sustained benefit compared to the placebo-inotersen group.[9][11] | |
| Placebo-Inotersen | mNIS+7 | Sustained improvement in neurological disease progression compared to projected natural history.[9] |
| Norfolk QoL-DN | Stabilization in neuropathy-related quality of life.[11] |
Safety Profile
The safety of Inotersen has been evaluated in clinical trials, with the most significant risks being thrombocytopenia and glomerulonephritis.[12] Enhanced monitoring is required to manage these potential adverse events.[12]
Table 3: Key Safety Findings from the NEURO-TTR Study
| Adverse Event | Inotersen Group (n=112) | Placebo Group (n=60) |
| Deaths | 5 (4.7%)[7] | 0[7] |
| Serious Adverse Events | ||
| Thrombocytopenia | 3 | 0 |
| Glomerulonephritis | 2 (serious renal adverse events) | 1 (met predefined renal stopping rule) |
| Discontinuations due to Adverse Events | ||
| Thrombocytopenia | 1 (non-serious) | 0 |
| Renal Observation | 4 | 1 |
Long-term safety data from the OLE study, with a maximum exposure of up to 6.2 years, did not identify new safety concerns.[9][11] Platelet and renal monitoring were effective in mitigating the risk of severe adverse events.[9][11]
Experimental Protocols
Protocol 1: Clinical Administration of Inotersen
Objective: To provide a standardized protocol for the subcutaneous administration of Inotersen to patients with hATTR polyneuropathy.
Materials:
-
Inotersen (Tegsedi®) 284 mg/1.5 mL single-dose pre-filled syringe[6]
-
Alcohol swabs
-
Sharps disposal container
Procedure:
-
Patient Preparation:
-
Ensure the patient is under the supervision of a physician experienced in treating hATTR.[13]
-
Confirm the patient has been prescribed and is taking the recommended daily allowance of vitamin A (approximately 3000 IU per day).[14]
-
Allow the Inotersen pre-filled syringe to reach room temperature for at least 30 minutes before injection.[6] Do not use other methods to warm the syringe.[6]
-
-
Dosage:
-
Injection Sites:
-
Recommended injection sites are the abdomen, the upper thigh region, or the outer area of the upper arm.[6]
-
Rotate injection sites for each administration.[6]
-
If injecting in the upper arm, the injection should be administered by a caregiver.[6]
-
Avoid injecting into the waistline, areas of skin disease or injury, tattoos, and scars.[6]
-
-
Missed Dose:
Protocol 2: Patient Monitoring
Objective: To outline the necessary monitoring for patients receiving Inotersen to ensure safety and manage potential adverse events.
Procedure:
1. Hematological Monitoring (Thrombocytopenia):
-
Baseline: Measure platelet count before initiating treatment. Do not start Inotersen if the platelet count is below 100 x 10⁹/L.[14]
-
During Treatment: Monitor platelet count every two weeks.[13][14]
-
Post-Treatment: Continue to monitor platelet count for 8 weeks after discontinuing Inotersen.[13]
-
Dose Adjustments for Thrombocytopenia:
| Platelet Count (x10⁹/L) | Monitoring Frequency | Dosing Recommendation |
| ≥100 | Weekly | Continue weekly dosing.[15] |
| 75 to <100 | Weekly | Stop treatment until platelet count is >100 x 10⁹/L.[15] |
| 50 to <75 | Twice weekly until 3 successive values >75, then weekly. | Stop treatment. May resume after 3 successive values >100 and benefit outweighs risk.[15][16] |
| 25 to <50 | Twice weekly until 3 successive values >75, then weekly. | Stop treatment. May resume after 3 successive values >100 and benefit outweighs risk. Corticosteroids recommended.[16] |
| <25 | Daily until 2 successive values >25, then twice weekly until 3 successive values >75, then weekly. | Stop treatment. Corticosteroids recommended.[13][16] |
2. Renal Monitoring (Glomerulonephritis):
-
Baseline: Measure serum creatinine (B1669602), estimated glomerular filtration rate (eGFR), and urine protein to creatinine ratio (UPCR) before starting treatment.[16] Do not initiate Inotersen in patients with a UPCR of 1000 mg/g or higher, or an eGFR below 45 mL/minute/1.73 m².[15]
-
During Treatment: Monitor serum creatinine, eGFR, urinalysis, and UPCR every two weeks.[15]
-
Dose Adjustments for Renal Toxicity:
-
If UPCR is ≥ 1000 mg/g or eGFR is < 45 mL/minute/1.73 m², hold therapy and investigate the cause.[15]
-
Dosing may be reinitiated once eGFR is ≥ 45 mL/minute/1.73 m² and UPCR is < 1000 mg/g, or the underlying cause is resolved.[15]
-
If acute glomerulonephritis is confirmed, permanently discontinue Inotersen.[15]
-
3. Hepatic Monitoring:
-
Baseline: Measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin (B190676) before initiating treatment.[16]
-
During Treatment: Monitor ALT, AST, and total bilirubin every 4 months.[16]
-
If clinical signs of hepatic dysfunction develop, promptly measure liver enzymes and bilirubin, and interrupt or discontinue treatment as appropriate.[15]
Conceptual Preclinical Experimental Workflow
The following diagram illustrates a conceptual workflow for a preclinical study to evaluate the efficacy of an antisense oligonucleotide (ASO) like Inotersen.
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyr" by Christopher Robinson, Cynthia Pham et al. [scholarlycommons.hcahealthcare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Ionis Presents New Data from NEURO-TTR Study at European ATTR Amyloidosis Meeting | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. drugs.com [drugs.com]
- 16. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for Monitoring Patient Response to Inotersen Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotersen is an antisense oligonucleotide inhibitor of transthyretin (TTR) protein production, indicated for the treatment of the polyneuropathy of hereditary transthyretin-mediated amyloidosis (hATTR). hATTR is a progressive and fatal disease caused by mutations in the TTR gene, leading to the deposition of misfolded TTR protein as amyloid fibrils in various tissues, including peripheral nerves, the heart, and the gastrointestinal tract. Inotersen targets the TTR messenger RNA (mRNA), leading to its degradation and a subsequent reduction in the production of both wild-type and mutant TTR protein.[1][2] This reduction in TTR protein levels is associated with a slowing of neuropathy progression and an improvement in quality of life.[3][4]
Effective monitoring of patient response to Inotersen therapy is crucial for assessing treatment efficacy, managing potential adverse events, and optimizing patient outcomes. This document provides detailed application notes and protocols for key pharmacodynamic, efficacy, and safety assessments.
Pharmacodynamic Monitoring: Transthyretin (TTR) Protein Levels
A primary pharmacodynamic marker of Inotersen activity is the reduction of circulating TTR protein.
Quantitative Data Summary: TTR Protein Reduction
| Timepoint | Median TTR Reduction from Baseline | Reference |
| Week 65 | 79% | [4] |
Experimental Protocol: Quantification of Serum TTR by ELISA
This protocol outlines a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of TTR in human serum.
Materials:
-
Human TTR ELISA Kit (e.g., CUSABIO, Cat# CSB-E08757h or similar)[5]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer (1X PBS, 0.05% Tween-20)
-
Stop solution (e.g., 2N H2SO4)
-
Deionized or distilled water
-
Patient serum samples
Procedure:
-
Sample Preparation:
-
Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge at 1000 x g for 15 minutes at 4°C.[6]
-
Collect the serum supernatant. Samples can be assayed immediately or aliquoted and stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[6]
-
Dilute serum samples with the provided sample diluent to fall within the standard curve range. A starting dilution of 1:1000 is recommended, with further optimization if necessary.
-
-
Assay Procedure (example based on a typical competitive inhibition ELISA): [7]
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.
-
Add 100 µL of HRP-conjugated detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at 37°C.
-
Aspirate the liquid from each well and wash 3-5 times with 200 µL of wash buffer per well.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Calculate the concentration of TTR in the samples by interpolating their mean absorbance values from the standard curve.
-
Adjust for the dilution factor to obtain the final TTR concentration in the original serum sample.
-
Efficacy Monitoring
Efficacy of Inotersen is primarily assessed by evaluating the progression of neuropathic impairment and its impact on the patient's quality of life.
Key Efficacy Endpoints
Two key composite scores are used to measure the efficacy of Inotersen in clinical trials: the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire.[3][8]
Quantitative Data Summary: Efficacy Outcomes from the NEURO-TTR Study (15 months)
| Endpoint | Inotersen Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | Treatment Difference | p-value | Reference |
| mNIS+7 | 5.80 | 25.53 | -19.73 | <0.001 | [4] |
| Norfolk QoL-DN | 0.99 | 12.67 | -11.68 | <0.001 | [4] |
A responder analysis showed that a significantly larger proportion of patients treated with inotersen demonstrated improvement or stabilization in both mNIS+7 and Norfolk QoL-DN scores compared to placebo.[2]
Experimental Protocol: Modified Neuropathy Impairment Score +7 (mNIS+7)
The mNIS+7 is a comprehensive assessment of neurologic impairment, with a higher score indicating greater impairment.[9] It is composed of the Neuropathy Impairment Score (NIS) and a "+7" component of neurophysiologic tests.[9][10]
Components of mNIS+7:
-
Neuropathy Impairment Score (NIS) (Max Score: 244 points) [9]
-
Muscle Weakness: Assesses strength in upper and lower limbs and cranial nerves.
-
Reflexes: Evaluates deep tendon reflexes.
-
Sensation: Tests sensation in fingers and toes.
-
-
"+7" Neurophysiologic Tests (Max Score: 102.32 points) [9]
-
Nerve Conduction Studies (NCS): Sum of 5 attributes (amplitudes and velocities) from ulnar, peroneal, and tibial nerves.
-
Quantitative Sensory Testing (QST): Measures thresholds for touch-pressure and heat-pain.
-
Autonomic Function: Heart rate response to deep breathing (HRDB).
-
Methodology:
-
Nerve Conduction Studies (NCS):
-
Objective: To assess the function of large myelinated nerve fibers.[11]
-
Procedure: Performed by a trained technician using surface electrodes. Motor nerves (e.g., peroneal, tibial) and sensory nerves (e.g., sural) are stimulated at various points, and the resulting electrical response (amplitude, latency, and conduction velocity) is recorded.[8][12] Standardized protocols for electrode placement and stimulation parameters should be followed.[8]
-
-
Quantitative Sensory Testing (QST):
-
Objective: To assess the function of small (unmyelinated and thinly myelinated) and large nerve fibers.[11][13]
-
Procedure:
-
Thermal Testing: A thermal stimulator is used to determine cold detection thresholds (CDT) and warm detection thresholds (WDT), which assess Aδ and C fiber function, respectively.[13]
-
Vibratory Testing: A vibrameter is used to determine vibration detection thresholds, assessing large fiber function.
-
Testing is performed at standardized sites, typically the foot and hand.[13]
-
-
-
Heart Rate Response to Deep Breathing (HRDB):
-
Objective: To assess cardiovagal autonomic function.
-
Procedure: The patient breathes deeply at a fixed rate (e.g., 6 breaths per minute) while their heart rate is continuously monitored via an ECG. The variation in the R-R interval is calculated.
-
Experimental Protocol: Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN)
The Norfolk QoL-DN is a patient-reported outcome measure that assesses the impact of neuropathy on various aspects of a patient's life.[9]
Methodology:
-
The questionnaire consists of 35 items grouped into five domains: physical functioning/large-fiber neuropathy, activities of daily living, symptoms, small-fiber neuropathy, and autonomic neuropathy.[9]
-
Patients rate the extent to which their neuropathy has affected them over the preceding 4 weeks.
-
The total score ranges from -4 to 136, with a higher score indicating a worse quality of life.
Cardiac Monitoring
Given the potential for cardiac amyloid involvement in hATTR, monitoring of cardiac function and biomarkers is essential.
Quantitative Data Summary: Cardiac Monitoring
While specific quantitative data on the change in cardiac biomarkers with Inotersen therapy from a single pivotal trial is less prominently reported than neurologic endpoints, monitoring these markers is standard practice. Studies have shown that RNAi therapeutics can lead to stabilization or improvement in cardiac parameters.[14][15]
| Parameter | Assessment Method | Frequency | Rationale |
| NT-proBNP | Immunoassay (serum/plasma) | Baseline and as clinically indicated | A marker of cardiac stress and heart failure severity.[16] |
| Troponin | Immunoassay (serum/plasma) | Baseline and as clinically indicated | A marker of myocardial injury.[17] |
| Echocardiogram | Ultrasound imaging | Baseline and as clinically indicated | To assess cardiac structure and function, including ventricular wall thickness and strain.[7] |
| ECG | Electrocardiography | Baseline and as clinically indicated | To monitor for arrhythmias and conduction abnormalities.[18] |
Experimental Protocol: Measurement of Cardiac Biomarkers (NT-proBNP and Troponin)
Materials:
-
Commercial immunoassay kits for NT-proBNP and Troponin (e.g., Roche Elecsys or similar).[17]
-
Automated immunoassay analyzer.
-
Patient serum or plasma samples.
Procedure:
-
Sample Collection and Handling:
-
Collect blood in appropriate tubes (serum separator or EDTA plasma).
-
Process samples according to the assay manufacturer's instructions. Samples are typically stable at 2-8°C for a limited time; for longer storage, freeze at -70°C or below.[17]
-
-
Assay Performance:
-
Follow the standard operating procedure for the specific automated analyzer and reagent kits.
-
The assays are typically automated sandwich immunoassays.
-
-
Quality Control:
-
Run manufacturer-provided controls with each batch of patient samples to ensure assay validity.
-
Safety Monitoring
Inotersen is associated with risks of thrombocytopenia and glomerulonephritis, necessitating a strict monitoring protocol.[19][20]
Quantitative Data Summary: Safety Monitoring Schedule and Action Thresholds
| Parameter | Monitoring Frequency | Action Threshold and Recommendation | Reference |
| Platelet Count | Weekly | < 100 x 109/L: Contraindicated for initiation. | [19] |
| ≥ 75 to < 100 x 109/L: Stop treatment. Monitor weekly. | [15] | ||
| ≥ 50 to < 75 x 109/L: Stop treatment. Monitor twice weekly. | [15][19] | ||
| < 50 x 109/L: Stop treatment. More frequent monitoring. Consider corticosteroids. | [19] | ||
| Urine Protein to Creatinine Ratio (UPCR) | Every 2 weeks | ≥ 1000 mg/g: Hold dosing pending evaluation. | [20] |
| Estimated Glomerular Filtration Rate (eGFR) | Every 2 weeks | < 45 mL/min/1.73 m2: Hold dosing pending evaluation. | [20] |
| Liver Function Tests (ALT, AST, Total Bilirubin) | Monthly | Discontinue if liver injury is suspected. |
Visualizations
Inotersen Mechanism of Action
Caption: Inotersen binds to TTR mRNA, leading to its degradation and reduced TTR protein synthesis.
Experimental Workflow for Patient Monitoring
Caption: Workflow for monitoring patient response to Inotersen therapy.
References
- 1. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Responder analysis for neuropathic impairment and quality-of-life assessment in patients with hereditary transthyretin amyloidosis with polyneuropathy in the NEURO-TTR study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cht.nhs.uk [cht.nhs.uk]
- 4. ELISA Protocol [protocols.io]
- 5. cusabio.com [cusabio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Evidence-based recommendations for examination and diagnostic strategies of polyneuropathy electrodiagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validity of Outcome Measures - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of measures of polyneuropathy impairment in hATTR amyloidosis: From NIS to mNIS + 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. EMG and Nerve Conduction Studies in Clinical Practice [practicalneurology.com]
- 13. Quantitative Sensory Testing in Late-Onset ATTRv Presymptomatic Subjects: A Single Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inotersen Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 16. nice.org.uk [nice.org.uk]
- 17. Serial measurement of N-terminal pro-B-type natriuretic peptide and cardiac troponin T for cardiovascular disease risk assessment in the Multi-Ethnic Study of Atherosclerosis (MESA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medoc-web.com [medoc-web.com]
- 19. reference.medscape.com [reference.medscape.com]
- 20. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-Term Efficacy and Safety of Inotersen: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the long-term efficacy and safety profile of Inotersen for the treatment of hereditary transthyretin-mediated amyloidosis (hATTR) with polyneuropathy. The information is compiled from the pivotal NEURO-TTR clinical trial and its open-label extension (OLE) study.
Inotersen, an antisense oligonucleotide, has demonstrated sustained efficacy in slowing disease progression and preserving quality of life in patients with hATTR polyneuropathy over several years of treatment.[1][2][3] Early initiation of Inotersen is associated with greater long-term disease stabilization.[1][4] The safety profile of Inotersen is manageable with a structured monitoring plan.[2][4]
Efficacy Data
The long-term efficacy of Inotersen was evaluated using several key endpoints, including the modified Neuropathy Impairment Score +7 (mNIS+7) and patient-reported quality of life questionnaires, the Norfolk Quality of Life–Diabetic Neuropathy (Norfolk QoL-DN) and the Short-Form 36 Health Survey (SF-36).[1][3]
Table 1: Long-Term Efficacy of Inotersen in Patients with hATTR Polyneuropathy
| Efficacy Endpoint | Patient Group | Baseline (Start of NEURO-TTR) | Change at 15 Months (End of NEURO-TTR) | Change at 2 Years (OLE) | Change at 3 Years (OLE) |
| mNIS+7 | Inotersen-Inotersen | - | Benefit vs. Placebo | Sustained Benefit | Sustained Benefit |
| Placebo-Inotersen | - | Worsening | Improvement/Stabilization | Sustained Improvement | |
| Norfolk QoL-DN | Inotersen-Inotersen | - | Benefit vs. Placebo | Sustained Benefit | Sustained Benefit |
| Placebo-Inotersen | - | Worsening | Improvement/Stabilization | Sustained Improvement | |
| SF-36 PCS | Inotersen-Inotersen | - | Benefit vs. Placebo | Stable | Sustained Benefit |
| Placebo-Inotersen | - | Worsening | Stable | - |
Data compiled from the NEURO-TTR and its open-label extension studies.[1][2][3]
Patients who continuously received Inotersen showed a sustained benefit in neurological disease progression and quality of life.[1][2] Those who switched from placebo to Inotersen in the OLE phase demonstrated improvement or stabilization in these measures.[1][2] Over two years, treatment with Inotersen stabilized several domains of neuropathic-specific and generic physical health-related quality of life.[5] Long-term treatment for over three years was associated with slowing, and in some areas, halting the deterioration of key quality of life measures, especially in physical functioning and pain.[6]
Safety Profile
The long-term safety of Inotersen has been well-characterized, with no new safety signals emerging with extended treatment up to 6.2 years.[2][3] The primary safety concerns are thrombocytopenia and glomerulonephritis, which can be effectively managed with routine monitoring.[4][7]
Table 2: Safety Monitoring and Management for Inotersen Treatment
| Adverse Event | Monitoring Parameter | Pre-treatment Screening | Monitoring Frequency During Treatment | Post-treatment Monitoring | Management Recommendations |
| Thrombocytopenia | Platelet Count | Platelet count <100,000/mm³ is a contraindication.[8] | Every 2 weeks.[9] More frequently if count drops.[8] | For at least 8 weeks after discontinuation.[8] | Withhold or discontinue Inotersen based on platelet count. Consider corticosteroids for counts <50,000/mm³.[8][10] |
| Renal Toxicity | Serum Creatinine, eGFR, Urinalysis, UPCR | UPCR ≥1000 mg/g is a contraindication.[8] | Every 2 weeks for SCr, eGFR, and urinalysis. UPCR every 3 months.[8][11] | For 8 weeks after discontinuation.[8] | Monitor more frequently if abnormalities are detected.[11] |
| Hepatotoxicity | ALT, AST, Total Bilirubin | Baseline assessment required.[10] | Every 4 months.[8] Monthly for liver transplant recipients.[8] | For 8 weeks after discontinuation.[8] | Discontinue if signs of liver injury or transplant rejection occur.[8][10] |
UPCR: Urinary protein-to-creatinine ratio.[8]
Routine platelet and renal safety monitoring have been effective in mitigating the risk of severe adverse events.[1][2]
Experimental Protocols
Protocol 1: Assessment of Neuropathy Progression using mNIS+7
The modified Neuropathy Impairment Score +7 (mNIS+7) is a composite score used to measure the progression of neurological impairment.[1]
Methodology:
-
Neuropathy Impairment Score (NIS): A clinician-assessed measure of muscle weakness, sensory loss, and reflex changes in the limbs.
-
+7 Neurophysiological Tests: A battery of seven tests that provide a quantitative assessment of nerve function, including:
-
Nerve conduction studies (motor and sensory)
-
Quantitative sensory testing (vibration and temperature)
-
Autonomic function testing (heart rate response to deep breathing)
-
-
Composite Score Calculation: The results from the NIS and the seven neurophysiological tests are combined to generate the mNIS+7 score. Higher scores indicate more severe neuropathy.
Protocol 2: Assessment of Quality of Life using Norfolk QoL-DN
The Norfolk Quality of Life–Diabetic Neuropathy (Norfolk QoL-DN) questionnaire is a patient-reported outcome measure that assesses the impact of neuropathy on a patient's quality of life.[1]
Methodology:
-
Questionnaire Administration: The patient completes a standardized questionnaire consisting of 35 items.
-
Domain Assessment: The questionnaire covers five domains:
-
Symptoms
-
Activities of daily living
-
Large fiber neuropathy
-
Small fiber neuropathy
-
Autonomic neuropathy
-
-
Scoring: Each item is scored, and a total score is calculated. Higher scores indicate a poorer quality of life.
Protocol 3: Assessment of General Health Status using SF-36 Health Survey
The Short-Form 36 (SF-36) Health Survey is a patient-reported survey of general health status.[1]
Methodology:
-
Questionnaire Administration: The patient completes the 36-item questionnaire.
-
Domain Assessment: The survey assesses eight health domains:
-
Physical functioning
-
Role limitations due to physical health
-
Bodily pain
-
General health perceptions
-
Vitality
-
Social functioning
-
Role limitations due to emotional problems
-
Mental health
-
-
Summary Scores: The domain scores are used to calculate two summary scores: the Physical Component Summary (PCS) and the Mental Component Summary (MCS).
Visualizations
Mechanism of Action of Inotersen
Caption: Inotersen binds to TTR mRNA, leading to its degradation and reduced TTR protein production.
NEURO-TTR Clinical Trial and Open-Label Extension Workflow
Caption: Workflow of the NEURO-TTR trial and its open-label extension.
Inotersen Safety Monitoring Protocol
Caption: Decision-making flowchart for Inotersen safety monitoring.
References
- 1. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early data on long-term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2-year update from the open-label extension of the NEURO-TTR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Long-term treatment effects of inotersen on health-related quality of life in patients with hATTR amyloidosis with polyneuropathy: Analysis of the open-label extension of the NEURO-TTR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gov.br [gov.br]
- 8. drugs.com [drugs.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. reference.medscape.com [reference.medscape.com]
- 11. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols for Inotersen Delivery and Uptake in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the delivery and cellular uptake mechanisms of Inotersen, an antisense oligonucleotide (ASO) therapeutic, with a specific focus on hepatocytes. The accompanying protocols offer standardized methods for the in vitro and ex vivo analysis of Inotersen's cellular pharmacology.
Introduction to Inotersen
Inotersen is a second-generation 2'-O-(2-methoxyethyl) (2'-MOE) modified antisense oligonucleotide with a phosphorothioate (B77711) (PS) backbone.[1][2] It is designed to treat hereditary transthyretin-mediated amyloidosis (hATTR) by specifically binding to the 3' untranslated region of transthyretin (TTR) mRNA in hepatocytes.[3][4] This binding event recruits RNase H1, an intracellular enzyme that cleaves the TTR mRNA, leading to a reduction in the synthesis of both wild-type and mutant TTR protein.[2][5] The primary site of action for Inotersen is the liver, the main source of circulating TTR.[6]
Delivery and Hepatocyte Uptake Mechanisms
Following subcutaneous administration, Inotersen is absorbed into the systemic circulation and distributes to various tissues, with the highest concentrations observed in the liver and kidneys.[3] While Inotersen is an unconjugated ASO, its uptake into hepatocytes is a critical step for its therapeutic activity.
The uptake of unconjugated ASOs like Inotersen into hepatocytes is understood to be a multi-faceted process:
-
Role of the Phosphorothioate (PS) Backbone: The PS modification enhances the binding of Inotersen to plasma and cell surface proteins, which facilitates its cellular uptake.[7]
-
Asialoglycoprotein Receptor 1 (ASGR1): Although the asialoglycoprotein receptor (ASGR) is the primary receptor for GalNAc-conjugated ASOs, its major subunit, ASGR1, has been shown to play a significant, albeit smaller, role in the productive uptake of unconjugated phosphorothioate ASOs into hepatocytes.[2][8][9] Knocking down ASGR1 in mice has been shown to reduce the potency of unconjugated ASOs targeting a gene in hepatocytes by approximately three-fold.[7]
-
Other Potential Pathways: While ASGR1 contributes to hepatocyte uptake, other receptor-mediated endocytosis pathways are likely involved. The majority of unconjugated ASO accumulation in the liver occurs in non-parenchymal cells through scavenger receptors.[5][7] However, the portion that enters hepatocytes is sufficient for a therapeutic effect.
The overall process of Inotersen entering a hepatocyte and enacting its therapeutic effect is visualized in the following pathway:
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Inotersen
| Parameter | Value | Species | Source |
| Recommended Dose | 284 mg once weekly | Human | [10] |
| TTR Protein Reduction (mean nadir) | 74% | Human | [2] |
| TTR Protein Reduction (median nadir) | 79% | Human | [2] |
| Plasma Half-life (terminal) | ~4 weeks | Human | [5] |
| Liver Concentration | Dose-dependent accumulation | Animal Models | [11] |
Table 2: Illustrative Uptake and Efficacy of Unconjugated 2'-MOE PS ASOs in Hepatocytes (In Vitro)
| Parameter | Value | Cell Type | Notes | Source |
| IC50 for target mRNA reduction | 1-21 nM (with transfection) | Mouse Hepatoma (MHT) | Demonstrates inherent potency of the ASO chemistry. | [12] |
| IC50 for target mRNA reduction | ~1 µM (gymnotic delivery) | Mouse Hepatoma (MHT) | Reflects uptake efficiency without transfection reagents. | [12] |
| Potency improvement with GalNAc | 10-30 fold | Mouse Hepatocytes | Highlights the role of ASGPR in enhancing uptake. | [9] |
Experimental Protocols
The following protocols provide standardized methods for studying the uptake and activity of Inotersen in hepatocytes.
Protocol 1: In Vitro Uptake of Inotersen in Primary Hepatocytes via Gymnotic Delivery
This protocol describes the "gymnotic" or unassisted delivery of Inotersen to primary hepatocytes in culture to assess its uptake and subsequent target mRNA reduction.
Materials:
-
Primary human or rodent hepatocytes
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
Inotersen (or fluorescently labeled equivalent)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents (primers and probes for TTR and a housekeeping gene)
-
Cell lysis buffer for protein analysis
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
Experimental Workflow:
Procedure:
-
Cell Seeding: Plate primary hepatocytes at a density of 0.1-0.2 x 10^6 cells/well in a 24-well collagen-coated plate.
-
Adherence: Allow the cells to adhere and form a monolayer for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Inotersen Preparation: Prepare a stock solution of Inotersen in sterile PBS. Dilute the stock solution in pre-warmed hepatocyte culture medium to achieve final concentrations ranging from 0.1 to 10 µM.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of Inotersen. Include a vehicle control (medium without Inotersen).
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Cell Harvest and RNA Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using the lysis buffer from an RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
qRT-PCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers and a probe specific for TTR mRNA.
-
Normalize the TTR mRNA expression to a stable housekeeping gene (e.g., GAPDH, RPLP0).
-
Calculate the percentage of TTR mRNA reduction compared to the vehicle-treated control cells.
-
Protocol 2: Quantification of Inotersen in Liver Tissue using Hybridization ELISA
This protocol provides a method for the quantitative measurement of Inotersen in liver tissue homogenates.
Materials:
-
Liver tissue samples
-
Homogenization buffer (e.g., RIPA buffer)
-
Tissue homogenizer
-
Hybridization-based ELISA kit for oligonucleotide quantification (or individual components: capture probe, detection probe, streptavidin-HRP, substrate)
-
96-well microplates
-
Plate reader
Procedure:
-
Tissue Homogenization:
-
Weigh a small piece of frozen liver tissue (20-50 mg).
-
Add 10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform lysate is obtained.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Hybridization ELISA:
-
Follow the manufacturer's instructions for the specific hybridization ELISA kit. A general workflow is as follows:
-
A capture probe complementary to a portion of the Inotersen sequence is immobilized on the microplate.
-
The tissue homogenate (containing Inotersen) and a detection probe (complementary to another part of Inotersen and labeled with biotin (B1667282) or digoxigenin) are added to the wells.
-
During incubation, a sandwich is formed between the capture probe, Inotersen, and the detection probe.
-
After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection probe.
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.
-
-
Quantification:
-
A standard curve is generated using known concentrations of Inotersen.
-
The concentration of Inotersen in the tissue homogenates is determined by interpolating the absorbance values from the standard curve.
-
The results are typically expressed as ng of Inotersen per mg of liver tissue.
-
Protocol 3: Subcellular Fractionation of Hepatocytes to Determine Inotersen Localization
This protocol describes the separation of cytoplasmic and nuclear fractions from hepatocytes to determine the subcellular distribution of Inotersen.
Materials:
-
Cultured hepatocytes treated with Inotersen
-
Hypotonic lysis buffer
-
Detergent-based lysis buffer (for nuclear extraction)
-
Dounce homogenizer
-
Centrifuge
-
Reagents for Inotersen quantification (as in Protocol 2)
Procedure:
-
Cell Harvest: Harvest Inotersen-treated hepatocytes by scraping or trypsinization, followed by washing with ice-cold PBS.
-
Cytoplasmic Fraction Isolation:
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the nuclear pellet from the previous step with the hypotonic buffer.
-
Resuspend the pellet in a nuclear extraction buffer containing detergent to lyse the nuclear membrane.
-
Vortex and incubate on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris.
-
The supernatant contains the nuclear fraction.
-
-
Quantification of Inotersen:
-
Quantify the amount of Inotersen in both the cytoplasmic and nuclear fractions using a sensitive method such as hybridization ELISA (Protocol 2) or LC-MS/MS.
-
The results will indicate the relative distribution of Inotersen between the cytoplasm and the nucleus.
-
Logical Relationship of Inotersen's Journey to its Target:
Disclaimer
These application notes and protocols are intended for research purposes only and should be used by qualified professionals. The information provided is based on publicly available scientific literature. For therapeutic use, please refer to the official product information and prescribing guidelines for Inotersen.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Differential Uptake of Antisense Oligonucleotides in Mouse Hepatocytes and Macrophages Revealed by Simultaneous Two-Photon Excited Fluorescence and Coherent Raman Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver‐directed drugs for transthyretin‐mediated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Mediated Uptake of Phosphorothioate Antisense Oligonucleotides in Different Cell Types of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential fractionation and isolation of subcellular proteins from tissue or cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A case of severe increase of liver enzymes in a ATTRv patient after one year of inotersen treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Statistical Analysis Plan for Inotersen Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotersen (marketed as Tegsedi) is an antisense oligonucleotide inhibitor of transthyretin (TTR) protein synthesis indicated for the treatment of polyneuropathy associated with hereditary transthyretin-mediated amyloidosis (hATTR).[1][2] hATTR is a progressive and fatal disease caused by mutations in the TTR gene, leading to the deposition of misfolded TTR protein as amyloid fibrils in various tissues, including peripheral nerves, heart, and gastrointestinal tract.[3][4] Inotersen targets the mRNA of both mutant and wild-type TTR, leading to its degradation and a subsequent reduction in the circulating TTR protein levels.[5][6] This document provides a detailed overview of the statistical analysis plan for clinical trials evaluating the efficacy and safety of Inotersen, primarily based on the pivotal Phase 3 NEURO-TTR study (NCT01737398).[7][8]
Experimental Protocols
Study Design
The NEURO-TTR study was a multicenter, randomized, double-blind, placebo-controlled, 15-month, Phase 3 trial.[8][9] A total of 172 patients with hATTR with polyneuropathy (Stage 1 or 2) were randomized in a 2:1 ratio to receive either 300 mg of Inotersen or a placebo via subcutaneous injection once weekly for 65 weeks.[8][10] Following the completion of the initial study, a majority of patients enrolled in an open-label extension (OLE) study (NCT02175004) to assess the long-term safety and efficacy of Inotersen.[7][11]
Inclusion and Exclusion Criteria
-
Inclusion Criteria: Adult patients (≥18 years) with a diagnosis of hATTR with polyneuropathy, specifically Stage 1 (ambulatory without assistance) or early Stage 2 (ambulatory with assistance).[8][10]
-
Exclusion Criteria: Key exclusion criteria included low platelet count (<100,000/μL), a history of glomerulonephritis with previous Inotersen use, and known hypersensitivity to the drug.[1][10]
Efficacy and Safety Assessments
A comprehensive set of assessments were performed at baseline and at regular intervals throughout the study.
-
Neuropathy Impairment: Assessed using the modified Neuropathy Impairment Score +7 (mNIS+7). This composite score evaluates muscle weakness, sensory function, and nerve conduction.[8]
-
Quality of Life: Measured using the patient-reported Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire.[8]
-
Serum TTR Levels: Monitored to assess the pharmacodynamic effect of Inotersen.[6]
-
Safety Monitoring: Included regular monitoring of platelet counts, renal function (serum creatinine (B1669602) and urinalysis), and liver function tests. Due to the risk of thrombocytopenia and glomerulonephritis, enhanced monitoring protocols were implemented.[12] Vitamin A levels were also monitored, and supplementation was recommended.[2]
Statistical Analysis Plan
The statistical analysis plan for the Inotersen clinical trials was designed to evaluate the efficacy and safety of the treatment compared to a placebo.
Primary Efficacy Endpoints
The two primary efficacy endpoints were the change from baseline to week 66 in:
-
Modified Neuropathy Impairment Score +7 (mNIS+7): This endpoint assesses the progression of neuropathic impairment.
-
Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score: This patient-reported outcome measures the impact of the disease on the patient's quality of life.[8]
Statistical Methods
-
Analysis of Covariance (ANCOVA): The primary efficacy endpoints were analyzed using an ANCOVA model, with the baseline value as a covariate and the treatment group as the main factor.
-
Mixed-effects Model for Repeated Measures (MMRM): An MMRM analysis was likely used for supportive analysis of the primary endpoints and for the analysis of secondary continuous endpoints to account for longitudinal data and missing values.
-
Handling of Missing Data: While the specific methods for handling missing data are not detailed in the available public documents, for intent-to-treat (ITT) analysis in such trials, methods like multiple imputation are commonly employed.
Sample Size and Power
The sample size of 172 patients was determined to provide sufficient statistical power to detect a clinically meaningful difference between the Inotersen and placebo groups for the two primary endpoints.
Subgroup Analyses
Pre-specified subgroup analyses were likely conducted to assess the consistency of the treatment effect across different patient populations, including subgroups based on TTR mutation (e.g., Val30Met vs. non-Val30Met), disease stage, and geographical region.[8]
Data Presentation
All quantitative data from the clinical trials were summarized using descriptive statistics. For continuous variables, this included the number of subjects, mean, standard deviation, median, and range. For categorical variables, counts and percentages were provided.
Table 1: Summary of Primary Efficacy Endpoint Results from NEURO-TTR Study
| Endpoint | Inotersen Group (n=112) | Placebo Group (n=60) | Treatment Difference | p-value |
| Change from Baseline in mNIS+7 | ||||
| Least Squares Mean (SE) | 1.8 (1.6) | 20.9 (2.1) | -19.1 | < 0.0001 |
| Change from Baseline in Norfolk QoL-DN | ||||
| Least Squares Mean (SE) | 1.4 (2.1) | 12.7 (2.8) | -11.3 | 0.0006 |
Data adapted from published results of the NEURO-TTR study.[8]
Table 2: Key Safety Findings in the NEURO-TTR Study
| Adverse Event of Special Interest | Inotersen Group (n=112) | Placebo Group (n=60) |
| Thrombocytopenia (Platelets < 100 x 10⁹/L) | 28 (25%) | 1 (2%) |
| Serious Bleeding Events | 3 (3%) | 0 (0%) |
| Glomerulonephritis | 3 (3%) | 0 (0%) |
| Discontinuation due to Renal Adverse Events | 4 (4%) | 1 (2%) |
Data adapted from published results of the NEURO-TTR study.
Mandatory Visualizations
Caption: Mechanism of action of Inotersen in reducing TTR protein production.
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tegsedi (Inotersen Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Hereditary transthyretin amyloidosis: a comprehensive review with a focus on peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Presentation, Diagnosis and Treatment of TTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
Troubleshooting & Optimization
Inotersen Technical Support Center: Managing Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing thrombocytopenia, a key adverse effect associated with Inotersen.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Inotersen and how does it lead to thrombocytopenia?
Inotersen is an antisense oligonucleotide (ASO) that targets the messenger RNA (mRNA) for both wild-type and mutant transthyretin (TTR) protein.[1][2] By binding to TTR mRNA, it promotes its degradation by RNase H, thereby reducing the production of TTR protein.[1][2] This reduction in TTR protein helps to alleviate the symptoms of hereditary transthyretin-mediated amyloidosis (hATTR).[1][3]
While the exact mechanism of inotersen-induced thrombocytopenia is not fully elucidated, evidence suggests an immune-mediated process.[4][5][6] Some patients treated with inotersen have been found to have antiplatelet antibodies.[6] It is hypothesized that inotersen may trigger the formation of these antibodies, which then target and lead to the destruction of platelets.[6]
Q2: What is the reported incidence of thrombocytopenia in clinical trials with Inotersen?
Thrombocytopenia is a common adverse event observed in patients treated with Inotersen. Clinical trial data indicates a higher incidence of platelet count reductions in the inotersen group compared to placebo.[7][8] In the NEURO-TTR pivotal trial, reductions in platelet count below the normal range were observed more frequently in patients receiving inotersen.[7] Serious adverse events of thrombocytopenia, including grade 4 cases (platelet count <25 x 10⁹/L), have been reported.[6][9][10] One fatal case of intracranial hemorrhage was associated with severe thrombocytopenia.[2][10][11]
Q3: What are the recommendations for platelet monitoring in subjects receiving Inotersen?
Close monitoring of platelet counts is crucial for the safe use of Inotersen.[3][12] The recommendations for monitoring are based on the platelet count and are summarized in the table below. It is important to obtain a baseline platelet count before initiating treatment.[11][13]
Troubleshooting Guide
Issue: A subject in our study has a confirmed platelet count of <50 x 10⁹/L. What are the immediate steps?
-
Stop Inotersen Treatment: Immediately withhold further doses of Inotersen.[3][11][13]
-
Increase Monitoring Frequency: Monitor platelet counts at least twice weekly until three consecutive values are above 75 x 10⁹/L, and then weekly.[3][11][13] For platelet counts below 25 x 10⁹/L, daily monitoring is recommended until two consecutive values are above 25 x 10⁹/L, followed by twice-weekly and then weekly monitoring as the count recovers.[3][11][13]
-
Consider Corticosteroids: Administration of corticosteroids is strongly recommended for platelet counts less than 50 x 10⁹/L, unless contraindicated.[11][12]
-
Evaluate Concomitant Medications: Consider discontinuing any antiplatelet or anticoagulant agents the subject may be taking, as these can increase the risk of bleeding.[11][12]
-
Assess for Bleeding: Monitor the subject for any signs or symptoms of bleeding, such as petechiae, bruising, or unusual or prolonged bleeding.[12]
Issue: A subject's platelet count is uninterpretable due to platelet clumping. What should we do?
Platelet clumping can occur due to a reaction between antiplatelet antibodies and the anticoagulant (e.g., EDTA) in the blood collection tube, leading to a falsely low or uninterpretable platelet count.[12][13]
-
Withhold Inotersen: Do not administer the next dose of Inotersen until an accurate platelet count can be obtained.[12]
-
Repeat Platelet Count: As soon as possible, repeat the platelet count using a different anticoagulant in the blood collection tube, such as sodium citrate (B86180) or heparin.[13]
-
Do Not Delay Action: Do not let an uninterpretable platelet count delay the diagnosis and management of potential severe thrombocytopenia.[13]
Data Presentation
Table 1: Incidence of Thrombocytopenia in the NEURO-TTR Pivotal Trial
| Platelet Count Threshold | Inotersen Group | Placebo Group |
| Below normal (<140 x 10⁹/L) | 54% | 13% |
| < 100 x 10⁹/L | 23% | 2% |
| < 75 x 10⁹/L | 10.7% | 0% |
| < 25 x 10⁹/L (Grade 4) | 3 patients (3%) | 0 patients |
Data sourced from the NEURO-TTR clinical trial.[7][10]
Table 2: Monitoring and Management Recommendations for Inotersen-Induced Thrombocytopenia
| Platelet Count (x 10⁹/L) | Monitoring Frequency | Dosing Recommendation | Additional Actions |
| ≥ 100 | Weekly | Continue weekly dosing.[13] | - |
| 75 to < 100 | Weekly | Stop treatment. Do not restart until platelet count is > 100 x 10⁹/L.[13] | - |
| 50 to < 75 | Twice weekly until 3 successive values > 75 x 10⁹/L, then weekly.[11][13] | Stop treatment. May resume after 3 successive values > 100 x 10⁹/L if benefit outweighs risk.[11][13] | - |
| 25 to < 50 | Twice weekly until 3 successive values > 75 x 10⁹/L, then weekly.[11][13] | Stop treatment. May resume after 3 successive values > 100 x 10⁹/L if benefit outweighs risk.[11][13] | Corticosteroids recommended. Consider discontinuing antiplatelet/anticoagulant agents.[11] |
| < 25 | Daily until 2 successive values > 25 x 10⁹/L, then twice weekly until 3 successive values > 75 x 10⁹/L, then weekly.[11][13] | Discontinue therapy.[13] | Corticosteroids recommended. Consider discontinuing antiplatelet/anticoagulant agents.[11] |
Experimental Protocols
Protocol 1: Detection of Drug-Dependent Antiplatelet Antibodies by Flow Cytometry
This protocol is a general guideline for the detection of drug-dependent antiplatelet antibodies, which may be involved in inotersen-induced thrombocytopenia.
Objective: To determine the presence of IgG antibodies that bind to platelets in the presence of inotersen.
Materials:
-
Patient and control plasma or serum
-
Washed platelets from healthy donors (Type O)
-
Inotersen solution at a relevant concentration
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody
-
Flow cytometer
Methodology:
-
Platelet Preparation: Isolate platelets from whole blood of healthy donors by differential centrifugation. Wash the platelets three times in a suitable buffer (e.g., CGS buffer: citrate-glucose-saline) to remove plasma proteins. Resuspend the washed platelets in PBS with 1% BSA.
-
Incubation: In separate tubes, incubate the washed platelets with:
-
Patient plasma + Inotersen
-
Patient plasma without Inotersen
-
Control plasma + Inotersen
-
Control plasma without Inotersen
-
PBS (as a negative control) Incubate for 30-60 minutes at 37°C.
-
-
Washing: After incubation, wash the platelets twice with PBS to remove unbound antibodies.
-
Staining: Resuspend the platelets in PBS and add the FITC-conjugated anti-human IgG antibody. Incubate for 30 minutes at room temperature in the dark.
-
Final Wash: Wash the platelets twice with PBS to remove unbound secondary antibody.
-
Flow Cytometry Analysis: Resuspend the platelets in sheath fluid and acquire data on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics. Analyze the fluorescence intensity of the gated platelet population. A significant increase in fluorescence in the presence of patient plasma and inotersen compared to the controls indicates the presence of drug-dependent antiplatelet antibodies.
Visualizations
References
- 1. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 2. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inotersen and severe thrombocytopenia: 2 case reports and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Underlying Immune Disorder May Predispose Some Transthyretin Amyloidosis Subjects to Inotersen-Mediated Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. drugs.com [drugs.com]
- 13. drugs.com [drugs.com]
Technical Support Center: Inotersen Treatment and Glomerulonephritis Monitoring
This technical support center provides researchers, scientists, and drug development professionals with essential information for monitoring renal safety during Inotersen (marketed as Tegsedi) treatment, with a specific focus on the risk of glomerulonephritis.
Frequently Asked Questions (FAQs)
Q1: What is the known association between Inotersen and glomerulonephritis?
A1: Inotersen treatment is associated with a risk of glomerulonephritis, which can be severe and may require immunosuppressive therapy, potentially leading to dialysis-dependent renal failure.[1][2][3] In the pivotal NEURO-TTR clinical trial, glomerulonephritis was observed in 3% of patients in the Inotersen treatment arm.[4][5][6] This risk has led to a boxed warning for glomerulonephritis on the drug's label.[7] Consequently, Inotersen is available only through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS) to ensure the benefits of the drug outweigh its risks.[2][8]
Q2: What is the proposed mechanism for Inotersen-induced glomerulonephritis?
A2: The exact mechanism is not fully elucidated, but evidence suggests an immune-mediated process.[5] Cases of glomerulonephritis associated with Inotersen have shown evidence of C3 and IgG deposition.[5] The development of anti-drug antibodies and the clinical response to corticosteroids in some affected patients further support an immune contribution to the renal injury.[5]
Q3: Are there any pre-disposing factors for developing glomerulonephritis during Inotersen treatment?
A3: In the NEURO-TTR clinical trial, all patients who developed crescentic glomerulonephritis carried the (p.V50M) TTR variant, which is known to be associated with renal amyloid deposition.[5][6] This suggests that pre-existing renal amyloid may be a contributing factor.[5][6] Therefore, enhanced monitoring of renal function is crucial in patients with evidence of existing renal amyloidosis.[5][6][9]
Q4: What are the contraindications for initiating Inotersen therapy related to renal function?
A4: Inotersen therapy is generally not recommended for patients with a urinary protein-to-creatinine ratio (UPCR) of 1000 mg/g or higher.[1][3][7] It is also contraindicated in patients with a history of acute glomerulonephritis caused by the drug.[10][11]
Troubleshooting Guide
Issue: Abnormal renal monitoring results are observed during an experiment.
Solution: Follow the structured monitoring and action plan outlined below. Promptly investigate the cause of any significant changes in renal parameters.
Experimental Protocols: Renal Function Monitoring
Objective: To detect early signs of glomerulonephritis and other renal toxicities during Inotersen treatment.
Methodology:
-
Baseline Assessment: Before initiating Inotersen, a comprehensive baseline renal assessment is mandatory. This includes:
-
Routine Monitoring During Treatment:
-
Monitor serum creatinine (B1669602), eGFR, urinalysis, and UPCR every two weeks during treatment with Inotersen.[1][7][10][12]
-
-
Post-Treatment Monitoring:
Data Presentation: Action Thresholds for Renal Monitoring
The following table summarizes the key quantitative thresholds for renal monitoring and the recommended actions.
| Parameter | Threshold | Recommended Action |
| UPCR | ≥ 1000 mg/g | Withhold Inotersen therapy pending further evaluation.[1][3][7] |
| ≥ 2000 mg/g | Hold Inotersen and perform further evaluation for acute glomerulonephritis.[1][3][7] If confirmed, permanently discontinue Inotersen.[1][7][10] | |
| eGFR | < 45 mL/minute/1.73 m² | Withhold Inotersen therapy pending further evaluation of the cause.[1][3][7] |
| Confirmed Acute Glomerulonephritis | Diagnosis Confirmed | Permanently discontinue Inotersen treatment.[1][7][10] Consider early initiation of immunosuppressive therapy.[10][13] |
UPCR: Urine Protein-to-Creatinine Ratio; eGFR: estimated Glomerular Filtration Rate
Diagnostic Workflow for Suspected Glomerulonephritis
If glomerulonephritis is suspected based on routine monitoring, the following diagnostic workflow should be initiated.
Caption: Workflow for managing abnormal renal monitoring results.
Experimental Protocol: Workup for Suspected Acute Glomerulonephritis
Objective: To confirm or rule out a diagnosis of acute glomerulonephritis in a patient treated with Inotersen who presents with significant changes in renal parameters.
Methodology:
-
Blood Tests:
-
Complete Blood Count (CBC) to assess for anemia or other hematological abnormalities.[14][15]
-
Comprehensive Metabolic Panel (CMP) to evaluate electrolytes and confirm serum creatinine levels.[14]
-
Inflammatory markers such as Erythrocyte Sedimentation Rate (ESR) and C-reactive Protein (CRP).[14][15]
-
Serological tests to investigate for autoimmune causes, including:
-
-
Urine Tests:
-
Kidney Biopsy:
-
A kidney biopsy is the gold standard for diagnosing glomerulonephritis and can help determine the underlying pathology.
-
Logical Relationship: Inotersen's Mechanism and Potential for Glomerulonephritis
The following diagram illustrates the proposed relationship between Inotersen administration and the potential development of glomerulonephritis.
Caption: Proposed immune-mediated pathway to glomerulonephritis.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Focal Segmental Glomerulosclerosis Complicating Therapy With Inotersen, an Antisense Oligonucleotide Inhibitor: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Focal Segmental Glomerulosclerosis Complicating Therapy With Inotersen, an Antisense Oligonucleotide Inhibitor: A Case Report - UCL Discovery [discovery.ucl.ac.uk]
- 10. drugs.com [drugs.com]
- 11. eocco.com [eocco.com]
- 12. fepblue.org [fepblue.org]
- 13. ec.europa.eu [ec.europa.eu]
- 14. droracle.ai [droracle.ai]
- 15. Acute Glomerulonephritis Workup: Approach Considerations, Initial Blood Tests, Complement Levels [emedicine.medscape.com]
Inotersen Technical Support Center: Managing Injection Site Reactions
Welcome to the technical support center for Inotersen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on injection site reactions (ISRs) associated with Inotersen and their management.
Frequently Asked Questions (FAQs)
Q1: What are injection site reactions (ISRs) and how common are they with Inotersen?
A1: Injection site reactions are local inflammatory responses that occur at or near the site of a subcutaneous injection. With Inotersen, ISRs are the most frequently observed adverse events.[1][2] They are a known class effect of subcutaneously administered antisense oligonucleotides.[3][4]
Q2: What are the typical signs and symptoms of an Inotersen-associated ISR?
A2: The most common signs and symptoms include erythema (redness), pain, pruritus (itching), and swelling at the injection site.[1] Other reported reactions include bruising, hemorrhage, induration (hardening of the skin), rash, and discoloration.[1][5]
Q3: How severe are the ISRs associated with Inotersen?
A3: Most ISRs associated with Inotersen are considered mild to moderate in severity.[6][7] They are often self-limiting and typically do not lead to discontinuation of the treatment.[1][6] However, more severe manifestations such as ulceration or necrosis have been noted as a possibility with oligonucleotide therapies, though this is not commonly reported with Inotersen.[3][8]
Q4: What is the onset and duration of these reactions?
A4: Hypersensitivity reactions, which can include ISRs, have been reported to generally occur within 2 hours of receiving the drug.[5] Most reactions are transient and resolve on their own.[7]
Q5: Is there a correlation between the dose of Inotersen and the severity of ISRs?
A5: For oligonucleotide therapies in general, there is evidence to suggest that the occurrence rate and severity of ISRs increase with higher doses.[3]
Q6: Do anti-drug antibodies (ADAs) influence the incidence of ISRs?
A6: In a pivotal study, patients who tested positive for anti-drug antibodies had a higher incidence of injection-site erythema (35.3% vs. 29.9% for those who tested negative).[7]
Troubleshooting Guide for Inotersen-Associated ISRs
Issue: A study participant is consistently developing moderate to severe ISRs after each Inotersen injection.
Troubleshooting Steps:
-
Verify Injection Technique:
-
Ensure the participant or administrator is using the correct subcutaneous injection technique. The first injection should be performed under the guidance of a qualified healthcare professional.[1]
-
Confirm that the injection sites are being rotated with each administration.[1][9] Recommended sites include the abdomen, the upper thigh region, and the outer area of the upper arm.[1][9]
-
Injections should not be administered into areas with existing skin disease, injury, tattoos, or scars.[9]
-
-
Pre-injection Protocol:
-
Allow the pre-filled syringe to reach room temperature for about 30 minutes before injection. Do not use other methods to warm the syringe.[9]
-
Consider the use of a pre-injection cooling pack at the site to numb the area and potentially reduce inflammation.
-
-
Post-injection Management:
-
Apply a cool compress to the injection site to help reduce swelling and pain.
-
Over-the-counter analgesics, such as acetaminophen (B1664979) or nonsteroidal anti-inflammatory drugs (NSAIDs), may be considered for symptomatic relief, based on consensus for managing similar reactions with other therapies.[10]
-
-
Symptomatic Treatment:
-
For itching (pruritus), topical corticosteroids or oral antihistamines may be beneficial.
-
For pain, continue with cool compresses and consider oral analgesics.
-
-
Documentation and Monitoring:
-
Thoroughly document the characteristics of each ISR, including size, severity, duration, and any accompanying symptoms.
-
Photograph the reactions (with participant consent) to track changes over time.
-
Monitor for any signs of systemic allergic reactions, such as hives, difficulty breathing, or swelling of the face, lips, tongue, or throat, and seek immediate medical attention if these occur.[11][12]
-
Quantitative Data on Inotersen-Associated ISRs
| Parameter | Inotersen Group | Placebo Group | Reference |
| Incidence of ISRs | 49% - 50.9% | 10% | [2][5][13] |
| Nature of ISRs | Mild to moderate, transient, and self-resolving | - | [6][7] |
| Discontinuation due to ISRs | 0% | 0% | [6] |
| Incidence in ADA-Positive Patients | 35.3% (erythema) | - | [7] |
| Incidence in ADA-Negative Patients | 29.9% (erythema) | - | [7] |
Experimental Protocols
Protocol 1: Assessment and Grading of Injection Site Reactions
-
Objective: To systematically assess and grade the severity of ISRs in study participants receiving Inotersen.
-
Materials: Calibrated ruler or calipers, camera for documentation, standardized ISR grading scale (e.g., a 5-point scale from 0 = no reaction to 4 = severe reaction with blistering/ulceration), participant diary.
-
Procedure:
-
At each study visit, instruct the participant to report any local reactions at the injection site since the last visit.
-
Visually inspect the current and previous injection sites.
-
Measure the diameter of any erythema and induration in millimeters.
-
Grade the severity of erythema, induration, and edema using the standardized scale.
-
Document any participant-reported symptoms such as pain and pruritus using a visual analog scale (VAS).
-
Photograph the reaction with a reference scale.
-
Record all findings in the participant's study file.
-
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to managing Inotersen-associated ISRs.
Caption: A troubleshooting workflow for managing injection site reactions.
Caption: A logical flow of preventative measures for ISRs.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Injection site reactions after subcutaneous oligonucleotide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Injection site reactions after subcutaneous oligonucleotide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inotersen Side Effects: Common, Severe, Long Term [drugs.com]
- 6. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 7. Results - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tegsedi (Inotersen Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Inotersen (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. reference.medscape.com [reference.medscape.com]
Technical Support Center: Mitigating Off-Target Effects of Antisense Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antisense oligonucleotides (ASOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your ASO experiments and provides actionable solutions.
Issue 1: High level of off-target gene modulation observed in transcriptome analysis.
Possible Cause: The ASO may have significant complementarity to unintended RNA sequences.
Solution:
-
In Silico Analysis:
-
Perform a comprehensive bioinformatics analysis to identify potential off-target binding sites.[1][2] Use tools that can account for mismatches, insertions, and deletions.[1] The number of mismatches, insertions, or deletions between the ASO and a potential off-target RNA is defined as the "distance" (d).[1]
-
Prioritize ASO candidates with the fewest predicted off-target sites, especially those with low "distance" values (d=0, 1, or 2), as these are more likely to cause off-target effects.[1][2]
-
-
ASO Design Modification:
-
Increase ASO Length: Extending the length of an ASO can reduce the number of potential off-target binding sites with perfect or near-perfect complementarity.[2] For example, extending a 14-mer ASO to an 18-mer has been shown to decrease off-target effects.[2]
-
Introduce Mismatches: Intentionally introducing mismatches into the ASO sequence can disrupt binding to off-target transcripts.[3][4]
-
Chemical Modifications: Utilize chemical modifications that enhance specificity. For instance, cEt/DNA mixed-chemistry ASOs have demonstrated greater specificity compared to uniformly modified MOE ASOs.[3]
-
-
Experimental Validation:
-
Use a second ASO targeting a different region of the same target RNA.[5] If both ASOs produce the same phenotype, it is more likely an on-target effect.[5]
-
Include mismatch and scrambled control ASOs in your experiments to differentiate between sequence-specific off-target effects and non-specific effects of the oligonucleotide.[5]
-
Issue 2: Observed in vivo toxicity, such as hepatotoxicity.
Possible Cause: Off-target effects are a known contributor to ASO-induced toxicity.[6][7] This can be due to hybridization-dependent mechanisms where the ASO binds to and promotes the degradation of unintended RNAs.[3]
Solution:
-
Optimize ASO Chemistry:
-
Certain chemical modifications can reduce toxicity. For example, strategic placement of 2'-O-methyl (2'-O-Me) modifications can decrease nonspecific protein binding.[8]
-
Be cautious with some modifications like 2'-fluoro (2' F), which have been associated with increased binding to intracellular proteins and potential hepatotoxicity in animal models.[8]
-
-
Refine Delivery Strategy:
-
In Vitro Toxicity Screening:
-
Screen ASO candidates in relevant cell models, such as primary hepatocytes, to assess cytotoxicity before moving to in vivo studies.[10] Measuring markers like lactate (B86563) dehydrogenase (LDH) release or changes in miR-122 expression can indicate potential hepatotoxicity.[10]
-
Issue 3: Inconsistent results between different ASO sequences targeting the same gene.
Possible Cause: One or more of the ASOs may have significant off-target effects that confound the experimental outcome.
Solution:
-
Thorough Off-Target Prediction:
-
For each ASO, perform a rigorous in silico analysis to predict potential off-target binding sites.[1] Compare the off-target profiles of the different ASOs.
-
-
Comprehensive Gene Expression Analysis:
-
Dose-Response Experiments:
-
Perform dose-response experiments for each ASO. An ASO with a potent on-target effect at lower concentrations is generally preferred, as this can minimize off-target effects that may become more prominent at higher concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of ASO off-target effects?
ASO off-target effects can be broadly categorized into two types:
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA molecules with partial sequence complementarity, leading to their degradation or steric hindrance of their function.[1][3] This is a major cause of off-target gene modulation.
-
Hybridization-independent off-target effects: These effects are not due to Watson-Crick base pairing. Instead, they arise from the ASO interacting with cellular proteins, which can lead to toxicity or other unintended biological consequences.[2]
Q2: How can chemical modifications help mitigate off-target effects?
Chemical modifications are crucial for improving the stability, binding affinity, and specificity of ASOs.[8][11] They can help mitigate off-target effects in several ways:
-
Increased Binding Affinity: Modifications like 2'-O-methoxyethyl (2'-O-MOE) and locked nucleic acids (LNAs) increase the binding affinity of the ASO to its target RNA.[8] This can allow for the use of lower ASO concentrations, thereby reducing the likelihood of off-target binding.
-
Improved Nuclease Resistance: Modifications such as phosphorothioate (B77711) (PS) linkages protect the ASO from degradation by nucleases, increasing its half-life and allowing for lower, less frequent dosing.[12][13]
-
Reduced Immune Stimulation: Certain modifications can help to reduce the innate immune response that can be triggered by unmodified oligonucleotides.
Table 1: Common ASO Chemical Modifications and Their Impact
| Modification | Impact on Off-Target Effects |
| Phosphorothioate (PS) Backbone | Increases nuclease resistance and protein binding.[8][13] |
| 2'-O-Methyl (2'-O-Me) | Increases binding affinity and nuclease resistance; can decrease nonspecific protein binding.[8][14] |
| 2'-O-Methoxyethyl (2'-O-MOE) | Increases binding affinity and nuclease resistance.[8][14] |
| Locked Nucleic Acid (LNA) | Significantly increases binding affinity.[8][14] |
| Constrained Ethyl (cEt) | A next-generation LNA with similar properties of high affinity. |
Q3: What are the key considerations for designing control experiments to assess off-target effects?
Proper controls are essential for interpreting ASO experiments correctly. Key controls include:
-
Mismatch Control: An ASO with a similar chemical composition but with several mismatched bases compared to the target sequence. This helps to demonstrate the sequence specificity of the observed effect.[5]
-
Scrambled Control: An ASO with the same base composition as the active ASO but in a random order. This control helps to rule out effects related to the chemical nature of the ASO itself.[5]
-
Multiple On-Target ASOs: Using at least two different ASOs that target different regions of the same RNA can provide strong evidence that the observed phenotype is due to the intended on-target effect.[5]
-
Non-Targeting Control: An ASO that does not have a target within the transcriptome of the experimental system.[15]
Q4: What experimental methods can be used to validate ASO off-target effects?
A combination of in silico, in vitro, and in vivo methods is recommended for a thorough assessment of off-target effects.
-
Transcriptome-wide Analysis: Techniques like RNA sequencing and microarrays provide a global view of gene expression and are powerful tools for identifying unintended changes in gene expression following ASO treatment.[1][16]
-
Quantitative PCR (qPCR): Once potential off-target genes are identified from transcriptome analysis, qPCR can be used to validate these findings.[17]
-
Protein Level Analysis: It is important to assess whether off-target mRNA changes translate to changes at the protein level using methods like Western blotting or mass spectrometry.[18]
-
In Vivo Toxicity Studies: Animal models are used to evaluate the overall toxicity profile of an ASO, including potential off-target effects in different organs.[7][10]
Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Effects using Microarray Analysis
-
Cell Culture and Transfection:
-
Culture human cells (e.g., Huh-7 or HepG2 for liver-related targets) in the appropriate medium.
-
Seed cells in multi-well plates and allow them to adhere.
-
Transfect the cells with the ASO of interest and control ASOs (mismatch, scrambled) at a predetermined concentration (e.g., 20 nM) using a suitable transfection reagent.[1] Include a mock-transfected control (transfection reagent only).
-
-
RNA Isolation and Quality Control:
-
After a specified incubation period (e.g., 24-48 hours), harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction or a column-based kit).
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for microarray analysis.
-
-
Microarray Hybridization and Scanning:
-
Label the RNA samples and hybridize them to a whole-genome microarray chip according to the manufacturer's protocol.
-
Wash the chips to remove unbound labeled RNA and scan the microarray to obtain fluorescence intensity data.
-
-
Data Analysis:
-
Normalize the microarray data to account for technical variations.
-
Perform statistical analysis to identify differentially expressed genes between the ASO-treated groups and the control groups.
-
Compare the list of differentially expressed genes with the list of in silico predicted off-target genes to identify potential hybridization-dependent off-target effects.[1]
-
Visualizations
Caption: Workflow for ASO Off-Target Effect Assessment.
Caption: Key Strategies to Mitigate ASO Off-Target Effects.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards Personalized Allele-Specific Antisense Oligonucleotide Therapies for Toxic Gain-of-Function Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axcelead.com [axcelead.com]
- 17. academic.oup.com [academic.oup.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Inotersen Dosage Optimization and Side Effect Management
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Inotersen dosage and managing potential side effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Inotersen?
A1: Inotersen is an antisense oligonucleotide (ASO) designed to inhibit the production of both wild-type and mutant transthyretin (TTR) protein.[1][2][3] It is a 2'-O-methoxyethyl (2'-MOE) modified RNA molecule that binds to the 3'-untranslated region of TTR messenger RNA (mRNA) in the liver.[1][2][4] This binding creates an RNA/DNA hybrid that is a substrate for RNase H1, an enzyme that selectively degrades the mRNA strand of the hybrid.[1][5] The degradation of TTR mRNA prevents its translation into TTR protein, thereby reducing the circulating levels of both normal and amyloidogenic TTR.[1][2][5] This reduction in TTR protein levels is intended to slow or halt the progression of hereditary transthyretin-mediated amyloidosis (hATTR).[4][6]
Q2: What is the recommended dosage of Inotersen and are there any known pediatric or geriatric-specific adjustments?
A2: The recommended adult dosage for Inotersen is 284 mg administered as a subcutaneous injection once weekly.[2][6][7] If a dose is missed, it should be taken as soon as possible, unless the next scheduled dose is within two days.[6][7] In that case, the missed dose should be skipped to avoid double dosing.[7]
Currently, the safety and efficacy of Inotersen have not been established in the pediatric population, and use and dosage must be determined by a physician.[7] For geriatric patients, while no specific dose adjustments are recommended, caution is advised as they may be more susceptible to serious adverse effects such as heart failure, chills, and myalgia.[7]
Q3: What are the most critical side effects associated with Inotersen administration that require careful monitoring?
A3: The most critical, life-threatening side effects associated with Inotersen are severe thrombocytopenia (a significant decrease in platelet count) and glomerulonephritis (kidney inflammation).[6][8][9] These adverse events necessitate a risk evaluation and mitigation strategy (REMS) program for its use in the United States.[6][9] Cases of sudden and unpredictable thrombocytopenia have been reported, with some instances leading to fatal intracranial hemorrhage.[8][10][11] Glomerulonephritis can lead to renal failure and may require immunosuppressive treatment.[6][8] Therefore, stringent monitoring of platelet counts and renal function is mandatory before and during therapy.[6][8]
Q4: Are there established protocols for managing thrombocytopenia and renal dysfunction during Inotersen treatment?
A4: Yes, there are specific monitoring and dose adjustment protocols to manage thrombocytopenia and renal dysfunction. These protocols involve frequent monitoring and rules for dose interruption or discontinuation. For thrombocytopenia, monitoring frequency increases as platelet counts decrease, and treatment is typically halted and may be resumed only when counts recover to a safe level.[6][12][13] In cases of severe thrombocytopenia, corticosteroids may be recommended.[6][13] For renal dysfunction, monitoring of eGFR and urine protein to creatinine (B1669602) ratio (UPCR) is crucial.[12] Treatment is held if renal function declines significantly and can be resumed if it recovers.[12] Permanent discontinuation is advised if acute glomerulonephritis is confirmed.[12]
Troubleshooting Guides
Issue 1: Rapid Decrease in Platelet Count
Symptoms:
-
Unusual bruising or bleeding (e.g., nosebleeds, bleeding gums).[14]
-
Petechiae (purple or red spots under the skin).[14]
-
Prolonged bleeding from cuts.
Possible Cause:
-
Inotersen-induced thrombocytopenia, which can be sudden and severe.[8]
Experimental Protocol/Solution:
-
Immediate Action: Stop Inotersen administration immediately.
-
Monitoring: Increase the frequency of platelet count monitoring as outlined in the table below. In cases of suspected antiplatelet antibody-mediated clumping, use a non-EDTA anticoagulant (e.g., citrate (B86180) or heparin) for blood sample collection to ensure accurate platelet measurement.
-
Intervention: For severe cases, administration of corticosteroids may be considered.[6][13] Discontinuation of any concomitant antiplatelet or anticoagulant medications should also be considered.[6][13]
-
Resumption of Dosing: Do not restart Inotersen until the platelet count has stabilized at an acceptable level as per the guidelines, and a risk-benefit assessment has been conducted.[6][12] Patients whose platelet count falls below 25,000/μL should not be retreated.[6]
Issue 2: Signs of Renal Dysfunction
Symptoms:
Possible Cause:
-
Inotersen-induced glomerulonephritis or other renal toxicity.[6]
Experimental Protocol/Solution:
-
Immediate Action: Withhold the Inotersen dose pending further investigation.
-
Monitoring: Conduct bi-weekly monitoring of serum creatinine, estimated glomerular filtration rate (eGFR), and urine protein to creatinine ratio (UPCR).[12]
-
Investigation: Evaluate for the underlying cause of renal function decline.
-
Dose Adjustment/Discontinuation: Follow the guidelines in the table below for dose interruption. If acute glomerulonephritis is confirmed, Inotersen should be permanently discontinued.[12]
-
Resumption of Dosing: Dosing may be reinitiated if renal function parameters return to acceptable levels and the underlying cause is resolved.[12]
Data Presentation
Table 1: Dose Adjustment Guidelines for Inotersen-Induced Thrombocytopenia
| Platelet Count (per µL) | Monitoring Frequency | Dosing Recommendation | Additional Actions |
| ≥ 100,000 | Weekly | Continue weekly dosing. | None. |
| 75,000 to < 100,000 | Weekly | Stop treatment. Do not restart until count is > 100,000/μL. | None. |
| 50,000 to < 75,000 | Twice weekly until 3 successive values > 75,000/μL, then weekly. | Stop treatment. May resume after 3 successive values > 100,000/μL if benefit outweighs risk. | None. |
| 25,000 to < 50,000 | Twice weekly until 3 successive values > 75,000/μL, then weekly. | Stop treatment. Do not restart unless 3 successive values are > 100,000/μL and benefit outweighs risk. | Corticosteroids recommended. Consider stopping antiplatelet/anticoagulant agents. |
| < 25,000 | Daily until 2 successive values > 25,000/μL, then twice weekly until 3 successive values > 75,000/μL, then weekly. | Permanently discontinue treatment. | Corticosteroids recommended. Consider stopping antiplatelet/anticoagulant agents. |
(Source: Adapted from multiple sources detailing safety monitoring for Inotersen.[6][12][13])
Table 2: Dose Adjustment Guidelines for Inotersen-Induced Renal Dysfunction
| Renal Parameter | Dosing Recommendation | Further Action |
| UPCR ≥ 1000 mg/g OR eGFR < 45 mL/min/1.73 m² | Hold Inotersen therapy. | Investigate the cause. Dosing may be reinitiated if eGFR is ≥ 45 mL/min/1.73 m² AND UPCR is < 1000 mg/g, or the cause is corrected. |
| UPCR ≥ 2000 mg/g | Hold Inotersen therapy. | Evaluate for acute glomerulonephritis. If confirmed, permanently discontinue Inotersen. |
(Source: Adapted from prescribing information and clinical guidelines.[12])
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for Inotersen in reducing TTR protein production.
Caption: Workflow for routine safety monitoring during Inotersen experiments.
Caption: Logical flow of Inotersen administration and safety management.
References
- 1. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inotersen (Tegsedi) | Oligowiki [oligowizard.com]
- 4. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 6. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inotersen (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
- 9. Inotersen - Wikipedia [en.wikipedia.org]
- 10. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis [prnewswire.com]
- 11. Ionis Pharmaceuticals Announces Phase 3 NEURO-TTR Study of Inotersen (IONIS-TTR Rx) Meets Both Primary Endpoints | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 12. drugs.com [drugs.com]
- 13. Tegsedi (inotersen) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Inotersen: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Inotersen Therapy and Patient Adherence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing patient non-adherence in long-term Inotersen therapy.
Troubleshooting Guides
Issue: Patient reports reluctance to continue therapy due to injection-related side effects.
| Potential Cause | Recommended Action/Investigation |
| Improper Injection Technique | Verify the patient has been adequately trained on subcutaneous injection administration. Inquire about their site rotation practice. Injection sites should be rotated weekly among the abdomen, upper thigh, or outer upper arm. Injections should not be given in areas of skin disease, injury, tattoos, or scars.[1][2] |
| Injection Site Reactions (ISRs) | Characterize the ISRs (e.g., erythema, pain, pruritus). For mild to moderate reactions, symptomatic treatment can be considered. Ensure the patient allows the pre-filled syringe to reach room temperature for at least 30 minutes before injection, as injecting cold medication can exacerbate pain.[1][3] |
| Needle Anxiety | Assess the patient for needle phobia. Provide resources for anxiety management or suggest the involvement of a caregiver or healthcare provider for administration. The Akcea Connect™ program may offer in-home injection training and support.[4] |
Issue: Patient expresses concerns about the monitoring schedule and potential adverse events.
| Potential Cause | Recommended Action/Investigation |
| Lack of Understanding of Monitoring Rationale | Clearly explain the purpose of the TEGSEDI REMS (Risk Evaluation and Mitigation Strategy) program, emphasizing that the frequent monitoring is crucial for early detection and management of potential serious side effects like thrombocytopenia and glomerulonephritis.[5][6] |
| Anxiety Regarding Potential Side Effects | Provide clear and balanced information about the incidence and management of common and serious adverse events. Reassure the patient that the monitoring protocol is designed to mitigate these risks. Patient support programs can offer additional educational resources.[3][4] |
| Logistical Barriers to Monitoring | Investigate if the patient faces challenges in attending regular blood and urine tests. Patient support services may offer in-home sample collection to improve convenience and adherence to the monitoring schedule.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for patient non-adherence to long-term Inotersen therapy?
A1: While specific data on non-adherence rates in long-term studies are not extensively detailed, contributing factors can be inferred from the known challenges of the therapy. These include:
-
Adverse Events: The most frequently reported adverse reactions are injection site reactions, nausea, headache, fatigue, fever, and thrombocytopenia.[5][7] Fear or experience of these side effects can deter patients from continuing treatment.
-
Complex Monitoring Requirements: The TEGSEDI REMS program mandates frequent monitoring of platelet counts and renal function, which can be burdensome for patients.[6]
-
Psychological Burden: The chronic nature of hereditary transthyretin-mediated amyloidosis (hATTR) combined with the demands of therapy can lead to treatment fatigue.
-
Needle Anxiety: The requirement for weekly subcutaneous injections can be a significant barrier for some patients.[1]
Q2: What strategies can be implemented in a clinical trial setting to improve adherence to Inotersen?
A2: Proactive strategies are crucial for maintaining adherence in a research setting:
-
Comprehensive Patient Education: Ensure participants fully understand the treatment protocol, the rationale for frequent monitoring, and the management of potential side effects.
-
Robust Support Systems: Implement patient support programs that provide services such as in-home injection training, at-home blood draws, and access to a dedicated nurse case manager.[4]
-
Regular Follow-up and Reinforcement: Schedule regular check-ins to address any patient concerns, review injection techniques, and reinforce the importance of adherence.
-
Patient-Reported Outcome (PRO) Monitoring: Regularly collect and analyze PROs to understand the patient's experience and quality of life on therapy, allowing for early intervention if adherence barriers arise.[8]
Q3: How does Inotersen's mechanism of action relate to its side effect profile?
A3: Inotersen is an antisense oligonucleotide that targets and degrades both mutant and wild-type transthyretin (TTR) mRNA in the liver.[8][9] This leads to a reduction in the production of TTR protein, which in turn reduces the formation of amyloid deposits.[9] While this mechanism is effective in treating hATTR, the off-target effects or the body's response to the antisense oligonucleotide can lead to side effects such as thrombocytopenia and glomerulonephritis, necessitating a robust monitoring plan.[5][10]
Data Presentation
Table 1: Key Efficacy Outcomes from the NEURO-TTR Study (15 months)
| Outcome Measure | Inotersen Group | Placebo Group | Treatment Difference | p-value |
| Change in mNIS+7 | Data not explicitly provided | Data not explicitly provided | -19.73 | <0.00000004 |
| Change in Norfolk QoL-DN | +0.99 | +12.67 | -11.68 | 0.0006 |
mNIS+7: modified Neuropathy Impairment Score +7. A negative change indicates improvement. Norfolk QoL-DN: Norfolk Quality of Life-Diabetic Neuropathy. A lower score indicates better quality of life.
Table 2: Common Adverse Events in the NEURO-TTR Study
| Adverse Event | Inotersen Group (%) | Placebo Group (%) |
| Injection Site Reactions | >10 | <10 |
| Nausea | >10 | <10 |
| Pyrexia (Fever) | >10 | <10 |
| Chills | >10 | <10 |
| Vomiting | >10 | <10 |
| Anemia | >10 | <10 |
| Thrombocytopenia | >10 | <10 |
Data presented for adverse events occurring in ≥10% of patients and twice as frequently in the Inotersen group compared to the placebo group.
Experimental Protocols
Protocol: Monitoring for and Management of Thrombocytopenia
-
Baseline Assessment: Obtain a platelet count before initiating Inotersen therapy. Do not start treatment if the platelet count is below 100 x 10⁹/L.[6]
-
Routine Monitoring:
-
If platelet count is ≥75 x 10⁹/L, monitor weekly.
-
If platelet count is <75 x 10⁹/L, increase monitoring frequency as per the TEGSEDI REMS program guidelines.[6]
-
-
Action for Thrombocytopenia:
-
If the platelet count drops significantly, follow the dose modification and management guidelines outlined in the prescribing information, which may include treatment interruption and initiation of corticosteroids.[6]
-
-
Patient Education: Instruct patients to immediately report any signs of bleeding or bruising.
Protocol: Assessment of Patient-Reported Outcomes (PROs)
-
Instrument Selection: Utilize validated questionnaires such as the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) and the SF-36 Health Survey to assess the impact of therapy on the patient's quality of life.[9]
-
Data Collection Schedule: Administer PRO assessments at baseline and at regular intervals throughout the study (e.g., every 3-6 months) to track changes over time.
-
Data Analysis: Analyze changes from baseline in PRO scores to evaluate the patient's perception of treatment benefit and to identify any emerging issues that may affect adherence.
Mandatory Visualization
Caption: Inotersen's mechanism of action in reducing TTR protein production.
Caption: Workflow for monitoring and supporting patient adherence to Inotersen.
References
- 1. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update | springermedizin.de [springermedizin.de]
- 3. Akcea Announces Its Access and Distribution Strategy for TEGSEDI™ (inotersen) | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 4. akceaconnect.ca [akceaconnect.ca]
- 5. Akcea and Ionis Receive FDA Approval of TEGSEDI™ (inotersen) for the Treatment of the Polyneuropathy of Hereditary Transthyretin-Mediated Amyloidosis in Adults | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Clinical Expert Input - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inotersen preserves or improves quality of life in hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionis Presents New Data from NEURO-TTR Study at European ATTR Amyloidosis Meeting | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
Troubleshooting inconsistent TTR level reduction with Inotersen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inotersen and encountering inconsistent transthyretin (TTR) level reduction in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected TTR reduction with Inotersen treatment?
A1: In clinical trials, Inotersen has been shown to produce a robust, dose-dependent reduction in TTR protein levels. The pivotal NEURO-TTR study demonstrated a mean reduction of 68% to 74% from baseline in serum TTR levels in patients with hereditary transthyretin-mediated amyloidosis (hATTR) treated with 300 mg of Inotersen weekly.[1][2] The median reduction in TTR levels ranged from 75% to 79% between weeks 13 and 65 of treatment.[2]
Q2: How long does it take to observe TTR reduction after starting Inotersen treatment?
A2: Reduction in TTR levels is typically observed early in the course of treatment. Steady-state levels of TTR reduction are generally reached by week 13 of consistent Inotersen administration.[1]
Q3: Does the specific TTR gene mutation affect the efficacy of Inotersen?
A3: Inotersen is designed to be effective regardless of the specific TTR mutation. It targets a region in the 3'-untranslated region (3'-UTR) of the human TTR mRNA, which is not known to harbor mutations.[3][4] This allows Inotersen to mediate the degradation of both mutant and wild-type TTR mRNA, thereby reducing the production of both forms of the protein.[3][4][5] A population pharmacokinetic and pharmacodynamic analysis showed that the V30M mutation, a common mutation in hATTR, had no effect on the estimated IC50 value of Inotersen.[6][7]
Q4: Are there known patient-related factors that significantly impact Inotersen's pharmacokinetic profile?
A4: Population pharmacokinetic analyses have identified disease status and lean body mass (LBM) as statistically significant covariates for Inotersen's pharmacokinetics. However, the impact of these factors on drug clearance is considered small. For instance, the difference in clearance between healthy subjects and patients with hATTR polyneuropathy was about 11.1%, and the difference between the lowest and highest LBM quartiles was 38%.[1][2] Age, race, sex, and baseline renal or hepatic function markers were not found to be statistically significant covariates affecting Inotersen's pharmacokinetics.[7]
Q5: What are the known drug interactions with Inotersen?
A5: There are several hundred drugs known to have potential interactions with Inotersen, with the majority being major interactions. Caution is advised when co-administering Inotersen with antiplatelet or anticoagulant medications due to the risk of thrombocytopenia. Additionally, co-administration with other drugs that can impair renal function should be done with caution.[8][9]
Troubleshooting Inconsistent TTR Level Reduction
Inconsistent TTR level reduction can arise from pre-analytical, analytical, or biological factors. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Inconsistent TTR Reduction
Caption: A stepwise approach to troubleshooting inconsistent TTR reduction.
Step 1: Pre-Analytical Factors
| Potential Issue | Troubleshooting Steps |
| Improper Sample Collection and Handling | - Ensure consistent sample type (serum or plasma with specified anticoagulant) is used for all measurements.[10][11]- Follow standardized procedures for blood collection to avoid hemolysis or other pre-analytical errors.[12]- For tissue samples, ensure rapid and consistent processing to prevent RNA degradation.[10] |
| Inadequate Sample Storage | - Aliquot samples to avoid repeated freeze-thaw cycles, which can degrade proteins and RNA.[10][11]- Store samples at the recommended temperature (-20°C for short-term, -80°C for long-term) until analysis.[10][13] |
Step 2: Analytical Factors (TTR Quantification Assays)
| Potential Issue | Troubleshooting Steps |
| Assay Variability (ELISA for TTR Protein) | - Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes.[14]- Inadequate Washing: Ensure thorough and consistent washing steps to reduce high background and variability.[15][16]- Reagent Preparation: Prepare standards, controls, and other reagents fresh and according to the manufacturer's instructions.[14]- Incubation Times and Temperatures: Adhere strictly to the specified incubation times and temperatures to ensure consistent reaction kinetics.[17] |
| Assay Variability (qRT-PCR for TTR mRNA) | - RNA Quality: Assess RNA integrity (e.g., using RIN) to ensure it is not degraded.[18]- Primer/Probe Efficiency: Validate primer and probe sets to ensure optimal and specific amplification of the TTR transcript.[18]- Reverse Transcription Variability: Use a consistent amount of high-quality RNA for cDNA synthesis and ensure the efficiency of the reverse transcriptase.[18]- Normalization: Use validated housekeeping genes for normalization to account for variations in RNA input and reverse transcription efficiency.[19] |
Step 3: Biological and Pharmacological Factors
| Potential Issue | Troubleshooting Steps |
| Variability in Inotersen Uptake and Distribution | - While Inotersen is designed for hepatic delivery, variations in hepatocyte uptake could theoretically contribute to inconsistent efficacy.[20][21][22][23]- Factors affecting liver health and function, although not identified as significant covariates in pharmacokinetic studies, could potentially play a role in individual cases. |
| Individual Differences in Pharmacodynamics | - Although Inotersen's binding site is conserved, individual differences in RNA-binding proteins or other cellular factors could potentially influence the interaction between Inotersen and TTR mRNA. |
Experimental Protocols
Protocol 1: Quantification of Human TTR Protein by ELISA
1. Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of human TTR in serum, plasma, and other biological fluids.
2. Materials:
-
Microplate pre-coated with an anti-human TTR antibody
-
Human TTR standard
-
Biotin-conjugated anti-human TTR antibody
-
Streptavidin-HRP
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Assay diluent
-
Microplate reader
3. Sample Preparation:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum.[10]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma.[10][11]
-
Store samples in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10][13]
4. Assay Procedure:
-
Prepare all reagents, standards, and samples as instructed by the kit manufacturer.
-
Add 100 µL of standard or sample to each well. Incubate for 2.5 hours at room temperature or overnight at 4°C.[24]
-
Aspirate and wash the wells 3-5 times with wash buffer.
-
Add 100 µL of biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.[24]
-
Aspirate and wash the wells.
-
Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.[24]
-
Aspirate and wash the wells.
-
Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.[24]
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.[24]
5. Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the TTR concentration in the samples.
Protocol 2: Quantification of Human TTR mRNA by qRT-PCR
1. Principle: This protocol describes the relative quantification of human TTR mRNA levels using a two-step real-time reverse transcription-polymerase chain reaction (qRT-PCR).
2. Materials:
-
RNA extraction kit
-
RNase-free water, tubes, and pipette tips
-
Reverse transcription kit (e.g., M-MLV Reverse Transcriptase)
-
DNase I, RNase-free
-
qPCR master mix (e.g., EvaGreen or TaqMan)
-
Forward and reverse primers for human TTR and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
3. Procedure:
Step A: RNA Extraction and DNase Treatment
-
Extract total RNA from cells or tissue samples using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[18]
-
Quantify the RNA and assess its purity (A260/A280 ratio).
Step B: Reverse Transcription (cDNA Synthesis)
-
In an RNase-free tube, combine 1 µg of total RNA with random hexamers or oligo(dT) primers and RNase-free water.
-
Incubate according to the reverse transcription kit's protocol to denature the RNA.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase.
-
Add the master mix to the RNA and incubate to synthesize cDNA.[18]
Step C: Real-Time PCR (qPCR)
-
Prepare a qPCR master mix containing qPCR buffer, dNTPs, forward and reverse primers for either TTR or the reference gene, Taq polymerase, and a fluorescent dye (e.g., SYBR Green) or a specific probe.
-
Add a small volume of the diluted cDNA to the master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[18]
-
Perform a melting curve analysis at the end of the run to verify the specificity of the amplified product (for SYBR Green-based assays).[18]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for TTR and the reference gene in each sample.
-
Calculate the relative expression of TTR mRNA using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Diagram: Inotersen Mechanism of Action
Caption: Inotersen binds to TTR mRNA, leading to its degradation and reduced TTR protein synthesis.
References
- 1. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inotersen to Treat Polyneuropathy Associated with Hereditary Transthyretin (hATTR) Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inotersen: new promise for the treatment of hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic-Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic–Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis | Semantic Scholar [semanticscholar.org]
- 8. drugs.com [drugs.com]
- 9. Tegsedi (inotersen) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. mybiosource.com [mybiosource.com]
- 13. TTR ELISA kit [antibodies-online.com]
- 14. arp1.com [arp1.com]
- 15. drlogy.com [drlogy.com]
- 16. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 17. mybiosource.com [mybiosource.com]
- 18. mcgill.ca [mcgill.ca]
- 19. ncardia.com [ncardia.com]
- 20. Differential Uptake of Antisense Oligonucleotides in Mouse Hepatocytes and Macrophages Revealed by Simultaneous Two-Photon Excited Fluorescence and Coherent Raman Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential Uptake of Antisense Oligonucleotides in Mouse Hepatocytes and Macrophages Revealed by Simultaneous Two-Photon Excited Fluorescence and Coherent Raman Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. raybiotech.com [raybiotech.com]
Technical Support Center: Overcoming Challenges in Subcutaneous Oligonucleotide Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of subcutaneous (SC) oligonucleotide delivery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Formulation and Stability
Q1: My oligonucleotide formulation shows poor stability. What are the common causes and how can I improve it?
A: Oligonucleotide stability is paramount for successful subcutaneous delivery. Instability can arise from enzymatic degradation by nucleases present in the subcutaneous tissue and within cells.[1][2][3][4][5] Unmodified oligonucleotides are particularly susceptible to rapid degradation.[3][5]
Troubleshooting Strategies:
-
Chemical Modifications: Introduce chemical modifications to the oligonucleotide backbone, sugar moiety, or nucleobases to enhance nuclease resistance.[4][6][] Common modifications include:
-
Phosphorothioate (B77711) (PS) backbone: Replaces a non-bridging oxygen with sulfur, significantly increasing nuclease resistance and plasma protein binding.[6][][8][9]
-
2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA): Modifications to the ribose sugar enhance binding affinity and nuclease resistance.[4][6][8]
-
-
Formulation with Excipients: Utilize excipients that protect the oligonucleotide from degradation and enhance its stability in the formulation.
-
Lipid Nanoparticles (LNPs): Encapsulating oligonucleotides in LNPs can protect them from nucleases and facilitate cellular uptake.[8][10]
-
Polymers: Polymers like polyethylene (B3416737) glycol (PEG) can be conjugated to oligonucleotides (PEGylation) to increase their hydrodynamic size, prolonging circulation half-life and reducing renal clearance.[10][11]
-
-
pH and Buffer Optimization: Ensure the formulation pH is optimal for oligonucleotide stability, typically around neutral pH.[12] Use appropriate buffering agents to maintain the desired pH.
Q2: I am observing aggregation and precipitation of my oligonucleotide in the formulation. How can I address this?
A: Oligonucleotide aggregation can be influenced by factors such as high concentration, ionic strength of the formulation buffer, and the specific chemical modifications of the oligonucleotide.
Troubleshooting Strategies:
-
Optimize Concentration: Evaluate a range of oligonucleotide concentrations to identify the optimal concentration that balances therapeutic efficacy with solubility.
-
Adjust Formulation Buffer:
-
Ionic Strength: Modify the salt concentration (e.g., sodium chloride) in the buffer to improve solubility.[12]
-
Excipients: Consider the inclusion of solubility-enhancing excipients.
-
-
Control Temperature: Assess the impact of temperature on formulation stability and store the formulation under recommended conditions. Oligonucleotides are generally stable in solution at 2°C–8°C.[12]
2. Bioavailability and Delivery
Q3: My subcutaneously delivered oligonucleotide shows low bioavailability. What are the potential reasons and how can I improve it?
A: Low bioavailability of subcutaneously administered oligonucleotides can be attributed to several factors, including inefficient absorption from the injection site, rapid clearance, and poor distribution to target tissues.[13][14][15]
Troubleshooting Strategies:
-
Enhance Absorption:
-
Chemical Modifications: As mentioned for stability, modifications like phosphorothioate linkages can increase protein binding, which in turn can reduce renal clearance and improve systemic exposure.[9][13][16]
-
Permeation Enhancers: Certain excipients can transiently increase the permeability of the subcutaneous tissue, facilitating absorption into the bloodstream or lymphatic system.[17]
-
-
Optimize Delivery to Target Tissues:
-
Ligand Conjugation: Conjugating the oligonucleotide to a ligand that binds to a specific receptor on the target cells can significantly enhance tissue-specific uptake. A prime example is the conjugation of N-acetylgalactosamine (GalNAc) for targeted delivery to hepatocytes in the liver.[][14][18][19]
-
Antibody Conjugates: Attaching oligonucleotides to monoclonal antibodies that target specific cell surface proteins can direct the therapeutic to the desired tissue.[][19]
-
Experimental Protocol: Assessing Oligonucleotide Bioavailability
A common method to determine the bioavailability of a subcutaneously administered oligonucleotide is to compare its plasma concentration-time profile to that of an intravenous (IV) administration.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats, non-human primates).
-
Dosing:
-
SC Group: Administer the oligonucleotide formulation subcutaneously at a specific dose.
-
IV Group: Administer the same oligonucleotide intravenously at the same dose.
-
-
Blood Sampling: Collect blood samples at predetermined time points after administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Oligonucleotide Quantification: Analyze the plasma samples to determine the concentration of the oligonucleotide using a validated analytical method (see FAQ 4).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both SC and IV routes.
-
Calculate the Area Under the Curve (AUC) for both administration routes.
-
Bioavailability (F) is calculated as: F (%) = (AUC_SC / AUC_IV) * 100.
-
Logical Relationship: Factors Influencing Bioavailability
Caption: Factors influencing the bioavailability of subcutaneously delivered oligonucleotides.
3. Immunogenicity and Injection Site Reactions (ISRs)
Q4: I am observing significant injection site reactions (ISRs) in my animal studies. What are the common causes and how can I mitigate them?
A: Injection site reactions, such as erythema, itching, and swelling, are a common challenge with subcutaneously administered oligonucleotides.[8][20][21][22] These reactions are often inflammatory in nature and can be triggered by the oligonucleotide itself or components of the formulation.[20][23] The incidence and severity of ISRs can be dose-dependent.[20][21][22]
Troubleshooting Strategies:
-
Oligonucleotide Design:
-
Sequence Motif Screening: Certain nucleotide sequences, such as CpG motifs, are known to be immunostimulatory through Toll-like receptor (TLR) activation.[20] Screen oligonucleotide sequences to avoid or minimize these motifs.
-
Chemical Modifications: While no single modification completely eliminates ISRs, some, like 5-methyl-cytosine substitutions, have been reported to reduce immune stimulation.[8]
-
-
Dose Optimization: Lowering the dose or splitting the total dose into multiple smaller administrations may reduce the severity of ISRs.[8]
-
Formulation Optimization:
-
Purity: Ensure high purity of the oligonucleotide to remove any residual immunogenic contaminants from the synthesis process.
-
Excipient Selection: Carefully select excipients that are well-tolerated and have a low potential for causing local irritation.
-
-
Administration Technique: Proper injection technique can help minimize local tissue trauma and irritation.
Table 1: Incidence of Injection Site Reactions with Different Oligonucleotides
| Oligonucleotide | Target | Indication | Incidence of ISRs (%) |
| Mipomersen | ApoB-100 mRNA | Homozygous Familial Hypercholesterolemia | 84% |
| Inotersen | Transthyretin (TTR) mRNA | Hereditary Transthyretin Amyloidosis | 59% |
| Volanesorsen | APOC3 mRNA | Familial Chylomicronemia Syndrome | 62% |
| Nusinersen (SC) | SMN2 pre-mRNA | Spinal Muscular Atrophy | 41% |
Note: Data compiled from publicly available information and may vary based on the specific study and patient population.
Signaling Pathway: TLR-Mediated Inflammatory Response
References
- 1. researchgate.net [researchgate.net]
- 2. Current Challenges in Delivery and Cytosolic Translocation of Therapeutic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability and Targeted Delivery of Oligonucleotides: Advancing RNA Therapeutics Beyond The Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Injection site reactions after subcutaneous oligonucleotide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligonucleotide Ingredients & Delivery Systems | DKSH Discover [dkshdiscover.com]
- 11. Frontiers | A perspective on oligonucleotide therapy: Approaches to patient customization [frontiersin.org]
- 12. Technical Considerations for Use of Oligonucleotide Solution API - PMC [pmc.ncbi.nlm.nih.gov]
- 13. certara.com [certara.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Optimizing the Bioavailability of Subcutaneously Administered Biotherapeutics Through Mechanochemical Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. US8168600B2 - Compositions and methods for topical delivery of oligonucleotides - Google Patents [patents.google.com]
- 18. Challenges and Opportunities for Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Delivery of Oligonucleotides: Tissue-specific Challenges and Novel Conjugation [informaconnect.com]
- 20. researchgate.net [researchgate.net]
- 21. Injection site reactions after subcutaneous oligonucleotide therapy. | CHDR [chdr.nl]
- 22. Injection site reactions after subcutaneous oligonucleotide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide: Inotersen vs. Patisiran for Hereditary Transthyrin Amyloidosis
Hereditary transthyretin amyloidosis (hATTR) is a rare, progressive, and life-threatening disease caused by mutations in the transthyretin (TTR) gene, leading to the deposition of misfolded TTR protein in various tissues.[1][2] This guide provides a detailed comparison of two novel therapies, Inotersen and Patisiran, approved for the treatment of polyneuropathy associated with hATTR. Both drugs aim to reduce the production of the TTR protein, thereby mitigating disease progression.[3]
Mechanism of Action
Inotersen and Patisiran employ different RNA-targeted mechanisms to achieve the same therapeutic goal: reducing the synthesis of both wild-type and mutant TTR protein.[4][5]
Inotersen is an antisense oligonucleotide (ASO). It is a short, synthetic strand of nucleic acids designed to bind to the messenger RNA (mRNA) that codes for the TTR protein.[4][6] This binding event triggers the degradation of the TTR mRNA by an enzyme called RNase H, thus preventing the translation of the mRNA into TTR protein.[4][6]
Patisiran is a small interfering RNA (siRNA) therapeutic.[7][8] It is encapsulated in a lipid nanoparticle to facilitate its delivery to the liver, the primary site of TTR production.[7] Once inside liver cells, the siRNA molecule utilizes the natural RNA interference (RNAi) pathway to specifically target and degrade the TTR mRNA, thereby silencing its expression.[7][8]
References
- 1. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. icer.org [icer.org]
- 3. The Effectiveness and Value of Patisiran and Inotersen for Hereditary Transthyretin Amyloidosis: A Summary from the Institute for Clinical and Economic Review’s Midwest Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Inotersen sodium? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Patisiran sodium? [synapse.patsnap.com]
- 8. Patisiran - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Inotersen and Other TTR Silencers in the Treatment of Hereditary Transthyretin Amyloidosis
A detailed examination of clinical trial data for Inotersen, Patisiran, Vutrisiran, and Eplontersen reveals a landscape of advancing therapeutic options for hereditary transthyretin amyloidosis (hATTR), each with distinct profiles in efficacy, safety, and administration. While direct head-to-head trials are limited, indirect comparisons and studies with shared reference arms provide valuable insights for researchers, scientists, and drug development professionals.
Hereditary transthyretin amyloidosis is a progressive and fatal disease driven by the misfolding and aggregation of the transthyretin (TTR) protein. A new class of drugs, known as TTR silencers, has revolutionized treatment by targeting the root cause of the disease: the production of TTR protein in the liver. This guide provides a comparative overview of the clinical trial data for four prominent TTR silencers: Inotersen, an antisense oligonucleotide (ASO), and the RNA interference (RNAi) therapeutics Patisiran and Vutrisiran, along with the next-generation ligand-conjugated antisense (LICA) oligonucleotide, Eplontersen.
Quantitative Comparison of Clinical Trial Data
The following tables summarize key efficacy and safety data from pivotal clinical trials for each TTR silencer. It is important to note that these trials were not all direct head-to-head comparisons, and patient populations and study designs may have varied.
Efficacy Outcomes
| Drug (Trial) | Primary Endpoint(s) | Key Secondary Endpoint(s) | TTR Reduction |
| Inotersen (NEURO-TTR) [1] | Statistically significant benefit vs. placebo in modified Neuropathy Impairment Score +7 (mNIS+7) and Norfolk Quality of Life Questionnaire-Diabetic Neuropathy (Norfolk QoL-DN) at 15 months. | - | Median reduction of 79% at Week 65. |
| Patisiran (APOLLO) [2][3] | Significant improvement in mNIS+7 and Norfolk QoL-DN vs. placebo at 18 months. | - | Mean reduction of approximately 81%. |
| Vutrisiran (HELIOS-A) [4][5][6] | Met primary endpoint of change from baseline in mNIS+7 at 9 months vs. external placebo (p=3.54 × 10−12).[6] | Significant improvements in Norfolk QoL-DN, 10-meter walk test, modified body-mass index, and Rasch-built Overall Disability Scale at 18 months vs. external placebo.[6] | Rapid and sustained reduction, similar to patisiran.[4] |
| Eplontersen (NEURO-TTRansform) [7][8] | Met co-primary endpoints of serum TTR concentration, mNIS+7, and Norfolk QoL-DN at 66 weeks vs. external placebo.[8] | - | 81.2% mean reduction in serum TTR concentration from baseline.[7] |
Safety and Tolerability
| Drug (Trial) | Common Adverse Events | Serious Adverse Events of Special Interest |
| Inotersen (NEURO-TTR) [1] | Nausea, fatigue, pyrexia, injection site reactions. | Thrombocytopenia, glomerulonephritis.[1] |
| Patisiran (APOLLO) | Infusion-related reactions, peripheral edema. | - |
| Vutrisiran (HELIOS-A) [4][9] | Mild to moderate adverse events, including arthralgia, dyspnea, and vitamin A decrease.[9] | No drug-related discontinuations or deaths.[4] |
| Eplontersen (NEURO-TTRansform) [7] | Favorable safety and tolerability profile. | No TEAEs of special interest leading to drug discontinuation.[7] |
Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below. For complete details, referring to the primary publications is recommended.
NEURO-TTR (Inotersen): This was a Phase 3, randomized, double-blind, placebo-controlled, 15-month study in adult patients with hATTR polyneuropathy.[1] Patients were randomized to receive either inotersen or a placebo. The co-primary endpoints were the change from baseline in the mNIS+7 and the Norfolk QoL-DN.[1]
APOLLO (Patisiran): This was a Phase 3, randomized, double-blind, placebo-controlled, multicenter, global study in adult patients with hATTR polyneuropathy. Patients were randomized 2:1 to receive either intravenous patisiran or placebo every three weeks for 18 months. The primary endpoint was the change from baseline in the mNIS+7 score.
HELIOS-A (Vutrisiran): This was a Phase 3, randomized, open-label, multicenter study that enrolled patients with hATTR polyneuropathy.[5][6] Patients were randomized 3:1 to receive either subcutaneous vutrisiran or patisiran (as a reference comparator) for 18 months.[6] Efficacy was compared to an external placebo group from the APOLLO study.[6] The primary endpoint was the change from baseline in mNIS+7 at 9 months.[6]
NEURO-TTRansform (Eplontersen): This was a Phase 3, open-label, single-arm study of eplontersen in adult patients with hATTR polyneuropathy.[7] The study included a comparison to an external placebo group from the NEURO-TTR study.[7] The co-primary endpoints were the percent change from baseline in serum TTR concentration, the change from baseline in mNIS+7, and the change from baseline in the Norfolk QoL-DN at 66 weeks.[8] A subset of patients in this trial switched from inotersen to eplontersen.[10][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of TTR silencers and a generalized workflow for the clinical trials discussed.
References
- 1. Ionis Pharmaceuticals Announces Phase 3 NEURO-TTR Study of Inotersen (IONIS-TTR Rx) Meets Both Primary Endpoints [prnewswire.com]
- 2. Indirect treatment comparison of the efficacy of patisiran and inotersen for hereditary transthyretin-mediated amyloidosis with polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. neurology.org [neurology.org]
- 5. neurology.org [neurology.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Ionis presents positive results from Phase 3 NEURO-TTRansform study at International Symposium on Amyloidosis | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 8. NEURO-TTRansform Phase III results presented at AAN showed eplontersen demonstrated consistent and sustained improvement in all measures of disease and quality of life through 66 weeks [astrazeneca.com]
- 9. Alnylam Pharmaceuticals Press Release | Jan 21, 2022 | Alnylam Presents Positive 18-Month Results from HELIOS-A Phase 3 Study of Investigational Vutrisiran in Patien [investors.alnylam.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Switching from inotersen to eplontersen in patients with hereditary transthyretin-mediated amyloidosis with polyneuropathy: analysis from NEURO-TTRansform - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Inotersen and Patisiran for the Treatment of Hereditary Transthyretin-Mediated Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Inotersen and Patisiran, two therapies approved for the treatment of polyneuropathy in adults with hereditary transthyretin-mediated amyloidosis (hATTR). Both drugs aim to reduce the production of the transthyretin (TTR) protein, but through different mechanisms, which contributes to their distinct safety profiles. This analysis is based on data from pivotal clinical trials and post-marketing information.
Mechanism of Action Overview
Inotersen is an antisense oligonucleotide (ASO) that targets TTR messenger RNA (mRNA), leading to its degradation and a subsequent reduction in the synthesis of both mutant and wild-type TTR protein.[1][2] Patisiran is a small interfering RNA (siRNA) encapsulated in a lipid nanoparticle that also targets TTR mRNA, leading to its cleavage and subsequent degradation through the RNA interference (RNAi) pathway.[2][3]
Quantitative Safety Data Comparison
The following table summarizes the incidence of key adverse events (AEs) reported in the primary clinical trials for Inotersen (NEURO-TTR) and Patisiran (APOLLO).
| Adverse Event Category | Inotersen (NEURO-TTR) [112 patients] | Placebo (NEURO-TTR) [60 patients] | Patisiran (APOLLO) [148 patients] | Placebo (APOLLO) [77 patients] |
| Serious Adverse Events (SAEs) | 32.1%[4] | 21.7% | 36%[5] | 40%[5] |
| Discontinuation due to AEs | 14.3%[4] | 3.3%[4] | 5%[5] | 14%[5] |
| Deaths | 4.7% (5 patients) | 0% | 4.7% (7 patients) | 7.8% (6 patients) |
| Specific Adverse Events of Note | ||||
| Thrombocytopenia | 23% (<100 x 10⁹/L)[6] | 2% (<100 x 10⁹/L)[6] | Not a reported key AE | Not a reported key AE |
| Severe Thrombocytopenia | 3 patients (<25 x 10⁹/L)[7] | 0%[7] | - | - |
| Glomerulonephritis | 3% (3 patients)[7] | 0%[7] | Not a reported key AE | Not a reported key AE |
| Infusion-Related Reactions | Not applicable (subcutaneous) | Not applicable | 19%[5][8] | 9%[5][9] |
| Injection Site Reactions | 49%[10] | 10%[10] | Not applicable (intravenous) | Not applicable |
| Peripheral Edema | 18.8%[6] | - | 30%[5] | 22%[5] |
| Upper Respiratory Tract Infections | - | - | 29%[11] | - |
| Nausea | 31.3%[6] | - | 15%[5] | 21%[5] |
| Headache | 23.2%[6] | - | Reported symptom of IRR[12] | - |
| Fatigue | Common[10] | - | - | - |
| Pyrexia (Fever) | 19.6%[6] | - | Reported symptom of IRR[13] | - |
| Diarrhea | - | - | 37%[5] | 38%[5] |
| Vitamin A Decreased | Yes (monitoring & supp. required)[14] | No | Yes (monitoring & supp. required)[13] | No |
Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and duration.
Detailed Safety Profiles
Inotersen (Tegsedi®)
The safety profile of Inotersen is characterized by two significant risks: thrombocytopenia and glomerulonephritis, which necessitate a rigorous monitoring schedule and a Risk Evaluation and Mitigation Strategy (REMS) program in the USA.[15]
Thrombocytopenia: Inotersen can cause sudden and severe reductions in platelet counts, which can be life-threatening.[10] In the NEURO-TTR study, three patients developed severe thrombocytopenia (platelet counts <25 x 10⁹/L).[7] One of these cases resulted in a fatal intracranial hemorrhage.[1] This adverse event is believed to be immune-mediated, with antiplatelet antibodies detected in some affected patients.[16] Due to this risk, regular platelet monitoring is mandatory before and during treatment.[17]
Glomerulonephritis: Inotersen is also associated with a risk of glomerulonephritis, which can lead to renal failure requiring dialysis.[10][14] Three patients in the pivotal trial experienced this serious adverse event.[7] The condition may require immunosuppressive treatment.[10] Monitoring for proteinuria and renal function is a critical component of the management plan for patients on Inotersen.[6]
Other Common Adverse Events: The most frequently reported adverse reactions are injection site reactions (including erythema, pain, and pruritus), nausea, headache, fatigue, fever, and vomiting.[6][10]
Patisiran (Onpattro®)
The primary safety concern associated with Patisiran is infusion-related reactions (IRRs). Its safety profile is generally considered more favorable in the short term compared to Inotersen.[18]
Infusion-Related Reactions (IRRs): IRRs are common with Patisiran, occurring in 19% of patients in the APOLLO trial.[9] Symptoms typically include flushing, back pain, nausea, abdominal pain, dyspnea, and headache.[12] These reactions are generally mild to moderate in severity and their incidence decreases over time.[13] To mitigate this risk, patients receive premedication with corticosteroids, acetaminophen, and antihistamines before each infusion.[11] With premedication and, if needed, slowing the infusion rate, IRRs are manageable and rarely lead to treatment discontinuation.[9][12]
Other Adverse Events: The most common adverse reactions besides IRRs are upper respiratory tract infections and peripheral edema.[13] Four serious adverse reactions of atrioventricular (AV) heart block were reported in patients treated with Patisiran in the APOLLO trial.[3][11] Ocular side effects like dry eye and blurred vision have also been noted.[11]
Shared Safety Concern: Vitamin A Deficiency
Both Inotersen and Patisiran reduce the production of TTR protein. TTR is the primary carrier protein for retinol-binding protein, which in turn transports vitamin A (retinol) in the blood.[19][20] By lowering TTR levels, both drugs lead to a decrease in serum vitamin A.[13][14] Patients are advised to take the recommended daily allowance of vitamin A supplementation to prevent ocular symptoms associated with deficiency, such as night blindness.[11][17]
Experimental Protocols: Safety Monitoring
Inotersen (NEURO-TTR Study Protocol): The initial monitoring protocol in the NEURO-TTR study was enhanced after cases of severe thrombocytopenia and glomerulonephritis were identified.[7] The enhanced monitoring includes:
-
Platelet Count: Tested weekly. If the count falls below certain thresholds, more frequent monitoring (twice weekly or daily) is initiated, and treatment may be paused or discontinued.[17]
-
Renal Function: Urine protein to creatinine (B1669602) ratio (UPCR) and estimated glomerular filtration rate (eGFR) are measured every two weeks.[6]
Patisiran (APOLLO Study Protocol): The safety protocol for Patisiran focuses on managing infusion-related reactions:
-
Premedication: All patients receive a standard set of premedications (corticosteroid, acetaminophen, H1 and H2 blockers) intravenously approximately 60 minutes before the start of each infusion.[11]
-
Clinical Monitoring: Patients are monitored during the infusion for any signs or symptoms of an IRR.[9] If a reaction occurs, the infusion may be slowed or temporarily stopped.[12]
-
Laboratory Monitoring: Standard blood tests, including liver function tests, are performed regularly.[21] Serum vitamin A levels are also monitored.[9]
Visualizations
Signaling Pathway: Mechanism of TTR Reduction and Vitamin A Depletion
Caption: Mechanism of TTR reduction by Inotersen and Patisiran leading to decreased serum Vitamin A.
Workflow: Safety Monitoring Comparison
Caption: Contrasting safety monitoring workflows for Inotersen and Patisiran's key adverse events.
Conclusion
Inotersen and Patisiran represent significant advancements in the treatment of hATTR polyneuropathy. However, their safety profiles are markedly different and require distinct management strategies. Inotersen is associated with serious, potentially life-threatening risks of thrombocytopenia and glomerulonephritis, mandating a strict and frequent laboratory monitoring schedule.[10][14] Patisiran's primary safety issue is the occurrence of infusion-related reactions, which are generally manageable with premedication and adjustments to the infusion rate.[12][13] The choice between these therapies involves a careful consideration of the benefit-risk profile for an individual patient, the ability to adhere to rigorous monitoring requirements, and the mode of administration.[18] Both treatments necessitate vitamin A supplementation due to their mechanism of action.[13][14] Long-term safety data continue to be collected and will be crucial for further refining the understanding of the safety profiles of these important therapies.[22][23]
References
- 1. Ionis Pharmaceuticals Announces Phase 3 NEURO-TTR Study of Inotersen (IONIS-TTR Rx) Meets Both Primary Endpoints | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 2. icer.org [icer.org]
- 3. The Effectiveness and Value of Patisiran and Inotersen for Hereditary Transthyretin Amyloidosis: A Summary from the Institute for Clinical and Economic Review’s Midwest Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Review of Patisiran (ONPATTRO®) for the Treatment of Polyneuropathy in People with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Inotersen Treatment for Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arci.org [arci.org]
- 9. Patisiran - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 12. Patisiran: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. drugs.com [drugs.com]
- 14. Inotersen: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 15. Inotersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Underlying Immune Disorder May Predispose Some Transthyretin Amyloidosis Subjects to Inotersen-Mediated Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reference.medscape.com [reference.medscape.com]
- 18. View of A comparative analysis of international health technology assessments for novel gene silencing therapies: patisiran and inotersen | Global and Regional Health Technology Assessment [journals.aboutscience.eu]
- 19. Vitamin A Derivatives as Treatment Options for Retinal Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitamin A Deficiency: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 21. Patisiran - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Long-term safety and efficacy of patisiran for hereditary transthyretin-mediated amyloidosis with polyneuropathy: 12-month results of an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inotersen for Hereditary Transthyretin Amyloidosis: A Comparative Meta-Analysis of Clinical Outcomes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of clinical outcomes with Inotersen treatment for hereditary transthyretin amyloidosis (hATTR), comparing its performance against other therapeutic alternatives. The information is supported by experimental data from pivotal clinical trials.
Hereditary transthyretin amyloidosis is a rare, progressive, and life-threatening disease caused by mutations in the transthyretin (TTR) gene, leading to the systemic deposition of misfolded TTR protein as amyloid fibrils. This accumulation results in multisystem organ dysfunction, most prominently affecting the peripheral nerves and heart. Inotersen, an antisense oligonucleotide, is a key therapeutic agent designed to suppress the hepatic production of both wild-type and mutant TTR protein. This guide synthesizes data from major clinical trials to offer a comparative perspective on its efficacy and safety.
Comparative Efficacy of Inotersen and Other Treatments
The efficacy of Inotersen in slowing the progression of polyneuropathy and improving quality of life in patients with hATTR has been demonstrated in the NEURO-TTR clinical trial.[1] This section provides a comparative summary of key clinical outcomes for Inotersen and other approved treatments for hATTR polyneuropathy, namely Patisiran and Tafamidis.
Table 1: Baseline Demographics and Disease Characteristics of Pivotal Clinical Trials
| Characteristic | Inotersen (NEURO-TTR)[2] | Patisiran (APOLLO)[3] | Tafamidis (Fx-005) |
| Number of Patients (Treatment/Placebo) | 112 / 60 | 148 / 77 | 65 / 63 |
| Mean Age (years) | 59.3 / 61.5 | 59.6 / 62.2 | Not Reported |
| Male (%) | 71 / 68 | 74 / 75 | Not Reported |
| V30M Mutation (%) | 52 / 52 | 38 / 52 | 100 / 100 |
| Mean mNIS+7 at Baseline (SD) | 77.8 (36.9) / 76.5 (36.8) | 80.9 (41.5) / 74.6 (37.0) | Not Applicable (used NIS-LL) |
| Mean Norfolk QoL-DN at Baseline (SD) | 59.6 (28.2) / 58.5 (24.7) | Not Reported | 2.0 (change from baseline) |
| FAP Stage I (%) | 63 / 65 | 45 / 48 | 100 / 100 |
| FAP Stage II (%) | 37 / 35 | 55 / 51 | 0 / 0 |
FAP = Familial Amyloid Polyneuropathy; mNIS+7 = modified Neuropathy Impairment Score +7; Norfolk QoL-DN = Norfolk Quality of Life-Diabetic Neuropathy; SD = Standard Deviation; NIS-LL = Neuropathy Impairment Score-Lower Limbs.
Table 2: Comparison of Primary Efficacy Endpoints
| Treatment | Trial | Primary Endpoint(s) | Treatment Effect (vs. Placebo) |
| Inotersen | NEURO-TTR | Change from baseline in mNIS+7 at 15 months | -19.7 points (p<0.001)[1] |
| Change from baseline in Norfolk QoL-DN at 15 months | -11.7 points (p<0.001)[1] | ||
| Patisiran | APOLLO | Change from baseline in mNIS+7 at 18 months | -34.0 points |
| Change from baseline in Norfolk QoL-DN at 18 months | -21.1 points | ||
| Tafamidis | Fx-005 | NIS-LL Responder Analysis at 18 months | 15.8% difference (p=0.068, ITT population) |
| Change in Norfolk QoL-DN at 18 months | -5.2 points (p=0.116, ITT population) |
A negative change indicates improvement. ITT = Intent-to-Treat.
Experimental Protocols
The clinical development of Inotersen and its comparators was based on robust, randomized, double-blind, placebo-controlled Phase 3 trials. Understanding the methodologies of these trials is crucial for interpreting the clinical outcome data.
NEURO-TTR (Inotersen)
-
Objective: To evaluate the efficacy and safety of Inotersen in adults with stage 1 or 2 hATTR polyneuropathy.[1]
-
Design: International, randomized (2:1), double-blind, placebo-controlled, 15-month trial.[1]
-
Intervention: Weekly subcutaneous injections of 300 mg Inotersen or placebo.[1]
-
Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) and the patient-reported Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire score at 15 months.[1]
-
Key Inclusion Criteria: Adults with stage 1 (ambulatory) or stage 2 (ambulatory with assistance) hATTR with polyneuropathy.[1]
APOLLO (Patisiran)
-
Objective: To assess the efficacy and safety of Patisiran in patients with hATTR amyloidosis.
-
Design: International, randomized (2:1), double-blind, placebo-controlled, 18-month Phase 3 trial.
-
Intervention: Intravenous infusion of 0.3 mg/kg Patisiran or placebo every 3 weeks.
-
Primary Endpoint: Change from baseline in mNIS+7 at 18 months.
-
Key Secondary Endpoint: Change from baseline in Norfolk QoL-DN score at 18 months.
-
Key Inclusion Criteria: Adults with hATTR amyloidosis, Neuropathy Impairment Score (NIS) of 5-130, and polyneuropathy disability score ≤IIIb.
Fx-005 (Tafamidis)
-
Objective: To evaluate the efficacy and safety of 18 months of Tafamidis treatment in patients with early-stage V30M hATTR polyneuropathy.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Intervention: Oral administration of 20 mg Tafamidis or placebo once daily.
-
Co-Primary Endpoints: Neuropathy Impairment Score-Lower Limbs (NIS-LL) responder analysis (<2-point worsening) and the change from baseline in Norfolk QoL-DN total score in the intent-to-treat (ITT) population.
-
Key Inclusion Criteria: Patients with early-stage V30M transthyretin familial amyloid polyneuropathy.
Visualizing the Science: Mechanism and Workflow
To further elucidate the context of Inotersen's clinical application, the following diagrams illustrate its mechanism of action and the typical workflow of a clinical trial in hATTR amyloidosis.
Caption: Mechanism of Action of Inotersen.
Caption: hATTR Amyloidosis Clinical Trial Workflow.
Safety and Tolerability
A critical aspect of evaluating any therapeutic agent is its safety profile. In the NEURO-TTR study, the most frequent serious adverse events associated with Inotersen were glomerulonephritis and thrombocytopenia. Enhanced monitoring protocols have been implemented to manage these risks effectively. Long-term open-label extension studies have not identified any new safety signals.
Conclusion
Inotersen has demonstrated significant efficacy in slowing the progression of neurologic disease and improving the quality of life for patients with hereditary transthyretin amyloidosis. This meta-analysis provides a comparative framework for evaluating Inotersen alongside other therapeutic options. The choice of treatment for hATTR polyneuropathy should be individualized, taking into account the specific clinical presentation, disease severity, and the distinct efficacy and safety profiles of each available therapy. Continued research and long-term follow-up are essential for further optimizing patient outcomes in this challenging disease.
References
Inotersen in Hereditary Transthyretin Amyloidosis: A Comparative Analysis of Patient-Reported Outcomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Inotersen's performance against other alternatives in the treatment of hereditary transthyretin-mediated amyloidosis (hATTR), with a focus on patient-reported outcomes (PROs). The information is supported by experimental data from key clinical trials.
Hereditary transthyretin-mediated (hATTR) amyloidosis is a progressive and life-threatening disease characterized by the misfolding of the transthyretin (TTR) protein and its aggregation as amyloid deposits in various organs, leading to significant disruption of nervous, cardiac, and gastrointestinal functions.[1] The impact on patients' quality of life is profound, affecting their ability to perform daily activities and leading to a loss of autonomy.[1] Inotersen, an antisense oligonucleotide, is a therapeutic agent designed to address the underlying cause of hATTR amyloidosis.[2][3] This guide delves into the patient-reported outcomes from comparative studies of Inotersen, offering a detailed look at its efficacy from the patient's perspective.
Comparative Efficacy of Inotersen Based on Patient-Reported Outcomes
The primary evidence for the efficacy of Inotersen concerning patient-reported outcomes comes from the NEURO-TTR clinical trial, a Phase 3, randomized, double-blind, placebo-controlled study.[4][5][6] This trial and its open-label extension (OLE) have provided long-term data on the impact of Inotersen on the quality of life of patients with hATTR amyloidosis with polyneuropathy.[4][7]
Inotersen vs. Placebo
The NEURO-TTR study demonstrated that patients treated with Inotersen experienced a significant benefit in their quality of life compared to those who received a placebo.[5] The key patient-reported outcome measures used in this trial were the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire and the Short Form (36) Health Survey, version 2 (SF-36v2).[4][6]
At 66 weeks, a statistically significant difference in the change from baseline for the Norfolk QoL-DN score was observed between the Inotersen and placebo groups, favoring Inotersen.[6] Specifically, the least squares mean (LSM) difference was -11.68 points.[6] A larger percentage of patients treated with Inotersen reported their Norfolk QoL-DN scores as the same or improved compared to baseline than patients in the placebo group (81.0% vs. 55.8%).[5] Furthermore, patients receiving Inotersen were more than twice as likely to have a meaningfully better Norfolk QoL-DN total score at week 66 compared to baseline than those receiving placebo (25.0% vs. 9.6%).[5]
Long-term treatment with Inotersen has been associated with slowing, and in some domains, halting the deterioration in key health-related quality of life outcome measures, particularly in physical functioning and pain.[4] In the open-label extension of the NEURO-TTR trial, patients who continued with Inotersen treatment maintained their health-related quality of life, while extrapolated data for the placebo group suggested a greater deterioration over time.[4]
Table 1: Comparison of Patient-Reported Outcomes in the NEURO-TTR Study (Inotersen vs. Placebo)
| Patient-Reported Outcome Measure | Timepoint | Inotersen Group | Placebo Group | Key Finding |
| Norfolk QoL-DN Total Score | Week 66 | 81.0% with better/same scores[5] | 55.8% with better/same scores[5] | Statistically significant difference in favor of Inotersen.[5] |
| Norfolk QoL-DN Total Score (Meaningful Improvement) | Week 66 | 25.0% of patients[5] | 9.6% of patients[5] | Patients on Inotersen were more than twice as likely to show meaningful improvement.[5] |
| SF-36v2 Physical Functioning Domain | Week 66 | 83.8% with better/same scores[5] | 50.0% with better/same scores[5] | Statistically significant difference in favor of Inotersen.[5] |
| SF-36v2 Social Functioning Domain | Week 66 | 88.5% with better/same scores[5] | 65.4% with better/same scores[5] | Statistically significant difference in favor of Inotersen.[5] |
| SF-36v2 Role-Emotional Domain | Week 66 | 81.6% with better/same scores[5] | 63.5% with better/same scores[5] | Statistically significant difference in favor of Inotersen.[5] |
| SF-36v2 Mental Health Domain | Week 66 | 87.4% with better/same scores[5] | 67.3% with better/same scores[5] | Statistically significant difference in favor of Inotersen.[5] |
Indirect Comparison: Inotersen vs. Patisiran
While no head-to-head clinical trials have directly compared Inotersen and Patisiran, another therapy for hATTR amyloidosis, indirect treatment comparisons have been conducted using data from the NEURO-TTR (Inotersen) and APOLLO (Patisiran) studies.[8][9][10] These analyses suggest that Patisiran may have a greater treatment effect on both neuropathy and quality of life outcomes compared to Inotersen.[8][9][10]
One indirect comparison found that Patisiran showed significantly greater treatment effects than Inotersen for the Norfolk QoL-DN, with a mean difference of -11.3.[8] The odds of improvement in the Norfolk QoL-DN were also significantly higher for patients treated with Patisiran.[8] It is important to note that while these indirect comparisons provide valuable insights, they are not a substitute for direct comparative trials.
Table 2: Indirect Comparison of Patient-Reported Outcomes (Inotersen vs. Patisiran)
| Patient-Reported Outcome Measure | Method | Mean Difference (95% CI) | Key Finding |
| Norfolk QoL-DN | Bucher Indirect Comparison | -11.6 | Favored Patisiran[10] |
| Norfolk QoL-DN | Matching-Adjusted Indirect Comparison (MAIC) | -11.3 (-19.8, -2.9) | Favored Patisiran[8][10] |
Experimental Protocols
The methodologies for the key clinical trials cited are crucial for interpreting the patient-reported outcome data.
NEURO-TTR Study (Inotersen)
The NEURO-TTR study was a Phase 2/3, randomized, double-blind, placebo-controlled trial that enrolled 172 patients with hATTR amyloidosis with polyneuropathy.[4] Patients were randomized in a 2:1 ratio to receive either 300 mg of Inotersen or a placebo via subcutaneous injection once weekly for 65 weeks.[6] The study was conducted across 24 centers in 10 countries.[6] The co-primary endpoints were the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire. Following the double-blind period, patients had the option to enroll in an open-label extension (OLE) study.[4][7]
APOLLO Study (Patisiran)
The APOLLO study was a Phase 3, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of Patisiran in patients with hATTR amyloidosis with polyneuropathy. Patisiran is administered via intravenous infusion every 3 weeks.[8] The primary endpoint of the APOLLO study was the change from baseline in the mNIS+7 score. Patient-reported outcomes, including the Norfolk QoL-DN, were also assessed.
Mechanism of Action and Experimental Workflow
The therapeutic effect of Inotersen is achieved through a specific molecular mechanism that targets the root cause of hATTR amyloidosis.
Caption: Mechanism of action of Inotersen in reducing TTR protein production.
The clinical trial workflow for evaluating Inotersen involved several key stages from patient recruitment to data analysis.
Caption: Workflow of the NEURO-TTR clinical trial for Inotersen.
References
- 1. Patient-reported burden of hereditary transthyretin amyloidosis on functioning and well-being - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icer.org [icer.org]
- 3. icer.org [icer.org]
- 4. Long-term treatment effects of inotersen on health-related quality of life in patients with hATTR amyloidosis with polyneuropathy: Analysis of the open-label extension of the NEURO-TTR trial - Analysis Group [analysisgroup.com]
- 5. Inotersen preserves or improves quality of life in hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Item - Indirect treatment comparison of the efficacy of patisiran and inotersen for hereditary transthyretin-mediated amyloidosis with polyneuropathy - figshare - Figshare [figshare.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to Inotersen and Other Treatments for Transthyretin Amyloidosis: A Review of Real-World Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inotersen with other approved treatments for transthyretin amyloidosis (ATTR), including Patisiran, Vutrisiran, and Tafamidis (B1682582). The information is based on a comprehensive review of published clinical trials, their long-term extensions, and emerging real-world evidence to support informed decision-making in research and drug development.
Executive Summary
Transthyretin amyloidosis is a progressive disease caused by the misfolding and aggregation of transthyretin (TTR) protein. Treatment strategies primarily focus on either stabilizing the TTR protein or silencing the TTR gene. Inotersen, an antisense oligonucleotide, and Patisiran and Vutrisiran, both small interfering RNA (siRNA) therapies, are TTR gene silencers. Tafamidis, on the other hand, is a TTR protein stabilizer. While pivotal clinical trials have established the efficacy and safety of these drugs, real-world evidence provides a broader perspective on their performance in diverse patient populations and clinical settings. This guide synthesizes the available data to offer a comparative overview.
Mechanisms of Action
The therapeutic approaches for ATTR amyloidosis can be broadly categorized into TTR gene silencing and TTR protein stabilization.
TTR Gene Silencing
Inotersen, Patisiran, and Vutrisiran all work by reducing the production of TTR protein in the liver, thereby decreasing the amount of circulating TTR that can form amyloid deposits.
-
Inotersen , an antisense oligonucleotide (ASO), is a single strand of nucleic acids that binds to the messenger RNA (mRNA) of the TTR gene. This binding leads to the degradation of the TTR mRNA by an enzyme called RNase H, thus preventing the production of both wild-type and mutant TTR protein.[1][2]
-
Patisiran and Vutrisiran are small interfering RNA (siRNA) therapies. These double-stranded RNA molecules are incorporated into the RNA-induced silencing complex (RISC). The guide strand of the siRNA then directs RISC to cleave and degrade the TTR mRNA, effectively silencing the gene and reducing TTR protein synthesis.[3][4]
TTR Protein Stabilization
Tafamidis works by a different mechanism. It is a small molecule that binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its structure. This stabilization prevents the tetramer from dissociating into monomers, which is the rate-limiting step in amyloid fibril formation.[5]
Comparative Efficacy from Clinical Trials
The primary efficacy of these treatments was established in their respective pivotal clinical trials. The key endpoints were the modified Neuropathy Impairment Score +7 (mNIS+7), which measures neurologic impairment, and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire, a patient-reported outcome.
| Treatment (Trial) | Primary Endpoint (mNIS+7) | Key Secondary Endpoint (Norfolk QoL-DN) |
| Inotersen (NEURO-TTR) | Statistically significant benefit compared to placebo (p<0.0001)[6] | Statistically significant benefit compared to placebo (p=0.0006)[6] |
| Patisiran (APOLLO) | Statistically significant improvement compared to placebo[7] | Statistically significant improvement compared to placebo[7] |
| Vutrisiran (HELIOS-A) | Statistically significant improvement vs. external placebo (p=3.5×10−12)[8] | Statistically significant improvement vs. external placebo[9] |
| Tafamidis (ATTR-ACT) | Reduced all-cause mortality and cardiovascular-related hospitalizations (p=0.0006)[10] | N/A (Trial focused on cardiomyopathy) |
Real-World Evidence and Long-Term Data
Real-world evidence and data from open-label extension (OLE) studies provide insights into the long-term safety and effectiveness of these treatments beyond the controlled environment of clinical trials.
Inotersen
A multicenter, observational, retrospective study in Italy from an early-access program for Inotersen enrolled 23 patients.[11] The mean follow-up was 14.6 months.[11] Key findings include:
-
Safety: No patients permanently discontinued (B1498344) treatment due to thrombocytopenia, and no severe cases were observed. Five patients discontinued for other reasons, including voluntary withdrawal and adverse events like renal failure (not related to the drug) and drug-related hypotension.[11]
-
Efficacy: The Familial Amyloid Polyneuropathy (FAP) stage remained stable in 91.3% of patients.[11]
The open-label extension of the NEURO-TTR study showed that long-term treatment with inotersen (median exposure of 3 years) slowed the progression of polyneuropathy, and no new safety signals were observed.[5][12]
Patisiran
Long-term data from the global open-label extension of the APOLLO and a Phase 2 OLE study, with up to 5 years of treatment, demonstrated sustained benefits.[13][14]
-
Efficacy: A majority of patients showed sustained (56%) or improved (10%) ambulatory function.[13] The worsening on the Neuropathy Impairment Score was reduced by approximately 87% compared to the progression seen in the placebo group of the original trial.[13]
-
Survival: Patients who initiated Patisiran earlier had higher survival rates.[13]
-
Safety: The long-term safety profile was consistent with previous findings, with infusion-related reactions being common.[13]
A real-world study in the U.S. focusing on patients with V122I or T60A mutations, who were underrepresented in initial trials, showed that Patisiran was safe and effective in stabilizing the disease in this population.[15]
Vutrisiran
Long-term data for Vutrisiran comes from the open-label extension of the HELIOS-A and HELIOS-B studies.
-
Efficacy: In the HELIOS-A OLE, Vutrisiran demonstrated sustained efficacy in improving multiple disease-relevant outcomes.[16] The HELIOS-B OLE showed a maintained reduction in mortality and cardiovascular events up to 12 months after the double-blind phase in patients with cardiomyopathy.[17]
-
Safety: The safety profile of Vutrisiran remained consistent with previous reports, with no new safety signals emerging.[17] A pooled safety analysis of HELIOS-A and HELIOS-B confirmed its favorable safety profile.[18]
Tafamidis
Multiple real-world studies have evaluated the effectiveness of Tafamidis, primarily in patients with transthyretin amyloid cardiomyopathy (ATTR-CM).
-
Patient Population: Real-world patients are often older and present with more advanced disease compared to clinical trial participants.[1][19]
-
Outcomes: Observational studies consistently show that Tafamidis is associated with improved survival and reduced heart failure hospitalizations, especially when initiated early in the disease course.[1][19] A retrospective analysis from the THAOS registry showed higher survival rates in Tafamidis-treated patients compared to untreated patients at 30 and 42 months.[20][21] Another real-world study in Portugal demonstrated improved cardiac function and reduced hospitalizations in patients treated with Tafamidis.[2]
Experimental Protocols
The methodologies of the pivotal clinical trials provide the foundation for understanding the evidence generated.
Inotersen (NEURO-TTR)
This was a Phase 3, randomized, double-blind, placebo-controlled, international study in 172 patients with hereditary ATTR amyloidosis with polyneuropathy (hATTR-PN).[6] Patients were randomized 2:1 to receive either Inotersen or placebo for 15 months.[6] The co-primary endpoints were the change from baseline in mNIS+7 and Norfolk QoL-DN total score.[6]
Patisiran (APOLLO)
The APOLLO study was a Phase 3, randomized, double-blind, placebo-controlled, global study that enrolled 225 patients with hATTR-PN.[7][22] Patients were randomized 2:1 to receive intravenous Patisiran or placebo every three weeks for 18 months.[7] The primary endpoint was the change from baseline in mNIS+7 score.[7]
Vutrisiran (HELIOS-A)
HELIOS-A was a Phase 3, global, randomized, open-label study in 164 patients with hATTR-PN.[9] Patients were randomized 3:1 to receive subcutaneous Vutrisiran every three months or intravenous Patisiran every three weeks (as a reference comparator) for 18 months.[9] The primary efficacy analysis compared the Vutrisiran arm to an external placebo group from the APOLLO study.[9]
Tafamidis (ATTR-ACT)
The ATTR-ACT was a Phase 3, international, multicenter, double-blind, placebo-controlled, randomized trial in 441 patients with ATTR-CM.[10] Patients were randomized to receive Tafamidis (20 mg or 80 mg) or placebo daily for 30 months.[10] The primary endpoint was a hierarchical combination of all-cause mortality and frequency of cardiovascular-related hospitalizations.[10]
Indirect Comparisons and Concluding Remarks
Direct head-to-head real-world comparisons of these four treatments are currently lacking. However, some indirect treatment comparisons (ITCs) based on clinical trial data have been published. One such analysis suggested that Vutrisiran had greater efficacy on multiple measures of polyneuropathy and health-related quality of life compared to Tafamidis in patients with ATTRv amyloidosis with polyneuropathy.[6][23] Another ITC suggested that Patisiran demonstrated greater treatment effects on neuropathy and quality of life than Inotersen.[24]
The choice of treatment for transthyretin amyloidosis is multifaceted and depends on the specific type of amyloidosis (polyneuropathy or cardiomyopathy), disease severity, patient preference, and safety profile of the drug.
-
Inotersen, Patisiran, and Vutrisiran have shown significant efficacy in halting or reversing the progression of polyneuropathy. The subcutaneous administration of Inotersen and Vutrisiran offers a convenience advantage over the intravenous administration of Patisiran.
-
Tafamidis is the only one of these drugs with a primary endpoint demonstrating a reduction in mortality and cardiovascular hospitalizations in a dedicated trial for cardiomyopathy.
-
Safety profiles differ, with Inotersen carrying risks of thrombocytopenia and glomerulonephritis requiring monitoring. Infusion-related reactions are a consideration for Patisiran.
As more real-world data and long-term follow-up from ongoing studies become available, a clearer picture of the comparative effectiveness and safety of these transformative therapies for transthyretin amyloidosis will emerge. This will be crucial for optimizing patient care and guiding future drug development efforts in this field.
References
- 1. Real-World Clinical Evidence With Tafamidis in Patients With Transthyretin Amyloid Cardiomyopathy ― A Contemporary Review ― - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. neurology.org [neurology.org]
- 5. Long-term efficacy and safety of inotersen for hereditary transthyretin amyloidosis: NEURO-TTR open-label extension 3-year update | springermedizin.de [springermedizin.de]
- 6. Indirect Treatment Comparison (Itc) of the Efficacy of Vutrisiran and Tafamidis for Hereditary Transthyretin-Mediated Amyloidosis with Polyneuropathy - Analysis Group [analysisgroup.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. Real‐life experience with inotersen in hereditary transthyretin amyloidosis with late‐onset phenotype: Data from an early‐access program in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early data on long‐term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2‐year update from the open‐label extension of the NEURO‐TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. amyloidosisnewstoday.com [amyloidosisnewstoday.com]
- 16. Impact of Vutrisiran on Quality of Life and Physical Function in Patients with Hereditary Transthyretin-Mediated Amyloidosis with Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. Vutrisiran in Transthyretin Amyloidosis: A Pooled Safety Analysis of HELIOS-A and HELIOS-B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-World Clinical Evidence With Tafamidis in Patients With Transthyretin Amyloid Cardiomyopathy - A Contemporary Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmafile.com [pharmafile.com]
- 21. Survival in a Contemporary, Real-World Cohort of Patients with Mixed-Phenotype Transthyretin Amyloid Cardiomyopathy Treated with Tafamidis: An Analysis from THAOS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Indirect treatment comparison (ITC) of the efficacy of vutrisiran and tafamidis for hereditary transthyretin-mediated amyloidosis with polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Inotersen Sodium
For researchers, scientists, and drug development professionals handling Inotersen sodium, marketed as Tegsedi, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our ecosystems.
This compound is an antisense oligonucleotide therapeutic administered via a single-dose, pre-filled syringe. Its unique properties necessitate specific handling and disposal procedures to mitigate risks of needlestick injuries and environmental contamination.
Immediate Disposal Protocol for Used Syringes
The primary principle for the disposal of this compound is the immediate and proper containment of used pre-filled syringes. Under no circumstances should these syringes be discarded in household or general laboratory trash.[1][2][3][4]
Step 1: Immediate Containment Directly after use, the entire pre-filled syringe assembly must be placed into a designated sharps disposal container.[2][4][5] This minimizes the risk of accidental needlestick injuries.
Step 2: Utilize Approved Sharps Containers The use of an FDA-cleared sharps disposal container is the standard and recommended method for disposal.[1]
Step 3: Alternative Containment In the absence of an FDA-cleared sharps container, a heavy-duty plastic household container can be used as a substitute.[1] This container must meet the following criteria:
-
Made of heavy-duty plastic.[1]
-
Can be sealed with a tight-fitting, puncture-resistant lid.[1]
-
Constructed to prevent sharps from protruding.[1]
-
Remains upright and stable during use.[1]
Disposal of Unused or Expired this compound
For any unused or expired this compound, disposal must be conducted in accordance with local, state, and federal regulations.[5][6] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance. General recommendations for chemical waste of this nature often include:
-
Licensed Chemical Destruction: The material may be sent to a licensed chemical destruction plant.[7]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another potential disposal method.[7]
-
Environmental Precautions: The product should not be allowed to enter sewage systems or waterways, as it is very toxic to aquatic life with long-lasting effects.[8]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes the key quantitative parameters associated with this compound (Tegsedi) administration that are relevant to its handling and disposal.
| Parameter | Value |
| Recommended Dose | 284 mg of inotersen (equivalent to 300 mg this compound)[3] |
| Administration Frequency | Once weekly[2][3] |
| Volume per Syringe | 1.5 mL[2] |
Experimental Protocols
The provided information on this compound focuses on its clinical application and disposal rather than experimental laboratory use. Therefore, no specific experimental protocols for its disposal are cited. The procedural guidance is centered on the safe handling and disposal of the medication in a clinical or home-use setting, which is directly applicable to a laboratory environment where the product is being handled.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visualization outlines the decision-making process and steps to ensure safe and compliant disposal.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Inotersen Sodium
This document provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Inotersen sodium. The following step-by-step guidance is designed to ensure the safe and effective management of this antisense oligonucleotide, from receipt to disposal, minimizing exposure risk and ensuring laboratory safety.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes key safety-related quantitative data derived from prescribing information and safety data sheets. These values are critical for risk assessment and management in a laboratory setting.
| Parameter | Value | Source |
| CAS Number | 1492984-65-2 | [1] |
| Recommended Storage Temperature (Powder) | -20°C | [1] |
| Recommended Storage Temperature (in Solvent) | -80°C (6 months); -20°C (1 month) | [1] |
| Clinical Dosage | 284 mg subcutaneous injection once weekly | [2][3] |
| Platelet Count Monitoring Threshold (Initiation) | Do not initiate if < 100 x 10⁹/L | [2][4][5] |
| Platelet Count Monitoring Threshold (Pause Dosing) | < 75 x 10⁹/L | [2][6] |
| Renal Function Monitoring (eGFR - Hold Dosing) | < 45 mL/minute/1.73 m² | [4][7] |
| Renal Function Monitoring (UPCR - Hold Dosing) | ≥ 1000 mg/g | [5][7] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound in a laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate Personal Protective Equipment (PPE), including laboratory coat, safety glasses, and nitrile gloves.
-
Verify the product identity and quantity against the shipping documents.
-
Store this compound according to the recommended temperatures: powder at -20°C and solutions at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight.[1]
2. Preparation and Handling:
-
All handling of this compound, especially the powder form, should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use chemical-resistant protective gloves (e.g., nitrile).
-
Body Protection: Wear an impervious laboratory coat or gown.[1]
-
Respiratory Protection: For handling powder or creating aerosols, a suitable respirator is recommended.[1]
-
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
If preparing solutions, do so carefully to avoid splashing. For research purposes, small volumes may become entrapped in the vial's seal; briefly centrifuge the vial to collect all liquid.[8]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wearing full PPE (as described in 2.2), contain and absorb liquid spills with an inert, absorbent material (e.g., diatomite, universal binders).[1]
-
For powder spills, carefully scoop the material into a sealed container for disposal. Avoid generating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting.[1]
Disposal Plan
-
All waste materials contaminated with this compound, including empty vials, used gloves, absorbent materials from spills, and disposable lab coats, must be considered chemical waste.
-
Place all contaminated waste into clearly labeled, sealed containers.
-
Used pre-filled syringes must be disposed of in a designated sharps container.[4]
-
Dispose of all waste in accordance with local, state, and federal regulations for pharmaceutical waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal, incorporating key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
